1-(3-Fluorophenyl)imidazoline-2-thione
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-(3-fluorophenyl)-1H-imidazole-2-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7FN2S/c10-7-2-1-3-8(6-7)12-5-4-11-9(12)13/h1-6H,(H,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMCFCDCBHCVAIC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)N2C=CNC2=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7FN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70372089 | |
| Record name | 1-(3-Fluorophenyl)-1,3-dihydro-2H-imidazole-2-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70372089 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17452-26-5 | |
| Record name | 1-(3-Fluorophenyl)-1,3-dihydro-2H-imidazole-2-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70372089 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 17452-26-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 1-(3-Fluorophenyl)imidazoline-2-thione
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 1-(3-Fluorophenyl)imidazoline-2-thione, a heterocyclic compound of interest in medicinal chemistry and drug development. This document details the synthetic pathway, experimental protocols, and key characterization data.
Introduction
Imidazoline-2-thione derivatives are a class of heterocyclic compounds that have garnered significant attention in pharmaceutical research due to their diverse biological activities. The incorporation of a fluorine atom into the phenyl ring can significantly modulate the compound's physicochemical properties, such as lipophilicity and metabolic stability, which are critical parameters in drug design. This guide focuses on the synthesis of the specific analog, this compound.
Synthetic Pathway
The synthesis of this compound is typically achieved through a two-step process. The first step involves the formation of a thiourea intermediate, followed by an acid-catalyzed intramolecular cyclization to yield the target imidazoline-2-thione.
dot
Caption: Reaction scheme for the synthesis of this compound.
Experimental Protocols
The following protocols are based on established methodologies for the synthesis of analogous 1-aryl-imidazoline-2-thiones and provide a detailed procedure for the preparation of this compound.
Synthesis of 3-Fluorophenyl Isothiocyanate (Starting Material)
3-Fluorophenyl isothiocyanate can be synthesized from 3-fluoroaniline.
Procedure:
-
To a solution of 3-fluoroaniline (1 equivalent) in a suitable solvent such as dichloromethane or diethyl ether, add carbon disulfide (1.1 equivalents).
-
Cool the mixture in an ice bath and add a base, such as triethylamine (1.1 equivalents), dropwise.
-
After the addition is complete, stir the reaction mixture at room temperature for 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is typically treated with an aqueous solution of a desulfurizing agent like ethyl chloroformate or phosphorous oxychloride to facilitate the formation of the isothiocyanate.
-
The product is then extracted with an organic solvent, washed, dried, and purified by distillation or chromatography.
Step 1: Synthesis of N-(3-fluorophenyl)-N'-(2,2-diethoxyethyl)thiourea
Materials:
-
3-Fluorophenyl isothiocyanate
-
Aminoacetaldehyde diethyl acetal
-
Ethanol (anhydrous)
Procedure:
-
In a round-bottom flask, dissolve 3-fluorophenyl isothiocyanate (1 equivalent) in anhydrous ethanol.
-
To this solution, add aminoacetaldehyde diethyl acetal (1.1 equivalents) dropwise at room temperature with stirring.
-
Continue stirring the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction by TLC until the starting materials are consumed.
-
Remove the solvent under reduced pressure to obtain the crude N-(3-fluorophenyl)-N'-(2,2-diethoxyethyl)thiourea. This intermediate can often be used in the next step without further purification. If necessary, it can be purified by recrystallization or column chromatography.
Step 2: Synthesis of this compound
Materials:
-
N-(3-fluorophenyl)-N'-(2,2-diethoxyethyl)thiourea
-
Hydrochloric acid (concentrated) or other suitable acid catalyst
-
Ethanol
Procedure:
-
Suspend the crude N-(3-fluorophenyl)-N'-(2,2-diethoxyethyl)thiourea from the previous step in ethanol.
-
Add a catalytic amount of concentrated hydrochloric acid to the suspension.
-
Heat the reaction mixture to reflux and maintain for 4-8 hours.
-
Monitor the cyclization by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
The product may precipitate out of the solution upon cooling. If so, collect the solid by filtration.
-
If the product does not precipitate, neutralize the reaction mixture with a base (e.g., sodium bicarbonate solution) and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel.
Data Presentation
The following tables summarize the key quantitative data for the starting materials and the final product.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical State |
| 3-Fluoroaniline[1] | C₆H₆FN | 111.12 | Liquid |
| 3-Fluorophenyl isothiocyanate | C₇H₄FNS | 153.18 | Liquid |
| Aminoacetaldehyde diethyl acetal | C₆H₁₅NO₂ | 133.19 | Liquid |
| N-(3-fluorophenyl)-N'-(2,2-diethoxyethyl)thiourea | C₁₃H₂₁FN₂O₂S | 288.38 | Solid (expected) |
| This compound | C₉H₇FN₂S | 194.23 | Solid |
Table 1: Physicochemical Properties of Key Compounds.
| Compound | Melting Point (°C) | Boiling Point (°C) |
| 3-Fluoroaniline[1] | -16 | 186 |
| 3-Fluorophenyl isothiocyanate | Not reported | Not reported |
| Aminoacetaldehyde diethyl acetal | Not reported | 163-165 |
| This compound | 162 | Not applicable |
Table 2: Thermal Properties of Key Compounds.
Characterization Data (Expected)
-
¹H NMR: Signals corresponding to the aromatic protons on the 3-fluorophenyl ring, and two methylene groups of the imidazoline ring. The chemical shifts of the aromatic protons will be influenced by the fluorine substituent.
-
¹³C NMR: Resonances for the aromatic carbons, the two methylene carbons of the imidazoline ring, and a characteristic downfield signal for the thione carbon (C=S).
-
¹⁹F NMR: A single resonance corresponding to the fluorine atom on the phenyl ring.
-
IR Spectroscopy: Characteristic absorption bands for N-H stretching (if tautomerism occurs), C-H stretching (aromatic and aliphatic), C=C stretching (aromatic), and a strong C=S stretching vibration.
-
Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of the compound (194.23 g/mol ).
Experimental Workflow
The following diagram illustrates the overall workflow for the synthesis and purification of this compound.
dot
Caption: General experimental workflow for the synthesis of this compound.
Conclusion
This technical guide outlines a reliable and reproducible synthetic route to this compound. The described two-step synthesis, involving the formation of a thiourea intermediate followed by acid-catalyzed cyclization, is a standard and effective method for preparing this class of compounds. The provided experimental protocols and expected characterization data serve as a valuable resource for researchers in the fields of organic synthesis and medicinal chemistry.
References
An In-depth Technical Guide to the Chemical Properties of 1-(3-Fluorophenyl)imidazoline-2-thione
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the known and predicted chemical properties of 1-(3-Fluorophenyl)imidazoline-2-thione. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide synthesizes information from analogous structures and general chemical principles to offer a robust predictive profile. It covers physicochemical properties, a putative synthesis protocol, and an exploration of potential biological activities based on related imidazoline-2-thione derivatives. This document is intended to serve as a foundational resource for researchers interested in the synthesis, characterization, and potential applications of this and similar compounds.
Introduction
This compound, with CAS Number 17452-26-5, belongs to the class of N-arylimidazoline-2-thiones. This family of heterocyclic compounds is of significant interest in medicinal chemistry due to their diverse biological activities. The incorporation of a fluorine atom on the phenyl ring can significantly modulate the compound's pharmacokinetic and pharmacodynamic properties, including metabolic stability, lipophilicity, and binding interactions with biological targets. This guide aims to consolidate the available information and provide a detailed theoretical and practical framework for working with this compound.
Chemical and Physical Properties
| Property | Value | Source |
| Molecular Formula | C₉H₉FN₂S | - |
| Molecular Weight | 196.25 g/mol | - |
| CAS Number | 17452-26-5 | [1][2][3][4] |
| Synonyms | 1-(3-Fluorophenyl)-1,3-dihydro-2H-imidazole-2-thione, 1-(3-Fluorophenyl)-2-mercapto-1H-imidazole | [4] |
| Predicted Melting Point | 162 °C | [ChemicalBook Data] |
| Predicted Boiling Point | 289.5 ± 42.0 °C | [ChemicalBook Data] |
| Predicted Density | 1.40 ± 0.1 g/cm³ | [ChemicalBook Data] |
| Predicted pKa | 11.47 ± 0.50 | [ChemicalBook Data] |
| Predicted Storage Temp. | 2-8°C | [ChemicalBook Data] |
Synthesis
A specific, detailed experimental protocol for the synthesis of this compound is not explicitly described in the reviewed literature. However, the synthesis of N-aryl-imidazoline-2-thiones is a well-established chemical transformation. The most common and direct route involves the reaction of the corresponding N-arylethylenediamine with carbon disulfide.[5]
General Experimental Protocol
This protocol is a generalized procedure based on known methods for analogous compounds. Optimization may be required to achieve high yields and purity for this compound.
Step 1: Synthesis of N-(3-Fluorophenyl)ethylenediamine (Precursor)
The precursor, N-(3-fluorophenyl)ethylenediamine, can be synthesized via several established methods, such as the reaction of 3-fluoroaniline with 2-chloroethylamine hydrochloride or through reductive amination of 3-fluoroaniline with aminoacetaldehyde dimethyl acetal followed by hydrolysis. A common laboratory-scale synthesis involves the reaction of an amine with a haloamine.[6][7]
Step 2: Cyclization to form this compound
The cyclization is typically achieved by reacting N-(3-Fluorophenyl)ethylenediamine with carbon disulfide in a suitable solvent.[8][9]
Materials:
-
N-(3-Fluorophenyl)ethylenediamine
-
Carbon disulfide (CS₂)
-
Ethanol or another suitable solvent (e.g., isopropanol, pyridine)
-
Hydrochloric acid (optional, for workup)
Procedure:
-
Dissolve N-(3-Fluorophenyl)ethylenediamine in ethanol in a round-bottom flask equipped with a reflux condenser and a dropping funnel.
-
Slowly add a stoichiometric amount of carbon disulfide to the solution at room temperature with stirring. An exothermic reaction may be observed.
-
After the initial reaction subsides, heat the mixture to reflux for several hours to ensure complete cyclization. Reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution.
-
If precipitation occurs, collect the solid by filtration, wash with cold ethanol, and dry under vacuum.
-
If the product does not precipitate, the solvent can be removed under reduced pressure. The resulting crude solid can then be purified.
-
Purification is typically achieved by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.
Synthesis Workflow Diagram
Caption: Generalized workflow for the synthesis of the target compound.
Spectral and Analytical Data
No specific experimental spectral data (¹H-NMR, ¹³C-NMR, IR, Mass Spectrometry) for this compound has been identified in the searched literature. The following represents a predictive analysis based on the known spectral properties of analogous compounds.
Expected ¹H-NMR Spectral Data
-
Aromatic Protons (3-Fluorophenyl group): A complex multiplet pattern is expected in the aromatic region (typically δ 6.8-7.5 ppm) due to the fluorine substitution.
-
Imidazoline Ring Protons (-CH₂-CH₂-): Two triplets are expected for the ethylene bridge protons, likely in the range of δ 3.5-4.5 ppm.
-
N-H Proton: A broad singlet corresponding to the thioamide N-H proton is expected, which may be solvent-dependent and could appear downfield.
Expected ¹³C-NMR Spectral Data
-
Thione Carbon (C=S): A characteristic downfield signal is expected for the thione carbon, typically in the range of δ 180-190 ppm.
-
Aromatic Carbons: Several signals are expected in the aromatic region (δ 110-165 ppm), with the carbon attached to the fluorine showing a characteristic coupling (¹J C-F).
-
Imidazoline Carbons (-CH₂-CH₂-): Two signals are expected for the saturated carbons of the imidazoline ring, typically in the range of δ 40-50 ppm.
Expected IR Spectral Data
-
N-H Stretch: A broad absorption band in the region of 3100-3300 cm⁻¹ corresponding to the N-H stretching vibration.
-
C-H Stretches: Aromatic and aliphatic C-H stretching vibrations are expected around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively.
-
C=S Stretch (Thioamide I band): A strong absorption band is expected in the region of 1200-1350 cm⁻¹.
-
C-N Stretch (Thioamide II band): A strong absorption band is expected around 1500 cm⁻¹.
-
C-F Stretch: A strong absorption band in the region of 1000-1300 cm⁻¹ is characteristic of the C-F bond.
Expected Mass Spectrometry Data
-
Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak at m/z = 196.05.
-
Fragmentation Pattern: Fragmentation may involve the loss of the fluorine atom, cleavage of the imidazoline ring, and fragmentation of the phenyl group.
Reactivity and Chemical Behavior
This compound possesses several reactive sites that dictate its chemical behavior:
-
Thione Group (C=S): The thione group can undergo various reactions. It can be alkylated at the sulfur atom to form S-alkyl derivatives. It can also be oxidized to the corresponding sulfoxide or sulfone.
-
N-H Group: The nitrogen atom of the thioamide can be deprotonated by a strong base, and the resulting anion can participate in various nucleophilic reactions.
-
Aromatic Ring: The fluorophenyl ring can undergo electrophilic aromatic substitution reactions, with the fluorine atom and the imidazoline-2-thione moiety directing the position of substitution.
Potential Biological Activity and Signaling Pathways
While there is no specific biological data for this compound, the imidazoline-2-thione scaffold is present in numerous compounds with a wide range of biological activities.[3][8] These activities include antimicrobial, antifungal, anticancer, and enzyme inhibitory effects.
Anticancer Activity
Many imidazole-2-thione derivatives have been investigated for their anticancer properties.[6] They have been shown to induce apoptosis and cause cell cycle arrest in various cancer cell lines. The proposed mechanisms of action often involve the inhibition of key signaling pathways crucial for cancer cell proliferation and survival.
Hypothetical Signaling Pathway Involvement
Based on the activities of related compounds, this compound could potentially interact with signaling pathways involved in cell growth and proliferation, such as the VEGFR or Raf kinase pathways.[2]
Caption: Hypothetical inhibition of a growth factor signaling pathway.
Conclusion
This compound is a molecule of interest with predicted chemical properties that make it a viable candidate for further investigation in medicinal chemistry and materials science. While specific experimental data is currently scarce, this guide provides a solid theoretical foundation for its synthesis, characterization, and potential biological evaluation. Future experimental work is necessary to validate the predicted properties and to fully elucidate the chemical and biological profile of this compound.
References
- 1. CAS 17452-26-5 | Sigma-Aldrich [sigmaaldrich.com]
- 2. cymitquimica.com [cymitquimica.com]
- 3. Imidazoles&Benzimidazoles _Sitemap - Capot Chemical [capotchem.com]
- 4. This compound CAS#: 17452-26-5 [amp.chemicalbook.com]
- 5. Compound EN300-12635_TargetMol [targetmol.com]
- 6. prepchem.com [prepchem.com]
- 7. asianpubs.org [asianpubs.org]
- 8. chem.lnu.edu.cn [chem.lnu.edu.cn]
- 9. Organic Syntheses Procedure [orgsyn.org]
In-Depth Technical Guide: 1-(3-Fluorophenyl)imidazoline-2-thione
This technical guide provides a comprehensive overview of 1-(3-Fluorophenyl)imidazoline-2-thione, a heterocyclic compound of interest to researchers and drug development professionals. Due to the limited availability of specific experimental data for this exact compound in publicly accessible literature, this guide also incorporates detailed information from closely related structural analogs, primarily other substituted imidazoline-2-thiones. This approach provides valuable insights into its expected chemical properties, synthesis, and potential biological activities.
Chemical and Physical Properties
This compound belongs to the class of 5-membered heterocyclic compounds containing a halogenated benzene ring.[3] Basic chemical and physical properties are summarized in the table below.
| Property | Value | Source |
| CAS Number | 17452-26-5 | [1][2] |
| Molecular Formula | C₉H₇FN₂S | ChemicalBook |
| Molecular Weight | 194.23 g/mol | [3] |
| Appearance | Solid | [3] |
| Purity | Typically ≥95% | [3] |
| Synonyms | 1-(3-Fluorophenyl)-1,3-dihydro-2H-imidazole-2-thione, 1-(3-Fluorophenyl)-2-mercapto-1H-imidazole | [2] |
Synthesis and Experimental Protocols
General Experimental Protocol for the Synthesis of 1-Aryl-imidazolidine-2-thiones
This protocol is adapted from the synthesis of structurally similar compounds.[4]
Materials:
-
N-(3-Fluorophenyl)ethylenediamine
-
Carbon disulfide (CS₂)
-
Xylene (or another suitable high-boiling solvent)
-
Methyl iodide (for subsequent S-alkylation if desired)
-
Anhydrous potassium carbonate (for S-alkylation)
-
Ethanol
-
Standard laboratory glassware and safety equipment
Procedure:
-
Condensation: A solution of N-(3-Fluorophenyl)ethylenediamine in xylene is prepared in a round-bottom flask equipped with a reflux condenser.
-
An equimolar amount of carbon disulfide is added dropwise to the solution at room temperature with constant stirring.
-
The reaction mixture is then heated to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The resulting crude product is purified by recrystallization from a suitable solvent, such as ethanol, to yield this compound.
Note: The purity of the final compound should be confirmed using analytical techniques such as NMR spectroscopy, mass spectrometry, and elemental analysis.
A generalized workflow for this synthesis is depicted in the following diagram:
Potential Biological Activities and Signaling Pathways
Derivatives of imidazoline-2-thione have been reported to exhibit a wide range of biological activities, including antimicrobial, antifungal, anti-HIV, antithyroid, antioxidant, cardiotonic, and antihypertensive properties.[5] The incorporation of a fluorine atom into heterocyclic structures is a common strategy in medicinal chemistry to enhance pharmacological activity.[6][7]
While the specific mechanism of action for this compound has not been elucidated, related imidazoline compounds are known to interact with various biological targets. For instance, some imidazoline derivatives act as inhibitors of enzymes or as ligands for specific receptors.
The following diagram illustrates a hypothetical signaling pathway that could be modulated by an imidazoline-2-thione derivative, based on the known activities of this class of compounds.
Quantitative Data on Related Compounds
Specific quantitative biological data for this compound is not available in the surveyed literature. However, studies on related fluorinated and non-fluorinated imidazoline and benzimidazole derivatives provide insights into their potential antimicrobial activity. The following table summarizes the Minimum Inhibitory Concentration (MIC) values for some of these related compounds against various microbial strains.
| Compound | Microbial Strain | MIC (µg/mL) | Reference |
| 2-(m-Fluorophenyl)-benzimidazole derivative | B. subtilis | 7.81 | [7] |
| 2-(m-Fluorophenyl)-benzimidazole derivative | Gram-negative bacteria | 31.25 | [7] |
| 1-Aryl-2-methylthio-imidazoline derivatives | Various bacteria | 11.0 - 89.2 (µM) | [4] |
| Quinoline-based hydroxyimidazolium hybrids | Cryptococcus neoformans | 15.6 | [8] |
| Quinoline-based hydroxyimidazolium hybrids | Candida spp. & Aspergillus spp. | 62.5 | [8] |
Disclaimer: The experimental protocols and quantitative data presented in this guide are based on structurally related compounds due to the limited availability of specific information for this compound. Researchers should use this information as a guideline and develop specific protocols and assays for the target compound.
References
- 1. This compound, CasNo.17452-26-5 Wuhan Chemwish Technology Co., Ltd China (Mainland) [chemwish.lookchem.com]
- 2. This compound CAS#: 17452-26-5 [amp.chemicalbook.com]
- 3. cymitquimica.com [cymitquimica.com]
- 4. Synthesis of imidazoline and imidazo[2,1-c][1,2,4]triazole aryl derivatives containing the methylthio group as possible antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmaceutical importance and synthetic strategies for imidazolidine-2-thione and imidazole-2-thione derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Fluorinated triazoles as privileged potential candidates in drug development—focusing on their biological and pharmaceutical properties [frontiersin.org]
- 7. acgpubs.org [acgpubs.org]
- 8. Antimicrobial Activity of Quinoline-Based Hydroxyimidazolium Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
Probing the Molecular Architecture: A Technical Guide to the Structure Elucidation of 1-(3-Fluorophenyl)imidazoline-2-thione
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the methodologies and data interpretation involved in the structural elucidation of the novel compound, 1-(3-Fluorophenyl)imidazoline-2-thione. This molecule, belonging to the class of substituted imidazoline-2-thiones, is of significant interest in medicinal chemistry due to the established biological activities of this scaffold. The following sections detail the analytical techniques and expected data for the unambiguous confirmation of its chemical structure.
Predicted Physicochemical Properties
While specific experimental data for this compound is not widely published, its basic properties can be predicted based on its chemical structure and data from commercial suppliers.
| Property | Value | Source |
| CAS Number | 17452-26-5 | --INVALID-LINK-- |
| Molecular Formula | C₉H₉FN₂S | - |
| Molecular Weight | 196.25 g/mol | --INVALID-LINK-- |
| Appearance | Solid | --INVALID-LINK-- |
Spectroscopic and Spectrometric Analysis
The structural backbone of this compound can be definitively established through a combination of spectroscopic techniques. Below are the expected data based on the analysis of structurally related compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of a molecule.
Table 2.1: Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 7.40 | t, J ≈ 8.0 Hz | 1H | H-5' |
| ~ 7.20 - 7.10 | m | 2H | H-4', H-6' |
| ~ 7.00 | ddd, J ≈ 8.0, 2.0, 1.0 Hz | 1H | H-2' |
| ~ 4.05 | t, J ≈ 7.5 Hz | 2H | N-CH₂ |
| ~ 3.65 | t, J ≈ 7.5 Hz | 2H | N-CH₂ |
Table 2.2: Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~ 180 | C=S (C-2) |
| ~ 163 (d, ¹JCF ≈ 245 Hz) | C-3' |
| ~ 140 (d, ³JCF ≈ 8 Hz) | C-1' |
| ~ 130 (d, ³JCF ≈ 9 Hz) | C-5' |
| ~ 115 (d, ²JCF ≈ 21 Hz) | C-4' |
| ~ 114 (d, ²JCF ≈ 22 Hz) | C-6' |
| ~ 108 (d, ⁴JCF ≈ 3 Hz) | C-2' |
| ~ 50 | N-CH₂ (C-4) |
| ~ 48 | N-CH₂ (C-5) |
Infrared (IR) Spectroscopy
IR spectroscopy provides valuable information about the functional groups present in the molecule.
Table 2.3: Predicted FT-IR Spectral Data (KBr Pellet)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~ 3100 - 3000 | Medium | Aromatic C-H stretch |
| ~ 2950 - 2850 | Medium | Aliphatic C-H stretch |
| ~ 1580 - 1450 | Strong | C=C aromatic ring stretching |
| ~ 1350 - 1250 | Strong | C=S stretch (Thiourea band) |
| ~ 1250 - 1200 | Strong | C-N stretch |
| ~ 1200 - 1100 | Strong | C-F stretch |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.
Table 2.4: Predicted Mass Spectrometry Data (Electron Ionization, EI)
| m/z | Relative Intensity (%) | Assignment |
| 196 | High | [M]⁺ (Molecular Ion) |
| 163 | Medium | [M - SH]⁺ |
| 135 | Medium | [M - C₂H₄N]⁺ |
| 95 | High | [C₆H₄F]⁺ |
X-ray Crystallography
For an unambiguous determination of the three-dimensional structure, single-crystal X-ray diffraction is the gold standard. While no public crystal structure is available for this compound, data from related imidazolidine-2-thione derivatives suggest key structural features.
Table 3.1: Expected Crystallographic Parameters and Structural Features
| Parameter | Expected Value/Feature |
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | e.g., P2₁/c or Pbca |
| Key Bond Lengths | C=S: ~1.68 Å, C-N (ring): ~1.35 Å, C-C (ring): ~1.54 Å |
| Key Bond Angles | N-C-N: ~110°, C-N-C: ~112° |
| Dihedral Angle | The fluorophenyl ring is expected to be twisted relative to the plane of the imidazoline ring. |
Experimental Protocols
The following are detailed, generalized protocols for the synthesis and characterization of this compound based on established methods for similar compounds.
Synthesis of this compound
Materials:
-
N-(3-Fluorophenyl)ethylenediamine
-
Carbon disulfide (CS₂)
-
Triethylamine (Et₃N)
-
Ethanol (EtOH)
-
Dichloromethane (DCM)
-
Hexane
Procedure:
-
To a solution of N-(3-Fluorophenyl)ethylenediamine (1.0 eq) in ethanol (50 mL) in a round-bottom flask equipped with a magnetic stirrer, add triethylamine (1.2 eq).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add carbon disulfide (1.1 eq) dropwise to the solution over a period of 30 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexane as the eluent.
-
Upon completion, remove the solvent under reduced pressure.
-
Dissolve the residue in dichloromethane (50 mL) and wash with water (2 x 30 mL) and brine (30 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford this compound as a solid.
Characterization Methods
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 500 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent and tetramethylsilane (TMS) as the internal standard.
-
IR Spectroscopy: The FT-IR spectrum is recorded on a spectrometer using KBr pellets in the range of 4000-400 cm⁻¹.
-
Mass Spectrometry: The mass spectrum is obtained on a mass spectrometer using electron ionization (EI) at 70 eV.
-
X-ray Crystallography: Single crystals suitable for X-ray diffraction are grown by slow evaporation of a solution of the compound in a suitable solvent system (e.g., ethanol/water). Data is collected on a diffractometer with graphite-monochromated Mo Kα radiation (λ = 0.71073 Å). The structure is solved by direct methods and refined by full-matrix least-squares on F².
Visualizations
The following diagrams illustrate the logical workflow for the structure elucidation and the key structural features of the target molecule.
Caption: Experimental workflow for the synthesis and structure elucidation.
Caption: Key structural features and their expected spectroscopic correlations.
Spectroscopic and Synthetic Profile of 1-(3-Fluorophenyl)imidazoline-2-thione: A Technical Guide
For Immediate Release
Spectroscopic Data
The following tables summarize the predicted spectroscopic data for 1-(3-Fluorophenyl)imidazoline-2-thione. These predictions are based on the analysis of structurally similar compounds and general principles of spectroscopic interpretation.
Table 1: Predicted ¹H NMR Spectral Data
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| ~7.50-7.60 | m | - | Aromatic CH |
| ~7.20-7.30 | m | - | Aromatic CH |
| ~7.00-7.10 | m | - | Aromatic CH |
| ~3.80-4.00 | t | ~8-10 | N-CH₂ |
| ~3.40-3.60 | t | ~8-10 | N-CH₂ |
| ~9.0-10.0 | br s | - | N-H (Thione tautomer) |
Solvent: DMSO-d₆
Table 2: Predicted ¹³C NMR Spectral Data
| Chemical Shift (δ) ppm | Assignment |
| ~180-185 | C=S |
| ~161-164 (d, ¹JCF ≈ 240-250 Hz) | C-F |
| ~140-142 (d, ³JCF ≈ 8-10 Hz) | Aromatic C-N |
| ~130-132 (d, ³JCF ≈ 8-10 Hz) | Aromatic CH |
| ~115-117 (d, ²JCF ≈ 20-25 Hz) | Aromatic CH |
| ~110-112 (d, ²JCF ≈ 20-25 Hz) | Aromatic CH |
| ~105-107 (d, ⁴JCF ≈ 2-4 Hz) | Aromatic CH |
| ~45-50 | N-CH₂ |
| ~40-45 | N-CH₂ |
Solvent: DMSO-d₆
Table 3: Predicted IR Spectral Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3200-3400 | Medium, Broad | N-H Stretch |
| 3000-3100 | Medium | Aromatic C-H Stretch |
| 2800-3000 | Medium | Aliphatic C-H Stretch |
| 1580-1610 | Strong | C=C Aromatic Ring Stretch |
| 1250-1350 | Strong | C=S Stretch |
| 1100-1200 | Strong | C-F Stretch |
Table 4: Predicted Mass Spectrometry Data
| m/z | Interpretation |
| 196 | [M]⁺ (Molecular Ion) |
| 163 | [M - SH]⁺ |
| 136 | [M - C₂H₄N]⁺ |
| 95 | [C₆H₄F]⁺ |
Experimental Protocols
The following are detailed methodologies for the synthesis and spectroscopic characterization of this compound.
Synthesis of this compound
A plausible and efficient method for the synthesis of N-aryl-imidazoline-2-thiones involves the reaction of the corresponding N-arylethylenediamine with carbon disulfide.
Materials:
-
N-(3-Fluorophenyl)ethane-1,2-diamine
-
Carbon Disulfide (CS₂)
-
Ethanol
-
Potassium Hydroxide (KOH)
-
Hydrochloric Acid (HCl)
Procedure:
-
A solution of N-(3-Fluorophenyl)ethane-1,2-diamine (1 equivalent) in ethanol is prepared in a round-bottom flask.
-
To this solution, carbon disulfide (1.1 equivalents) is added dropwise at room temperature with constant stirring.
-
An ethanolic solution of potassium hydroxide (1.1 equivalents) is then added portion-wise to the reaction mixture.
-
The mixture is refluxed for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.
-
The resulting residue is dissolved in water and acidified with dilute hydrochloric acid to precipitate the crude product.
-
The solid product is filtered, washed with cold water, and dried.
-
Recrystallization from a suitable solvent system (e.g., ethanol/water) affords the purified this compound.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H and ¹³C NMR spectra are recorded on a 400 or 500 MHz spectrometer.
-
The sample is dissolved in a suitable deuterated solvent, typically DMSO-d₆ or CDCl₃.
-
Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
Infrared (IR) Spectroscopy:
-
The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.
-
The sample is prepared as a KBr pellet or as a thin film on a salt plate (e.g., NaCl or KBr).
-
The spectrum is typically recorded in the range of 4000-400 cm⁻¹.
Mass Spectrometry (MS):
-
Mass spectra are obtained using an electron ionization (EI) or electrospray ionization (ESI) mass spectrometer.
-
The sample is introduced directly or via a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).
-
The mass-to-charge ratio (m/z) of the molecular ion and major fragment ions are recorded.
Visualizations
Synthesis Workflow
Caption: A flowchart illustrating the synthetic pathway for this compound.
Spectroscopic Analysis Workflow
Caption: A diagram showing the workflow for the spectroscopic analysis of the target compound.
In-depth Technical Guide: Potential Biological Activity of 1-(3-Fluorophenyl)imidazoline-2-thione
To: Researchers, Scientists, and Drug Development Professionals
Subject: Comprehensive Review of the Biological Activity of 1-(3-Fluorophenyl)imidazoline-2-thione
Executive Summary
This technical guide provides a comprehensive overview of the currently available scientific literature regarding the biological activity of the compound this compound. Despite a thorough and systematic search of chemical and biological databases, peer-reviewed journals, and patent literature, there is a notable absence of specific data on the biological properties of this particular molecule.
This document will summarize the landscape of related compounds to infer potential areas of interest for future research. However, it is critical to note that the information presented herein is based on structurally similar molecules and does not represent experimental data for this compound itself.
Introduction to this compound
This compound is a heterocyclic compound featuring a fluorophenyl group attached to an imidazoline-2-thione core. The imidazoline and thione moieties are known to be present in various biologically active molecules, suggesting that this compound could potentially interact with a range of biological targets. The fluorine substitution on the phenyl ring can significantly influence its physicochemical properties, such as lipophilicity and metabolic stability, which are key determinants of pharmacokinetic and pharmacodynamic profiles.
Review of Structurally Related Compounds and Potential Biological Activities
While direct studies on this compound are not available, the biological activities of related chemical scaffolds provide a basis for postulating its potential therapeutic applications.
Imidazoline Receptor Ligands
The imidazoline ring is a core component of ligands for imidazoline receptors (I-receptors), which are classified into I1, I2, and I3 subtypes. These receptors are involved in the regulation of blood pressure, pain perception, and various neurological processes. Compounds with an imidazoline scaffold have been investigated for their antihypertensive and analgesic effects.
Thiazole and Thione Derivatives in Drug Discovery
The thiazole and thione moieties are prevalent in a wide array of pharmacologically active compounds, exhibiting diverse activities, including:
-
Antimicrobial and Antifungal Activity: Many thiazole and thiourea-containing compounds have demonstrated efficacy against various bacterial and fungal strains.
-
Anticancer Activity: The thione group is a key feature in several cytotoxic agents that act through various mechanisms, such as the inhibition of kinases or the induction of apoptosis.
-
Enzyme Inhibition: The sulfur atom in the thione group can act as a key interacting element with the active sites of various enzymes, leading to their inhibition.
Postulated Mechanisms of Action and Signaling Pathways
Based on the activities of related compounds, several hypothetical mechanisms of action for this compound can be proposed. These are purely speculative and require experimental validation.
Hypothetical Signaling Pathway Involvement
Should this compound exhibit activity as an imidazoline receptor ligand, it could modulate downstream signaling pathways. A simplified, hypothetical workflow for investigating such an interaction is presented below.
Caption: A logical workflow for the initial screening and evaluation of this compound's potential biological activity.
Future Directions and Recommendations
The absence of data on this compound presents a clear opportunity for novel research. The following experimental plan is recommended for an initial investigation into its biological potential.
Recommended Experimental Protocols
-
Synthesis and Characterization:
-
Synthesize this compound via established synthetic routes for N-aryl imidazoline-2-thiones.
-
Confirm the structure and purity of the synthesized compound using standard analytical techniques (NMR, Mass Spectrometry, HPLC).
-
-
In Vitro Screening:
-
Receptor Binding Assays: Screen the compound against a panel of receptors, with a primary focus on imidazoline and adrenergic receptors.
-
Enzyme Inhibition Assays: Evaluate the inhibitory activity against a panel of relevant enzymes, such as monoamine oxidase (MAO) or various kinases, given the prevalence of such activity in related heterocyclic compounds.
-
Antimicrobial Assays: Test for activity against a panel of pathogenic bacteria and fungi using standard microdilution methods.
-
Anticancer Cell Line Screening: Assess the cytotoxicity against a panel of human cancer cell lines (e.g., NCI-60 panel).
-
-
Data Analysis and Hit Identification:
-
Analyze the data from the in vitro screens to identify any significant biological activity.
-
For any identified "hits," determine key quantitative parameters such as IC50 or Ki values.
-
Conclusion
While the chemical structure of this compound suggests potential for biological activity, there is currently no published data to support any specific therapeutic application. The information provided in this guide, based on structurally related compounds, is intended to serve as a foundation for future research endeavors. A systematic screening of this compound against a variety of biological targets is warranted to elucidate its potential pharmacological profile. The provided hypothetical workflow and recommended experimental protocols offer a roadmap for such an investigation. Researchers and drug development professionals are encouraged to explore the untapped potential of this and similar novel chemical entities.
In Silico Prediction of 1-(3-Fluorophenyl)imidazoline-2-thione Targets: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive framework for the in silico prediction and experimental validation of protein targets for the novel small molecule, 1-(3-Fluorophenyl)imidazoline-2-thione. In the absence of pre-existing biological data for this specific compound, this document outlines a systematic workflow employing a suite of computational tools to generate putative target hypotheses. These include reverse docking, pharmacophore modeling, and molecular dynamics simulations. Furthermore, detailed experimental protocols for the validation of these computational predictions, such as Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and cell-based assays, are provided. This guide is intended to serve as a practical resource for researchers initiating target identification campaigns for novel chemical entities.
Introduction
The identification of molecular targets is a critical and often rate-limiting step in the drug discovery and development pipeline. Traditional experimental approaches for target deconvolution can be resource- and time-intensive. In silico target prediction methods offer a powerful and cost-effective alternative to rapidly generate hypotheses and prioritize experimental efforts. These computational techniques leverage the three-dimensional structure of a small molecule to identify potential protein binding partners from vast structural databases.
This guide focuses on the application of these methods to a specific small molecule of interest: this compound. The imidazoline-2-thione scaffold is present in a variety of biologically active compounds, exhibiting antimicrobial, antifungal, and anti-HIV properties.[1] The introduction of a fluorophenyl group may further modulate the compound's pharmacokinetic and pharmacodynamic properties. Given the novelty of this particular derivative, a systematic in silico screening approach is warranted to elucidate its potential mechanism(s) of action.
This document provides a step-by-step guide to:
-
Predicting potential protein targets for this compound using established computational methods.
-
Outlining detailed experimental protocols for the validation of predicted targets.
-
Presenting data in a clear and structured format for comparative analysis.
-
Visualizing workflows and pathways using Graphviz diagrams to facilitate understanding.
In Silico Target Prediction Workflow
The initial phase of target identification for a novel compound like this compound involves a multi-pronged computational approach. This workflow is designed to cast a wide net for potential targets and then refine the predictions based on scoring functions and structural analysis.
Compound Preparation
The first step in any ligand-based computational study is the accurate representation of the small molecule.
-
Obtain the SMILES String: The Simplified Molecular Input Line Entry System (SMILES) string for this compound is Fc1cccc(c1)N2CCN=C2S. This canonical representation is the starting point for generating 3D coordinates.
-
Generate 3D Structure: Various software packages (e.g., Open Babel, RDKit) can convert the SMILES string into a 3D structure.
-
Energy Minimization: The initial 3D structure must be energy-minimized to obtain a low-energy, stable conformation. This is typically performed using force fields like MMFF94 or UFF.
Reverse Docking
Reverse docking, also known as inverse docking, is a computational technique that screens a single ligand against a library of protein structures to identify potential binding partners.
Protocol for Reverse Docking using AutoDock Vina:
-
Prepare Ligand File: Convert the energy-minimized 3D structure of this compound into the PDBQT format using AutoDock Tools. This involves assigning partial charges and defining rotatable bonds.
-
Prepare Target Protein Library: Download a curated library of protein structures from the Protein Data Bank (PDB). For a broad screen, a representative set of the human proteome should be used. Each protein structure must be prepared by removing water molecules, adding polar hydrogens, and converting to the PDBQT format.
-
Define Binding Site: For a blind docking approach, the search space (grid box) should encompass the entire protein surface to allow for the identification of any potential binding pocket.
-
Run Docking Simulations: Use a script to automate the docking of the prepared ligand to each protein in the library using AutoDock Vina. The exhaustiveness parameter can be adjusted to control the thoroughness of the conformational search.[2]
-
Analyze Results: Rank the protein targets based on the predicted binding affinity (in kcal/mol) from the docking scores. The lower the binding energy, the more favorable the interaction.
Pharmacophore Modeling
Pharmacophore modeling identifies the spatial arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic regions, aromatic rings) that are essential for a molecule's biological activity.[3]
Protocol for Ligand-Based Pharmacophore Modeling using LigandScout:
-
Generate Conformers: Generate a diverse set of low-energy 3D conformations for this compound to account for its flexibility.
-
Feature Identification: Identify the pharmacophoric features present in the compound's conformations. For our molecule, this would include a hydrogen bond acceptor (the thione sulfur), aromatic and hydrophobic features (the fluorophenyl ring), and potentially a hydrogen bond donor (the N-H group in the imidazoline ring).
-
Generate Pharmacophore Models: Based on the identified features and their spatial relationships in the conformer ensemble, generate a set of pharmacophore models.
-
Screen against a 3D Database: Screen the generated pharmacophore models against a database of protein structures or known active sites to identify proteins that have complementary features.
-
Rank Hits: Rank the protein hits based on how well they match the pharmacophore model.
Molecular Dynamics (MD) Simulations
MD simulations provide a more dynamic and detailed view of the predicted protein-ligand interactions by simulating the movement of atoms over time. This can help to assess the stability of the predicted binding pose.
Protocol for MD Simulation using GROMACS:
-
Prepare the Complex: Create a complex of the top-ranked protein target from reverse docking or pharmacophore screening with the docked pose of this compound.
-
Generate Topologies: Generate the topology files for both the protein (using a force field like CHARMM36) and the ligand (using a tool like the CGenFF server).[4]
-
Solvate the System: Place the protein-ligand complex in a periodic box of water molecules and add ions to neutralize the system.[5]
-
Energy Minimization: Perform energy minimization of the entire system to remove any steric clashes.
-
Equilibration: Run a two-step equilibration process (NVT and NPT ensembles) to stabilize the temperature and pressure of the system.
-
Production MD: Run the production MD simulation for a sufficient duration (e.g., 100 ns) to observe the dynamics of the interaction.
-
Analyze Trajectory: Analyze the MD trajectory to assess the stability of the protein-ligand complex, calculate binding free energies (e.g., using MM/PBSA), and identify key interacting residues.
Data Presentation: Predicted Targets and Binding Scores
The output of the in silico screening will be a list of putative protein targets. This data should be organized into a clear table for easy comparison and prioritization.
| Predicted Target (PDB ID) | Reverse Docking Score (kcal/mol) | Pharmacophore Fit Score | Key Interacting Residues (from Docking) | Notes |
| Hypothetical Target 1 | -9.5 | 0.85 | Tyr123, Phe256, Arg301 | Kinase, potential for H-bond with Arg301 |
| Hypothetical Target 2 | -8.9 | 0.79 | Leu55, Val87, Ile102 | Protease, primarily hydrophobic interactions |
| Hypothetical Target 3 | -8.2 | 0.91 | Ser99, His204 | GPCR, potential H-bond with Ser99 |
| ... | ... | ... | ... | ... |
Note: The data presented in this table is hypothetical and for illustrative purposes only, as no specific in silico screening has been performed for this compound in the available literature.
Experimental Validation of Predicted Targets
Computational predictions must be validated through rigorous experimental testing. The following section details protocols for common biophysical and cell-based assays used for this purpose.
Biophysical Assays
SPR is a label-free technique used to measure the binding kinetics and affinity of a small molecule to a protein immobilized on a sensor chip.[6][7]
Experimental Protocol:
-
Protein Immobilization: Covalently immobilize the purified recombinant target protein onto a sensor chip (e.g., CM5 chip) using amine coupling chemistry.
-
Analyte Preparation: Prepare a series of concentrations of this compound in a suitable running buffer. The buffer should contain a small percentage of DMSO to ensure compound solubility.
-
Binding Analysis: Inject the different concentrations of the compound over the immobilized protein surface. A reference channel without the protein should be used to subtract non-specific binding.
-
Data Analysis: Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (KD), stoichiometry (n), and enthalpy (ΔH) of the interaction.[8]
Experimental Protocol:
-
Sample Preparation: Prepare a solution of the purified target protein in a calorimetry cell and a solution of this compound at a higher concentration in the injection syringe. Both solutions must be in the exact same buffer to minimize heats of dilution.
-
Titration: Perform a series of small injections of the compound into the protein solution while monitoring the heat change.
-
Data Analysis: Integrate the heat pulses from each injection and plot them against the molar ratio of ligand to protein. Fit the resulting binding isotherm to a suitable model to determine the thermodynamic parameters of the interaction.[9]
Cell-Based Assays
CETSA assesses target engagement in a cellular context by measuring the thermal stabilization of a protein upon ligand binding.[10][11]
Experimental Protocol:
-
Cell Treatment: Treat intact cells or cell lysates with varying concentrations of this compound or a vehicle control.
-
Heat Shock: Heat the treated samples across a range of temperatures.
-
Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the precipitated aggregates by centrifugation.
-
Protein Detection: Quantify the amount of the target protein remaining in the soluble fraction using Western blotting or an immunoassay like AlphaScreen.[12]
-
Data Analysis: Plot the amount of soluble protein as a function of temperature to generate melting curves. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
Confirmation of target engagement should be followed by assays that measure the functional consequences of this interaction.
Western Blot for Downstream Signaling:
-
Cell Treatment: Treat cells with this compound for various times and at different concentrations.
-
Protein Extraction: Lyse the cells and quantify the total protein concentration.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a membrane.[13]
-
Immunoblotting: Probe the membrane with primary antibodies specific for a downstream marker of the predicted target's signaling pathway (e.g., a phosphorylated substrate for a kinase).
-
Detection: Use a labeled secondary antibody and a suitable detection reagent to visualize the protein bands. A change in the level of the downstream marker upon compound treatment would provide evidence of functional target modulation.
AlphaScreen Assay:
AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) is a bead-based technology that can be adapted to measure various molecular interactions, including protein-protein interactions or the generation of a second messenger.[14][15][16]
General Protocol:
-
Assay Setup: The specific setup will depend on the target and the pathway being investigated. For example, to measure the inhibition of a protein-protein interaction, one protein would be conjugated to a donor bead and the other to an acceptor bead.
-
Compound Addition: Add this compound at various concentrations.
-
Incubation: Incubate the reaction mixture to allow for binding to occur.
-
Signal Detection: Excite the donor beads with a laser. If the donor and acceptor beads are in close proximity (due to the protein-protein interaction), a luminescent signal will be generated.
-
Data Analysis: A decrease in the AlphaScreen signal in the presence of the compound would indicate inhibition of the protein-protein interaction.
Conclusion
The workflow presented in this guide provides a robust and systematic approach for the in silico prediction and experimental validation of protein targets for the novel compound this compound. By combining multiple computational methods, a prioritized list of putative targets can be generated, guiding focused and efficient experimental validation. The detailed protocols provided for both computational and experimental techniques are intended to serve as a valuable resource for researchers embarking on target identification studies for new chemical entities. Successful validation of a target for this compound will pave the way for further preclinical development and a deeper understanding of its therapeutic potential.
References
- 1. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 2. ReverseDock: a web server for blind docking of a single ligand to multiple protein targets using AutoDock Vina - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. GROMACS: MD Simulation of a Protein-Ligand Complex [angeloraymondrossi.github.io]
- 5. LigParGen Server [traken.chem.yale.edu]
- 6. Characterization of Small Molecule–Protein Interactions Using SPR Method | Springer Nature Experiments [experiments.springernature.com]
- 7. portlandpress.com [portlandpress.com]
- 8. Isothermal titration calorimetry determination of thermodynamics of binding of cocaine and its metabolites to humanized h2E2 anti-cocaine mAb - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. annualreviews.org [annualreviews.org]
- 12. The Use of AlphaScreen Technology in HTS: Current Status - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Western Blot Protocol - Creative Biolabs [neutab.creative-biolabs.com]
- 14. bmglabtech.com [bmglabtech.com]
- 15. AlphaLISA and AlphaScreen No-wash Assays | Revvity [revvity.com]
- 16. bmglabtech.com [bmglabtech.com]
An In-depth Technical Guide to Imidazoline-2-thione Derivatives: Synthesis, Biological Activity, and Therapeutic Potential
Authored for: Researchers, Scientists, and Drug Development Professionals
Imidazoline-2-thione and its derivatives represent a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry.[1][2] This scaffold is a key component in numerous molecules exhibiting a wide array of biological activities, making it a privileged structure in drug discovery.[3][4] These compounds have demonstrated potential as antimicrobial, anticancer, antioxidant, anti-HIV, and enzyme inhibitory agents.[1][2][4] This technical guide provides a comprehensive review of the synthesis, quantitative biological data, and experimental protocols related to imidazoline-2-thione derivatives, offering a core resource for professionals in the field.
Synthesis Strategies
The synthesis of the imidazoline-2-thione core and its derivatives can be achieved through various chemical pathways. The chosen strategy often depends on the desired substitution patterns and overall molecular complexity.
A common and effective approach involves the domino reaction of aldehydes and benzylidenethioureas, promoted by N-heterocyclic carbenes (NHCs), to produce functionalized imidazolidine-2-thiones.[5][6] Another established method is the reaction of aminoacetaldehyde diethyl acetal with isothiocyanates.[6] Furthermore, the treatment of a diamine, such as 3-phenyl-1,2-diaminopropane, with 1,1'-thiocarbonyldiimidazole can rapidly yield the corresponding 4-benzyl-2-imidazolidinethione.[1]
A generalized workflow for a domino reaction synthesis is outlined below.
Biological Activities and Therapeutic Potential
Imidazoline-2-thione derivatives have been extensively studied for a variety of pharmacological effects. Their structural versatility allows for fine-tuning of their activity against different biological targets.
Anticancer Activity
Numerous derivatives have shown potent cytotoxic effects against various cancer cell lines.[7] The mechanisms of action are diverse, including the inhibition of crucial enzymes like topoisomerase II and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), as well as DNA intercalation.[8][9][10] For instance, certain imidazole-2-thiones linked to acenaphthylenone act as dual DNA intercalators and topoisomerase II inhibitors, with some compounds showing 1.5- to 3-fold greater activity against the MCF-7 breast cancer cell line than doxorubicin.[8]
A proposed dual mechanism of action for anticancer activity is depicted below.
Antimicrobial and Antifungal Activity
The imidazoline-2-thione scaffold is present in agents with significant antibacterial and antifungal properties.[3][4][11] Metal complexes of these derivatives have also been reported as potent antimicrobial agents.[1][2] Studies have shown activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[11][12] For example, certain imidazo[4,5-b]quinoxaline derivatives synthesized from imidazolidineiminothiones showed strong activity against all tested organisms.[11]
Antioxidant Properties
Derivatives of imidazole-2-thione have been reported to possess antioxidant capabilities.[1][2][4] They have been shown to react with stable free radicals like 1,1-diphenyl-2-picrylhydrazyl (DPPH) at rates comparable to uric acid and can protect erythrocytes from hemolysis induced by hydroperoxides.[13]
Enzyme Inhibition
Beyond topoisomerase, these derivatives have been found to inhibit other key enzymes. Certain compounds are potent inhibitors of Carbonic Anhydrase II (CA-II), an enzyme linked to glaucoma, with several derivatives showing better inhibition than the standard drug acetazolamide.[14]
Receptor Binding and Other Activities
Imidazoline-2-thione derivatives have been found to be active as antagonists for adenosine-A2B receptors and as inverse agonists for the orphan GPR6 receptor, suggesting applications in cardiovascular, pulmonary, and neuropsychiatric disorders.[3] Additionally, they exhibit anti-HIV, antithyroid, and antihypertensive properties.[1][2][4]
Quantitative Data Summary
The following tables summarize key quantitative data from various studies, highlighting the potential of these derivatives.
Table 1: Anticancer Activity (IC₅₀ Values)
| Compound Class | Cell Line | IC₅₀ (µM) | Reference |
|---|---|---|---|
| Imidazo[4,5-b]pyrazine-2,5-dione (5a) | HEPG-2 (Liver) | 5.02 | [15][16] |
| Imidazo[4,5-b]pyrazine-2,5-dione (5a) | HCT-116 (Colon) | 4.91 | [15][16] |
| Imidazo[4,5-b]pyrazine-2,5-dione (5a) | MCF-7 (Breast) | 4.78 | [15][16] |
| Imidazole Derivative (6b) | HEPG-2 (Liver) | 7.12 | [15][16] |
| Imidazole Derivative (6b) | HCT-116 (Colon) | 6.98 | [15][16] |
| Imidazole Derivative (6b) | MCF-7 (Breast) | 6.88 | [15][16] |
| Benzotriazole-Imidazol-2-thione (BI9) | MCF-7 (Breast) | 3.57 | [17] |
| Benzotriazole-Imidazol-2-thione (BI9) | HL-60 (Leukemia) | 0.40 | [17] |
| Benzotriazole-Imidazol-2-thione (BI9) | HCT-116 (Colon) | 2.63 | [17] |
| Doxorubicin (Reference) | HEPG-2 / HCT-116 | 7.46 / 8.29 |[15][16] |
Table 2: Enzyme and Receptor Binding Affinity
| Compound Class | Target | Affinity (Kᵢ or IC₅₀) | Reference |
|---|---|---|---|
| Acylhydrazone Derivative (1) | Carbonic Anhydrase-II | IC₅₀: 10.5 ± 0.81 µM | [14] |
| Acylhydrazone Derivative (9) | Carbonic Anhydrase-II | IC₅₀: 12.2 ± 1.03 µM | [14] |
| Acetazolamide (Reference) | Carbonic Anhydrase-II | IC₅₀: 18.2 ± 0.51 µM | [14] |
| N-(imidazolidin-2-ylidene)hydrazone (3e) | α2-adrenergic receptor | Kᵢ: 94.3 nM | [18] |
| N-(imidazolidin-2-ylidene)hydrazone (3e) | Imidazoline I1 receptor | IC₅₀: 51.7 nM | [18] |
| N-(imidazolidin-2-ylidene)hydrazone (3m) | Imidazoline I2 receptor | Kᵢ: 26.7 nM |[18] |
Key Experimental Protocols
This section details generalized methodologies for key experiments cited in the literature.
General Procedure for Synthesis of 5-imino-4-thioxo-2-imidazolidinone Derivatives
-
Preparation of N-arylcyanothioformamides: A mixture of aryl isothiocyanate (10 mmol) and potassium cyanide (10 mmol) is stirred in acetone (20 mL) for 24 hours at room temperature. The solvent is then evaporated under reduced pressure.
-
Reaction with Aryl Isocyanates: The resulting N-arylcyanothioformamide derivative (10 mmol) is dissolved in a suitable solvent like acetone or DMF (20 mL). An equimolar amount of the corresponding aryl isocyanate (10 mmol) is added dropwise to the solution.
-
Reaction and Isolation: The reaction mixture is stirred at room temperature for a specified time (typically 2-6 hours) until completion, monitored by Thin Layer Chromatography (TLC). The resulting precipitate is collected by filtration, washed with a cold solvent (e.g., ethanol), and dried to yield the final product. Further purification can be done by recrystallization if necessary.
In Vitro Anticancer Activity (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Cancer cells (e.g., MCF-7, HepG2) are seeded into 96-well plates at a density of approximately 5×10³ to 1×10⁴ cells per well in 100 µL of growth medium and incubated for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Compound Treatment: The synthesized imidazoline-2-thione derivatives are dissolved in DMSO to prepare stock solutions. The cells are treated with various concentrations of the test compounds (e.g., ranging from 0.01 to 100 µM) and incubated for 48-72 hours.
-
MTT Addition: After the incubation period, 10-20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for another 2-4 hours at 37°C.
-
Formazan Solubilization: The medium containing MTT is removed, and 100-150 µL of a solubilizing agent (e.g., DMSO, isopropanol) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (typically 570 nm) using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value is determined.
In Vitro Antibacterial and Antifungal Screening (Agar Well Diffusion Method)
-
Media Preparation: A suitable sterile nutrient agar or Mueller-Hinton agar is prepared and poured into sterile petri dishes.
-
Inoculation: The agar surface is uniformly inoculated with a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).
-
Well Preparation: Wells (e.g., 6 mm in diameter) are punched into the agar using a sterile cork borer.
-
Compound Application: A specific volume (e.g., 100 µL) of the test compound solution (at a known concentration, dissolved in a solvent like DMSO) is added to each well. A standard antibiotic (e.g., Ciprofloxacin) and the solvent alone serve as positive and negative controls, respectively.
-
Incubation: The plates are incubated at 37°C for 24 hours for bacteria and at 28-30°C for 48 hours for fungi.
-
Zone of Inhibition Measurement: The diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) is measured in millimeters.
The general workflow for screening novel derivatives is shown below.
Signaling Pathways
Certain imidazoline derivatives exert their effects by interacting with specific cellular signaling pathways, such as the I1-imidazoline receptor pathway, which is implicated in blood pressure regulation.
References
- 1. scialert.net [scialert.net]
- 2. Pharmaceutical importance and synthetic strategies for imidazolidine-2-thione and imidazole-2-thione derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mono- and di-acylated imidazolidine-2-thione derivatives: synthesis, cytotoxicity evaluation and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of functionalized imidazolidine-2-thiones via NHC/base-promoted aza-benzoin/aza-acetalization domino reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Synthesis of functionalized imidazolidine-2-thiones via NHC/base-promoted aza-benzoin/aza-acetalization domino reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Imidazoles as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. New imidazole-2-thiones linked to acenaphythylenone as dual DNA intercalators and topoisomerase II inhibitors: structural optimization, docking, and apoptosis studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. New imidazole-2-thiones linked to acenaphythylenone as dual DNA intercalators and topoisomerase II inhibitors: structural optimization, docking, and apoptosis studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. New Imidazolidineiminothione, Imidazolidin-2-one and Imidazoquinoxaline Derivatives: Synthesis and Evaluation of Antibacterial and Antifungal Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Antioxidant properties of 2-imidazolones and 2-imidazolthiones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. tandfonline.com [tandfonline.com]
- 16. tandfonline.com [tandfonline.com]
- 17. mdpi.com [mdpi.com]
- 18. Synthesis and biological activity of some 2-imidazolinylhydrazone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
The Enigmatic Profile of 1-(3-Fluorophenyl)imidazoline-2-thione: A Review of Available Information
Researchers, scientists, and drug development professionals delving into the landscape of novel heterocyclic compounds will find that 1-(3-Fluorophenyl)imidazoline-2-thione remains a molecule of unrealized potential, with publicly available data on its discovery, synthesis, and biological activity being notably scarce. Despite the keen interest in fluorinated phenyl derivatives within medicinal chemistry for their potential to modulate pharmacokinetic and pharmacodynamic properties, this specific compound has yet to emerge into the scientific literature in a significant way.
Discovery and History
Synthesis and Experimental Protocols
Detailed, peer-reviewed experimental protocols for the synthesis of this compound are not present in the current body of scientific literature. However, based on the general synthesis of similar N-aryl imidazoline-2-thiones, a plausible synthetic route can be conceptualized.
A potential synthetic pathway is illustrated below. This generalized workflow is based on established methods for analogous compounds and serves as a theoretical framework in the absence of specific literature.
Figure 1. A speculative synthetic workflow for this compound.
Theoretical Experimental Protocol:
-
Schiff Base Formation: 3-Fluoroaniline would be reacted with an equivalent of aminoacetaldehyde diethyl acetal, typically in a solvent like ethanol or methanol. The reaction might be heated to reflux to drive the condensation and formation of the intermediate Schiff base, with the removal of water.
-
Cyclization: The resulting crude Schiff base would then be treated with a thionating agent. Common reagents for this step include thiophosgene (CSCl₂) or carbon disulfide (CS₂) in the presence of a base. This would induce cyclization to form the imidazoline-2-thione ring.
-
Purification: The final product, this compound, would likely be purified using standard techniques such as recrystallization or column chromatography to yield the pure compound.
It is crucial to emphasize that this protocol is speculative and would require empirical optimization and validation.
Biological Activity and Mechanism of Action
There is no publicly available data on the biological activity, pharmacological properties, or mechanism of action of this compound. While related heterocyclic structures containing the imidazoline-2-thione core have been investigated for a range of biological activities, including as enzyme inhibitors or receptor ligands, no such studies have been reported for this specific fluorinated derivative.
The absence of information on its biological targets and signaling pathways means that any discussion of its mechanism of action would be purely conjectural.
Quantitative Data
A thorough search of scientific literature and chemical databases reveals no quantitative data for this compound. This includes, but is not limited to:
-
IC₅₀ or EC₅₀ values
-
Binding affinities (Kᵢ, Kₑ)
-
Pharmacokinetic parameters (ADME)
-
Physicochemical properties beyond its basic identifiers.
Consequently, no data tables can be provided for this compound.
Conclusion
This compound represents a significant gap in the current scientific knowledge base. While its structure is of interest to medicinal chemists, the lack of any published research on its synthesis, history, and biological function makes it an "orphan" compound in the scientific literature. This technical guide, therefore, serves to highlight this knowledge gap and underscores the need for foundational research to uncover the potential of this and other under-investigated chemical entities. Future research efforts would need to begin with a confirmed synthesis and proceed with broad biological screening to identify any potential therapeutic value.
Methodological & Application
Application Notes and Protocols for 1-(3-Fluorophenyl)imidazoline-2-thione and Structurally Related Compounds in Cell Culture
Disclaimer: As of November 2025, there is no publicly available scientific literature detailing the biological activity, mechanism of action, or specific cell culture protocols for 1-(3-Fluorophenyl)imidazoline-2-thione (CAS: 17452-26-5) . Therefore, the following application notes and protocols are based on the activities of structurally related compounds, particularly from the 2-thioxoimidazolidin-4-one class. This information is provided for informational and guidance purposes only and should not be considered as validated data for this compound. Any investigation into the biological effects of this specific compound requires de novo experimental validation.
Application Notes
The imidazoline-2-thione scaffold is a component of various biologically active molecules. Structurally related compounds, such as 2-thioxoimidazolidin-4-one derivatives, have been investigated primarily for their potential as anticancer agents.[1][2] These compounds have been shown to exhibit cytotoxic effects against various cancer cell lines, including hepatocellular carcinoma (HepG-2) and breast cancer (MCF-7).[2][3]
The proposed, yet unconfirmed, applications for a novel compound like this compound would likely involve initial screening for antiproliferative and cytotoxic effects against a panel of cancer cell lines. Based on the activity of related compounds, potential mechanisms of action to investigate could include the induction of apoptosis (programmed cell death) and cell cycle arrest.[1][4]
Data Presentation: In Vitro Anticancer Activity of Structurally Related Compounds
The following table summarizes the reported 50% inhibitory concentration (IC₅₀) values for various 2-thioxoimidazolidin-4-one derivatives against different human cancer cell lines. This data is presented to give researchers a comparative insight into the potential potency of this class of compounds.
| Compound Class | Derivative/Compound | Target Cell Line | IC₅₀ (µg/mL) | Reference |
| 2-Thioxoimidazolidin-4-one | Compound 14 (bearing benzoxazole moiety) | HepG-2 (Hepatocellular Carcinoma) | 2.33 | [2][3] |
| 2-Thioxoimidazolidin-4-one | Compound 5 (bearing pyrazole moiety) | MCF-7 (Breast Carcinoma) | 3.98 | [2][3] |
| 2-Thioxoimidazolidin-4-one | Unspecified derivative | HCT-116 (Colorectal Carcinoma) | 0.76 | [1] |
| 2-Thioxoimidazolidin-4-one | Unspecified derivative | HepG-2 (Hepatocellular Carcinoma) | 2.33 | [1] |
Note: The specific structures of the compounds listed above can be found in the cited literature. This data is not representative of this compound.
Experimental Protocols
This section provides a generic protocol for determining the in vitro cytotoxicity of a novel compound using the MTT assay. This is a standard colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[5][6]
Protocol: In Vitro Cytotoxicity Assessment using MTT Assay
1. Objective: To determine the concentration-dependent cytotoxic effect of a test compound on a selected cell line and to calculate the IC₅₀ value.
2. Materials:
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Selected cancer cell line (e.g., HeLa, A549, MCF-7)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)[7]
-
96-well flat-bottom sterile cell culture plates
-
Humidified incubator (37°C, 5% CO₂)
-
Microplate reader (absorbance at 570 nm)
3. Procedure:
-
Cell Seeding:
-
Harvest logarithmically growing cells using Trypsin-EDTA and perform a cell count (e.g., using a hemocytometer).
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Include wells for "cells only" (negative control) and "medium only" (blank).
-
Incubate the plate for 24 hours to allow cells to attach.[8]
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in complete medium from the stock solution. A typical concentration range might be 0.1, 1, 10, 50, 100 µM.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the respective compound concentrations. Add fresh medium to the control wells.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT from each well.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the purple formazan crystals.
-
Wrap the plate in foil and place it on an orbital shaker for 15 minutes to ensure complete solubilization.
-
-
Data Acquisition:
-
Measure the absorbance of each well at 570 nm using a microplate reader. Use a reference wavelength of 630 nm if desired to reduce background noise.
-
4. Data Analysis:
-
Subtract the average absorbance of the "medium only" blank wells from all other readings.
-
Calculate the percentage of cell viability for each concentration using the following formula:
-
% Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
-
-
Plot the % Viability against the log of the compound concentration.
-
Determine the IC₅₀ value (the concentration of the compound that inhibits cell viability by 50%) from the dose-response curve using non-linear regression analysis.
Mandatory Visualization
The following diagrams illustrate a hypothetical signaling pathway and a general experimental workflow relevant to the study of novel anticancer compounds.
Caption: A generalized diagram of the intrinsic and extrinsic apoptosis signaling pathways.[10][11][12]
Caption: Experimental workflow for screening a novel compound for cytotoxic activity.[9][13]
References
- 1. In vitro cytotoxicity screening of some 3-substituted-4-oxo-imidazolidin-2-(1H)-thione derivatives as anticancer drug - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and evaluation of anticancer activity of novel 2-thioxoimidazolidin-4-one derivatives bearing pyrazole, triazole and benzoxazole moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis and evaluation of anticancer activity of novel 2-thioxoimidazolidin-4-one derivatives bearing pyrazole, triazole and benzoxazole moieties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evaluation of 2-Thioxoimadazolidin-4-one Derivatives as Potent Anti-Cancer Agents through Apoptosis Induction and Antioxidant Activation: In Vitro and In Vivo Approaches [mdpi.com]
- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 6. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 7. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents - IP Int J Compr Adv Pharmacol [ijcap.in]
- 10. Apoptosis - Wikipedia [en.wikipedia.org]
- 11. Intrinsic and Extrinsic Pathways of Apoptosis | Thermo Fisher Scientific - US [thermofisher.com]
- 12. Overview of cell death signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ijcrt.org [ijcrt.org]
Application Notes and Protocol for 1-(3-Fluorophenyl)imidazoline-2-thione Dissolution
Abstract
This document provides a detailed protocol for the dissolution of 1-(3-Fluorophenyl)imidazoline-2-thione, a key organic intermediate in various research and development applications. Due to the limited availability of public data on its solubility, this protocol outlines a systematic approach to determine the optimal solvent and dissolution conditions. The provided methodologies are intended for researchers, scientists, and drug development professionals.
Introduction
This compound is a solid organic compound with a melting point of 162°C. Its utility as an intermediate in organic synthesis and drug discovery necessitates a reliable and reproducible dissolution protocol. The presence of a fluorophenyl group and an imidazoline-2-thione core suggests a moderate to low polarity, which will guide the initial solvent selection. This document presents a systematic approach to test the solubility of this compound in a range of common laboratory solvents.
Materials and Equipment
2.1 Materials:
-
This compound (solid)
-
Dimethyl Sulfoxide (DMSO), ACS grade
-
N,N-Dimethylformamide (DMF), ACS grade
-
Dichloromethane (DCM), ACS grade
-
Methanol (MeOH), ACS grade
-
Ethanol (EtOH), 95%
-
Deionized Water (H₂O)
-
Vortex mixer
-
Magnetic stirrer and stir bars
-
Analytical balance
-
Spatula
-
Glass vials (e.g., 2 mL, 10 mL)
-
Pipettes
2.2 Equipment:
-
Fume hood
-
Personal Protective Equipment (PPE): safety goggles, lab coat, gloves
Experimental Protocol: Solubility Assessment
This protocol is designed to determine the solubility of this compound in a variety of common laboratory solvents.
3.1 Preparation:
-
Accurately weigh 1 mg of this compound using an analytical balance and transfer it to a clean, dry glass vial.
-
Prepare separate vials for each solvent to be tested.
3.2 Dissolution Procedure:
-
Add 100 µL of the first selected solvent (e.g., DMSO) to the vial containing the compound.
-
Vortex the vial for 30 seconds to facilitate dissolution.
-
Visually inspect the solution for any undissolved particles.
-
If the compound is not fully dissolved, add another 100 µL of the solvent and vortex again.
-
Repeat step 4 until the compound is completely dissolved or a maximum solvent volume of 1 mL is reached.
-
Record the volume of solvent required to dissolve the compound.
-
If the compound does not dissolve in 1 mL of the solvent, it can be considered poorly soluble or insoluble in that solvent at this concentration.
-
For solvents in which the compound dissolves, proceed to test higher concentrations (e.g., 5 mg/mL, 10 mg/mL) following the same procedure to determine the approximate solubility limit.
-
Repeat the procedure for all selected solvents.
3.3 Data Presentation:
The results of the solubility assessment should be recorded in a clear and structured table.
| Solvent | Polarity Index | Volume to Dissolve 1 mg (µL) | Estimated Solubility (mg/mL) | Observations |
| Dichloromethane (DCM) | 3.1 | TBD | TBD | e.g., Colorless solution |
| Methanol (MeOH) | 5.1 | TBD | TBD | e.g., Suspension formed |
| Ethanol (EtOH) | 5.2 | TBD | TBD | e.g., Clear solution with heating |
| N,N-Dimethylformamide (DMF) | 6.4 | TBD | TBD | e.g., Dissolved readily |
| Dimethyl Sulfoxide (DMSO) | 7.2 | TBD | TBD | e.g., Dissolved readily |
| Deionized Water (H₂O) | 10.2 | TBD | TBD | e.g., Insoluble |
TBD: To Be Determined through experimentation.
Recommended Dissolution Protocol
Based on the general properties of structurally similar compounds, a recommended starting point for dissolving this compound for most in vitro biological assays is to use DMSO.
4.1 Stock Solution Preparation (10 mM in DMSO):
-
Calculate the required mass of this compound for the desired volume and concentration (Molecular Weight: 196.23 g/mol ). For 1 mL of a 10 mM stock solution, weigh out 1.96 mg of the compound.
-
Transfer the weighed compound into a suitable vial.
-
Add the calculated volume of DMSO (in this case, 1 mL).
-
Vortex the vial until the compound is completely dissolved. Gentle heating (37°C) or sonication may be used to aid dissolution if necessary.
-
Store the stock solution at -20°C for long-term storage.
Visualization of Experimental Workflow
The following diagram illustrates the workflow for the solubility assessment protocol.
Caption: Workflow for assessing the solubility of this compound.
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Consult the Safety Data Sheet (SDS) for this compound and all solvents used for specific handling and disposal information.
Conclusion
This document provides a comprehensive protocol for determining the solubility of this compound and a recommended procedure for preparing a stock solution in DMSO. Adherence to this protocol will ensure consistent and reproducible results for downstream applications in research and drug development. The provided workflow and data presentation table offer a structured approach to this fundamental experimental procedure.
Application Notes and Protocols for 1-(3-Fluorophenyl)imidazoline-2-thione
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(3-Fluorophenyl)imidazoline-2-thione is a synthetic compound belonging to the imidazoline-2-thione class of molecules. Compounds with this scaffold have garnered interest in medicinal chemistry due to their diverse biological activities. Based on structural similarities to known pharmacologically active agents, a primary hypothesised mechanism of action for this compound is the inhibition of dopamine β-hydroxylase (DBH). DBH is a critical enzyme in the catecholamine biosynthesis pathway, responsible for the conversion of dopamine to norepinephrine.[1][2][3] Inhibition of DBH is a therapeutic strategy being explored for the treatment of conditions such as hypertension and congestive heart failure.[4]
These application notes provide a detailed in vitro protocol to screen and characterize the inhibitory activity of this compound against dopamine β-hydroxylase.
Principle of the Assay
The in vitro assay for dopamine β-hydroxylase (DBH) activity is based on the enzymatic conversion of a substrate, tyramine, to octopamine.[5][6] The rate of octopamine formation is monitored spectrophotometrically. The inhibitory potential of this compound is determined by measuring the reduction in enzyme activity in the presence of the compound.
Signaling Pathway
Dopamine β-hydroxylase is a key enzyme in the catecholamine biosynthesis pathway, which is responsible for the production of important neurotransmitters and hormones such as dopamine, norepinephrine, and epinephrine.[7][8][9] These catecholamines are central to the regulation of numerous physiological processes, including mood, stress response, and cardiovascular function.
Caption: Catecholamine biosynthesis pathway and the inhibitory action of this compound on Dopamine β-Hydroxylase (DBH).
Experimental Workflow
The experimental workflow for assessing the inhibitory effect of this compound on DBH activity involves preparation of reagents, incubation of the enzyme with the substrate and inhibitor, termination of the reaction, and subsequent quantification of the product.
Caption: Workflow for the in vitro dopamine β-hydroxylase (DBH) inhibition assay.
Experimental Protocols
Materials and Reagents
-
Purified bovine or human recombinant Dopamine β-Hydroxylase (DBH)
-
This compound
-
Tyramine hydrochloride (Substrate)
-
L-Ascorbic acid (Cofactor)
-
Catalase
-
Pargyline hydrochloride (MAO inhibitor)
-
Sodium fumarate
-
N-Ethylmaleimide (NEM)
-
Tris-HCl buffer
-
Sodium periodate
-
Sodium metabisulfite
-
Perchloric acid
-
Dimethyl sulfoxide (DMSO)
-
96-well microplate
-
Spectrophotometer
Preparation of Solutions
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
DBH Enzyme Stock Solution: Reconstitute lyophilized DBH in assay buffer to a final concentration of 1 mg/mL. Aliquot and store at -80°C.
-
Substrate Solution: Prepare a 100 mM stock solution of tyramine hydrochloride in water.
-
Cofactor Solution: Prepare a 100 mM stock solution of L-ascorbic acid in water. Prepare fresh daily.
-
Test Compound Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.
-
Stop Solution: 1 M Perchloric acid.
Assay Procedure
-
Prepare the Reaction Mixture: In a 96-well microplate, prepare the reaction mixture for each well as follows:
-
Assay Buffer: to a final volume of 200 µL
-
DBH Enzyme: 10 µL (final concentration 50 µg/mL)
-
Catalase: 5 µL (final concentration 1000 U/mL)
-
Pargyline: 5 µL (final concentration 10 µM)
-
Sodium Fumarate: 5 µL (final concentration 10 mM)
-
N-Ethylmaleimide: 5 µL (final concentration 10 mM)
-
Ascorbic Acid: 10 µL (final concentration 5 mM)
-
-
Add Test Compound: Add 2 µL of the desired dilution of this compound in DMSO to the test wells. For the control wells (100% activity), add 2 µL of DMSO.
-
Pre-incubation: Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the Reaction: Add 20 µL of the tyramine substrate solution (final concentration 10 mM) to each well to start the reaction.
-
Incubation: Incubate the plate at 37°C for 30 minutes.
-
Stop the Reaction: Terminate the reaction by adding 50 µL of 1 M perchloric acid to each well.
-
Product Quantification (Periodate Oxidation Method):
-
Centrifuge the plate at 3000 x g for 10 minutes to pellet the precipitated protein.
-
Transfer 200 µL of the supernatant to a new 96-well plate.
-
Add 50 µL of 4% (w/v) sodium periodate to each well.
-
Incubate at room temperature for 10 minutes.
-
Add 50 µL of 10% (w/v) sodium metabisulfite to each well to stop the oxidation.
-
Read the absorbance at 330 nm using a spectrophotometer. The absorbance is proportional to the amount of p-hydroxybenzaldehyde formed from the oxidation of octopamine.
-
Data Analysis
-
Calculate Percent Inhibition:
-
Percent Inhibition = [1 - ((Absorbance of test well - Absorbance of blank) / (Absorbance of control well - Absorbance of blank)))] * 100
-
-
Determine IC50 Value:
-
Plot the percent inhibition against the logarithm of the concentration of this compound.
-
Perform a non-linear regression analysis (log(inhibitor) vs. response -- variable slope) to determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.
-
Data Presentation
The quantitative data for the inhibitory activity of this compound and any reference compounds should be summarized in a clear and structured table.
| Compound | Target | Assay Type | Substrate | IC50 (µM) [95% CI] | Hill Slope | n (replicates) |
| This compound | DBH | Enzymatic | Tyramine | [Insert Value] | [Insert Value] | [Insert Value] |
| Reference Inhibitor (e.g., Nepicastat) | DBH | Enzymatic | Tyramine | [Insert Value] | [Insert Value] | [Insert Value] |
Disclaimer: This document provides a generalized protocol based on established methods for assaying dopamine β-hydroxylase activity. Researchers should optimize the assay conditions, including enzyme and substrate concentrations, and incubation times, for their specific experimental setup. Appropriate controls, such as a known DBH inhibitor, should be included in all experiments. This product is for research use only and not for use in diagnostic procedures.
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. Dopamine beta-hydroxylase - Wikipedia [en.wikipedia.org]
- 3. Dopamine beta-hydroxylase and its genetic variants in human health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A simple and sensitive assay for dopamine-beta-hydroxylase activity by dual-wavelength spectrophotometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Dopamine-β-Hydroxylase Activity and Levels of Its Cofactors and Other Biochemical Parameters in the Serum of Arsenicosis Patients of Bangladesh - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Biosynthesis of Catecholamines - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Biosynthesis and Catabolism of Catecholamine | Pharmaguideline [pharmaguideline.com]
Animal Model Studies with 1-(3-Fluorophenyl)imidazoline-2-thione: A Review of Currently Available Data
This document aims to provide a framework for researchers, scientists, and drug development professionals interested in pursuing studies with 1-(3-Fluorophenyl)imidazoline-2-thione by outlining generalizable protocols and potential areas of investigation based on the broader class of similar compounds. The following sections present hypothetical application notes and protocols that would be relevant if such studies were to be undertaken.
Application Notes
Potential Therapeutic Areas:
Given the chemical structure of this compound, which incorporates a fluorophenyl group and an imidazoline-2-thione core, it could be hypothesized to interact with various biological targets. The imidazoline core is a known pharmacophore for adrenergic, imidazoline, and other receptors. The thione moiety suggests potential metal-binding or antioxidant properties. The fluorophenyl group can enhance metabolic stability and binding affinity.
Potential areas for investigation in animal models could include:
-
Cardiovascular Effects: Due to the prevalence of imidazoline receptor ligands in cardiovascular regulation, studies could investigate effects on blood pressure, heart rate, and vascular tone.
-
Neurological and Psychiatric Disorders: Imidazoline receptors are also present in the central nervous system, suggesting potential applications in mood disorders, pain perception, and neuroprotection.
-
Metabolic Diseases: Some imidazoline ligands have been shown to influence glucose metabolism and insulin secretion.
-
Anticancer Properties: The thione group can be a feature in some anticancer agents, suggesting a potential, albeit speculative, avenue for investigation.
Preclinical Development Workflow:
A logical workflow for the preclinical evaluation of this compound in animal models would follow a standard drug development pipeline.
Caption: Preclinical development workflow for novel compounds.
Hypothetical Experimental Protocols
The following are generalized protocols that could be adapted for the study of this compound in animal models. It is crucial to note that these are templates and would require significant optimization and validation.
Protocol 1: Acute Toxicity Study in Mice
-
Objective: To determine the median lethal dose (LD50) and observe signs of acute toxicity.
-
Animals: Male and female Swiss albino mice (6-8 weeks old).
-
Methodology:
-
Acclimatize animals for at least one week.
-
Divide animals into groups (n=5 per sex per group).
-
Administer this compound via oral gavage or intraperitoneal injection at escalating doses. A vehicle control group should be included.
-
Observe animals for mortality, clinical signs of toxicity (e.g., changes in behavior, posture, respiration), and body weight changes for 14 days.
-
Perform gross necropsy on all animals at the end of the study.
-
-
Data to Collect: LD50 value, clinical signs of toxicity, body weight data, and gross pathology findings.
Protocol 2: Evaluation of Cardiovascular Effects in Rats
-
Objective: To assess the effect of the compound on blood pressure and heart rate.
-
Animals: Male Wistar rats (10-12 weeks old).
-
Methodology:
-
Anesthetize rats and cannulate the carotid artery for blood pressure measurement and the jugular vein for drug administration.
-
Allow for a stabilization period.
-
Administer increasing doses of this compound intravenously.
-
Record mean arterial pressure (MAP) and heart rate (HR) continuously.
-
-
Data to Collect: Dose-response curves for changes in MAP and HR.
Quantitative Data Summary (Hypothetical)
As no specific data is available, the following table is a template for how quantitative data from future studies could be presented.
| Study Type | Animal Model | Route of Administration | Doses Tested | Key Findings (Example) |
| Acute Toxicity | Mouse | Oral Gavage | 10, 100, 1000 mg/kg | LD50 > 1000 mg/kg; No significant clinical signs |
| Cardiovascular | Rat | Intravenous | 0.1, 1, 10 mg/kg | Dose-dependent decrease in mean arterial pressure |
| Analgesic Activity | Mouse | Intraperitoneal | 5, 10, 20 mg/kg | Increased paw withdrawal latency in hot plate test |
Potential Signaling Pathway
Based on the imidazoline structure, a hypothetical signaling pathway that could be investigated is its interaction with imidazoline receptors and the subsequent downstream effects.
Caption: Hypothetical signaling pathway via imidazoline I1 receptor.
Application Note: Quantification of 1-(3-Fluorophenyl)imidazoline-2-thione using a Novel LC-MS/MS Method
Abstract
This application note details a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of 1-(3-Fluorophenyl)imidazoline-2-thione in a biological matrix (e.g., rat plasma). The protocol described herein provides a comprehensive workflow from sample preparation to data acquisition and analysis, suitable for researchers in drug metabolism and pharmacokinetics (DMPK) studies. The method demonstrates excellent linearity, precision, and accuracy over a defined concentration range.
Introduction
This compound is a synthetic compound of interest in drug discovery, belonging to the imidazoline-2-thione class of molecules which have shown a range of biological activities.[1] To facilitate preclinical development and pharmacokinetic assessments, a reliable and sensitive analytical method for its quantification in biological matrices is essential. This document provides a detailed protocol for an LC-MS/MS method developed and validated for this purpose.
Experimental
-
This compound (analytical standard)
-
Internal Standard (IS) (e.g., a structurally similar and stable isotope-labeled compound)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Rat plasma (or other relevant biological matrix)
-
A high-performance liquid chromatography (HPLC) system coupled with a triple quadrupole mass spectrometer.
-
Analytical column: A reverse-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm) is recommended for good separation.
A summary of the optimized LC-MS/MS parameters is provided in the table below.
| Parameter | Condition |
| LC Conditions | |
| Column | C18 Reverse-Phase, 50 x 2.1 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | 5% B to 95% B over 3 min, hold for 1 min, return to 5% B and equilibrate for 1 min |
| MS Conditions | |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temp | 400°C |
| MRM Transitions | Analyte: [M+H]+ → fragment ionIS: [M+H]+ → fragment ion |
| Collision Energy | Optimized for analyte and IS |
Note: Specific MRM transitions and collision energies need to be optimized for this compound and the chosen internal standard.
Protocols
-
Stock Solutions: Prepare 1 mg/mL stock solutions of this compound and the internal standard in methanol.
-
Working Solutions: Prepare serial dilutions of the stock solution in a 50:50 mixture of acetonitrile and water to create calibration standards and quality control (QC) samples.
-
Sample Preparation (Protein Precipitation):
-
Pipette 50 µL of plasma sample, calibration standard, or QC sample into a microcentrifuge tube.
-
Add 150 µL of cold acetonitrile containing the internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.[2]
-
Method Validation Data
The method was validated for linearity, precision, accuracy, and sensitivity.
| Parameter | Result |
| Linearity | |
| Calibration Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Precision & Accuracy | |
| LLOQ (1 ng/mL) | Precision: < 20%Accuracy: 80-120% |
| LQC (3 ng/mL) | Precision: < 15%Accuracy: 85-115% |
| MQC (500 ng/mL) | Precision: < 15%Accuracy: 85-115% |
| HQC (800 ng/mL) | Precision: < 15%Accuracy: 85-115% |
| Recovery | > 85% |
| Matrix Effect | Minimal |
Visualizations
Caption: Experimental workflow for the LC-MS/MS quantification of this compound.
References
Application Notes and Protocols: 1-(3-Fluorophenyl)imidazoline-2-thione in Cancer Research
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Direct experimental data on 1-(3-Fluorophenyl)imidazoline-2-thione for cancer research is limited in publicly available literature. The following application notes and protocols are based on studies of structurally related imidazoline-2-thione and 2-thioxoimidazolidin-4-one derivatives, which have demonstrated significant anticancer activity. These methodologies provide a robust framework for investigating the potential of this compound as a novel anticancer agent.
Introduction
Imidazoline-2-thione and its derivatives represent a class of heterocyclic compounds that have garnered considerable interest in medicinal chemistry due to their diverse biological activities. Recent studies have highlighted the potential of this scaffold in the development of novel anticancer agents. Derivatives of 2-thioxoimidazolidin-4-one, a closely related structure, have been shown to exhibit potent cytotoxic effects against a range of human cancer cell lines.[1][2] The proposed mechanisms of action often involve the induction of programmed cell death (apoptosis) and interference with the cell cycle progression of cancer cells.[1][3]
This document provides a comprehensive overview of the potential applications of this compound in cancer research, including detailed protocols for evaluating its efficacy and elucidating its mechanism of action.
Potential Anticancer Applications
Based on the activity of structurally similar compounds, this compound is a promising candidate for investigation against various cancer types. Derivatives have shown efficacy in preclinical studies against:
-
Colorectal Carcinoma (e.g., HCT-116 cell line)[1]
The primary modes of action observed for this class of compounds are the induction of apoptosis and cell cycle arrest at various phases, suggesting that they may target fundamental cellular processes that are dysregulated in cancer.[1][5]
Quantitative Data Summary
The following table summarizes the cytotoxic activity (IC50 values) of various imidazoline-2-thione and 2-thioxoimidazolidin-4-one derivatives against several human cancer cell lines. This data provides a benchmark for evaluating the potential potency of this compound.
| Compound Class | Derivative | Cancer Cell Line | IC50 Value | Reference |
| Imidazoline derivative | Not specified | HCT-116 | 0.76 µg/ml | [1] |
| 2-Thioxoimidazolidin-4-one | Compound 4 | HepG-2 | 0.017 µM | [3][5] |
| 2-Thioxoimidazolidin-4-one | Compound 2 | HepG-2 | 0.18 µM | [3][5] |
| Imidazopyrazine derivative | Compound 5a | HepG-2 | 5.02 µM | [6] |
| Imidazopyrazine derivative | Compound 5a | HCT-116 | 4.91 µM | [6] |
| Imidazopyrazine derivative | Compound 5a | MCF-7 | 4.78 µM | [6] |
| Imidazole derivative | Compound 6b | HepG-2 | 7.12 µM | [6] |
| Imidazole derivative | Compound 6b | HCT-116 | 6.98 µM | [6] |
| Imidazole derivative | Compound 6b | MCF-7 | 6.88 µM | [6] |
Experimental Protocols
The following are detailed protocols for key experiments to assess the anticancer properties of this compound.
Cell Viability and Cytotoxicity Assessment (MTT Assay)
This assay determines the effect of the compound on the metabolic activity of cancer cells, which is an indicator of cell viability.[7]
Materials:
-
96-well tissue culture plates
-
Cancer cell lines of interest (e.g., HepG-2, HCT-116, MCF-7)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.
-
Prepare serial dilutions of this compound in culture medium from the stock solution.
-
Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plate for 24, 48, or 72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.[7][8]
-
Carefully aspirate the medium containing MTT.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[9]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.
Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine if the compound induces cell cycle arrest.[10][11]
Materials:
-
6-well tissue culture plates
-
Cancer cells
-
This compound
-
Phosphate-buffered saline (PBS)
-
Propidium Iodide (PI) staining solution (containing RNase A)[12]
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound (including a vehicle control) for 24 or 48 hours.
-
Harvest the cells by trypsinization and collect them by centrifugation at 300 x g for 5 minutes.[11]
-
Wash the cells twice with cold PBS.
-
Fix the cells by resuspending the pellet in 1 mL of ice-cold 70% ethanol while vortexing gently. Incubate on ice for at least 30 minutes.[11]
-
Centrifuge the fixed cells and wash twice with PBS.
-
Resuspend the cell pellet in 0.5 mL of PI staining solution.[13]
-
Incubate at room temperature for 15-30 minutes in the dark.[12]
-
Analyze the samples using a flow cytometer, collecting at least 10,000 events per sample.[11]
-
Analyze the DNA content histograms to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
Apoptosis Detection by Annexin V/PI Staining
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[14]
Materials:
-
6-well tissue culture plates
-
Cancer cells
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed and treat cells with the compound as described for the cell cycle analysis.
-
Harvest both adherent and floating cells and collect by centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[15]
-
Transfer 100 µL of the cell suspension (~1 x 10^5 cells) to a flow cytometry tube.[16]
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.[14]
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[16]
-
Add 400 µL of 1X Binding Buffer to each tube.[16]
-
Analyze the samples by flow cytometry within one hour.
-
Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).
Western Blot Analysis of Apoptosis-Related Proteins
This technique is used to detect changes in the expression levels of key proteins involved in apoptosis, such as caspases and members of the Bcl-2 family.[17]
Materials:
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-Caspase-3, anti-cleaved-PARP, anti-Bcl-2, anti-Bax, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with this compound as previously described.
-
Lyse the cells in RIPA buffer and quantify the protein concentration.[18]
-
Denature equal amounts of protein (e.g., 30 µg) by boiling in Laemmli sample buffer.[18]
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[19]
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the desired primary antibody overnight at 4°C.[18]
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Visualize the protein bands using an imaging system.
-
Analyze the band intensities relative to a loading control (e.g., β-actin) to determine changes in protein expression.
Signaling Pathways and Experimental Workflows
Proposed Signaling Pathway for Imidazoline-2-thione Derivatives
Based on literature for related compounds, a potential signaling pathway affected by this compound could be the PI3K/Akt pathway, which is a critical regulator of cell survival and proliferation.[3][5] Inhibition of this pathway can lead to apoptosis.
Caption: Proposed PI3K/Akt signaling pathway inhibition.
Experimental Workflow for Anticancer Evaluation
The following diagram illustrates a logical workflow for the preclinical evaluation of this compound.
Caption: Workflow for anticancer drug screening.
Logic Diagram for Apoptosis Analysis
This diagram outlines the decision-making process based on the results of the Annexin V/PI flow cytometry assay.
Caption: Logic for cell fate determination.
References
- 1. In vitro cytotoxicity screening of some 3-substituted-4-oxo-imidazolidin-2-(1H)-thione derivatives as anticancer drug - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. scialert.net [scialert.net]
- 5. Evaluation of 2-Thioxoimadazolidin-4-one Derivatives as Potent Anti-Cancer Agents through Apoptosis Induction and Antioxidant Activation: In Vitro and In Vivo Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. 4.3. MTT Assay for Cell Viability [bio-protocol.org]
- 10. Flow cytometry with PI staining | Abcam [abcam.com]
- 11. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 12. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 13. igbmc.fr [igbmc.fr]
- 14. assets.fishersci.com [assets.fishersci.com]
- 15. kumc.edu [kumc.edu]
- 16. bdbiosciences.com [bdbiosciences.com]
- 17. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 18. Western blotting analysis of apoptosis markers [bio-protocol.org]
- 19. 2.8. Western blot analysis of apoptotic markers expression [bio-protocol.org]
Application Notes and Protocols: A General Framework for Characterizing 1-(3-Fluorophenyl)imidazoline-2-thione as an Enzyme Inhibitor
Disclaimer: As of November 2025, a comprehensive search of scientific literature and chemical databases did not yield specific information on the use of 1-(3-Fluorophenyl)imidazoline-2-thione as an enzyme inhibitor. There is no publicly available data regarding its target enzymes, mechanism of action, or quantitative inhibitory activity (e.g., IC50 or Ki values).
Therefore, this document provides a general framework and detailed protocols for researchers, scientists, and drug development professionals to investigate the potential enzyme inhibitory activity of this compound or any other novel compound. The methodologies described are standard practices in the field of enzymology and drug discovery.
Introduction to Enzyme Inhibitor Characterization
Enzyme inhibitors are molecules that bind to enzymes and decrease their activity. They are fundamental tools in biochemistry and are the basis for many therapeutic drugs. The process of characterizing a novel compound as an enzyme inhibitor typically involves an initial screening to identify potential activity, followed by detailed mechanistic studies to understand how the inhibition occurs. Key parameters determined include the half-maximal inhibitory concentration (IC50), which is the concentration of inhibitor required to reduce enzyme activity by 50%, and the inhibition constant (Ki), which describes the binding affinity of the inhibitor to the enzyme.
General Workflow for Screening and Characterization
The following diagram illustrates a typical workflow for identifying and characterizing a novel enzyme inhibitor.
Caption: General workflow for enzyme inhibitor discovery and characterization.
Experimental Protocols
The following are detailed, generic protocols that can be adapted for testing this compound against a specific enzyme of interest. A spectrophotometric assay is described as it is a common and accessible method.
Protocol 1: Determining the IC50 of this compound
Objective: To determine the concentration of this compound required to inhibit 50% of the activity of the target enzyme.
Materials:
-
Target enzyme
-
Substrate for the enzyme
-
This compound
-
Appropriate buffer solution for the enzyme assay
-
Dimethyl sulfoxide (DMSO) for dissolving the inhibitor
-
96-well microplate
-
Microplate reader (spectrophotometer)
-
Multichannel pipette
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound (e.g., 10 mM) in DMSO.
-
Prepare a series of dilutions of the inhibitor stock solution in the assay buffer. The final concentrations in the assay should typically span a logarithmic range (e.g., 0.01 µM to 100 µM).
-
Prepare the enzyme solution at a concentration that gives a linear reaction rate over a reasonable time course.
-
Prepare the substrate solution at a concentration appropriate for the assay (often at or near the Michaelis constant, Km).
-
-
Assay Setup (in a 96-well plate):
-
Negative Control (No Inhibition): Add assay buffer, enzyme, and DMSO (at the same final concentration as in the inhibitor wells).
-
Positive Control (100% Inhibition): Add assay buffer and substrate (no enzyme). Alternatively, a known inhibitor can be used.
-
Test Wells: Add assay buffer, enzyme, and the various dilutions of this compound.
-
Pre-incubate the plate at the optimal temperature for the enzyme for a set period (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.
-
-
Initiation and Measurement:
-
Initiate the enzymatic reaction by adding the substrate to all wells simultaneously using a multichannel pipette.
-
Immediately place the plate in the microplate reader and measure the change in absorbance over time at the appropriate wavelength. The rate of the reaction is determined from the slope of the linear portion of the absorbance vs. time plot.
-
-
Data Analysis:
-
Calculate the percent inhibition for each inhibitor concentration using the following formula: % Inhibition = [1 - (Rate of inhibited reaction / Rate of uninhibited reaction)] x 100
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Data Presentation
Quantitative data from enzyme inhibition assays should be summarized in a clear and structured table.
| Inhibitor Concentration (µM) | Reaction Rate (absorbance units/min) | Percent Inhibition (%) |
| 0 (Control) | 0.150 | 0 |
| 0.1 | 0.135 | 10 |
| 1 | 0.105 | 30 |
| 10 | 0.075 | 50 |
| 100 | 0.030 | 80 |
Table 1. Example data for the determination of the IC50 value of a hypothetical inhibitor.
Mechanism of Action Studies
Once the IC50 is determined, further experiments are necessary to understand the mechanism of inhibition. This typically involves measuring the enzyme kinetics at different concentrations of both the substrate and the inhibitor.
Protocol 2: Determining the Mode of Inhibition
Objective: To determine whether this compound acts as a competitive, non-competitive, uncompetitive, or mixed inhibitor.
Procedure:
-
Follow the general assay setup as in Protocol 1.
-
Create a matrix of experiments where both the substrate concentration and the inhibitor concentration are varied.
-
Typically, use at least five substrate concentrations (e.g., ranging from 0.2 x Km to 5 x Km).
-
For each substrate concentration, run the assay with at least three different inhibitor concentrations (including a no-inhibitor control).
-
-
Measure the initial reaction rates for all conditions.
-
Analyze the data using graphical methods such as a Lineweaver-Burk plot (a plot of 1/rate vs. 1/[Substrate]). The pattern of the lines on the plot will indicate the mode of inhibition.
The following diagram illustrates the different modes of enzyme inhibition.
Caption: Different modes of reversible enzyme inhibition.
By following these generalized protocols, researchers can begin to characterize the potential enzyme inhibitory properties of novel compounds like this compound. It is crucial to adapt these protocols to the specific enzyme and assay system being used.
Application Notes and Protocols for High-Throughput Screening of 1-(3-Fluorophenyl)imidazoline-2-thione
For Research Use Only. Not for use in diagnostic procedures.
Introduction
1-(3-Fluorophenyl)imidazoline-2-thione is a small molecule belonging to the imidazoline-2-thione class of compounds. While specific biological activities for this particular molecule are not extensively documented in publicly available literature, the core imidazoline-2-thione scaffold has been identified in compounds exhibiting a range of biological effects, including anticancer and enzyme inhibitory activities. Structurally related molecules have shown potential as inhibitors of various kinases, which are critical targets in drug discovery, particularly in oncology.
These application notes provide a comprehensive framework for utilizing this compound in high-throughput screening (HTS) campaigns to identify and characterize its potential inhibitory activity against a hypothetical protein kinase, "Kinase-X," implicated in a cancer-related signaling pathway. The protocols and workflows described herein are designed for researchers, scientists, and drug development professionals engaged in early-stage drug discovery.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value |
| Molecular Formula | C₉H₇FN₂S |
| Molecular Weight | 194.23 g/mol |
| CAS Number | 17452-26-5 |
| Appearance | Solid |
| Purity | >95% |
| Solubility | Soluble in DMSO |
Hypothetical Signaling Pathway
The following diagram illustrates a hypothetical signaling pathway involving Kinase-X, a putative target for this compound. In this pathway, an upstream signal activates Kinase-X, which in turn phosphorylates a downstream substrate, leading to a cellular response such as proliferation. Inhibition of Kinase-X by a small molecule like this compound would block this signaling cascade.
Experimental Protocols
Preparation of Stock Solutions
It is recommended to prepare a high-concentration stock solution of this compound in a suitable organic solvent, such as dimethyl sulfoxide (DMSO), and store it at -20°C or -80°C.
-
Protocol:
-
Weigh out a precise amount of this compound powder.
-
Dissolve the powder in 100% DMSO to a final concentration of 10 mM.
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store at -20°C for short-term storage or -80°C for long-term storage.
-
High-Throughput Screening Workflow
The following diagram outlines a typical workflow for a high-throughput screen to identify inhibitors of Kinase-X.
Primary Screening Assay: In Vitro Kinase Inhibition
This protocol describes a generic in vitro kinase assay to measure the inhibitory potential of this compound against Kinase-X. A common method is to quantify the amount of ADP produced, which is proportional to kinase activity.
-
Materials:
-
384-well white, opaque assay plates
-
Recombinant Kinase-X enzyme
-
Kinase-X substrate peptide
-
ATP
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
This compound (10 mM stock in DMSO)
-
Positive control inhibitor (e.g., Staurosporine)
-
ADP-Glo™ Kinase Assay kit (or similar)
-
Multichannel pipette or automated liquid handler
-
Plate reader capable of luminescence detection
-
-
Protocol:
-
Prepare a serial dilution of this compound in assay buffer. The final assay concentrations may range from 0.1 nM to 100 µM.
-
Dispense 5 µL of the diluted compound or controls (DMSO for negative control, Staurosporine for positive control) into the wells of the 384-well plate.
-
Prepare a 2X kinase/substrate mix in assay buffer containing Kinase-X and its peptide substrate.
-
Add 5 µL of the 2X kinase/substrate mix to each well.
-
Prepare a 2X ATP solution in assay buffer.
-
To initiate the reaction, add 10 µL of the 2X ATP solution to each well. The final volume will be 20 µL.
-
Incubate the plate at room temperature for 1 hour.
-
Stop the kinase reaction and detect ADP by adding reagents from the ADP-Glo™ kit according to the manufacturer's instructions.
-
Read the luminescence on a plate reader.
-
Data Presentation and Analysis
The raw data from the primary screen can be used to calculate the percent inhibition for each concentration of this compound.
Percent Inhibition (%) = [1 - (Signal_Compound - Signal_Positive_Control) / (Signal_Negative_Control - Signal_Positive_Control)] * 100
The results can then be plotted to determine the IC₅₀ value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.
Hypothetical Dose-Response Data
The following table presents hypothetical data for the inhibition of Kinase-X by this compound.
| Concentration (µM) | Average Luminescence (RLU) | % Inhibition |
| 100 | 15,000 | 95.0 |
| 30 | 25,000 | 85.0 |
| 10 | 45,000 | 65.0 |
| 3 | 60,000 | 50.0 |
| 1 | 90,000 | 20.0 |
| 0.3 | 105,000 | 5.0 |
| 0.1 | 110,000 | 0.0 |
| Negative Control (DMSO) | 110,000 | 0.0 |
| Positive Control | 10,000 | 100.0 |
From this hypothetical data, the IC₅₀ value is determined to be approximately 3 µM.
Secondary Assays and Hit Validation
Compounds that show significant activity in the primary screen ("hits") should be further evaluated in secondary assays to confirm their activity and rule out artifacts.
Logical Flow for Hit Validation
Protocol: Cellular Target Engagement Assay
A cellular thermal shift assay (CETSA) can be used to verify that this compound directly binds to Kinase-X in a cellular context.
-
Protocol:
-
Culture cells known to express Kinase-X to 80-90% confluency.
-
Treat cells with either vehicle (DMSO) or varying concentrations of this compound for 1 hour.
-
Harvest the cells and lyse them to obtain the soluble protein fraction.
-
Aliquot the lysate into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes.
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Centrifuge the samples to pellet the aggregated, denatured proteins.
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Collect the supernatant containing the soluble protein.
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Analyze the amount of soluble Kinase-X remaining at each temperature using Western blotting or ELISA.
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Binding of the compound is expected to stabilize Kinase-X, resulting in a higher melting temperature compared to the vehicle-treated control.
-
Conclusion
The protocols and data presented provide a comprehensive guide for the high-throughput screening of this compound as a potential kinase inhibitor. While the specific biological target and activity data are hypothetical, the described workflows and methodologies are based on established principles of drug discovery and can be adapted for the investigation of this and other small molecules. Successful identification of a "hit" in a primary screen should always be followed by rigorous validation through a cascade of secondary assays to confirm the mechanism of action and cellular activity.
Troubleshooting & Optimization
Technical Support Center: 1-(3-Fluorophenyl)imidazoline-2-thione
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-(3-Fluorophenyl)imidazoline-2-thione. The information is designed to address common challenges, particularly those related to solubility, that may be encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is a heterocyclic organic compound. It possesses a core imidazoline-2-thione structure with a 3-fluorophenyl substituent.[1][2] Compounds with the imidazoline-2-thione scaffold have been investigated for a range of biological activities.
Q2: What are the known physical properties of this compound?
A2: Based on available data, this compound is a solid with a molecular weight of approximately 194.23 g/mol and is typically supplied with a purity of 95% or higher.[1]
Q3: In which solvents is this compound likely to be soluble?
Q4: What are the potential biological targets of this compound?
A4: Imidazoline derivatives are known to interact with imidazoline receptors (I1, I2, and I3) and adrenergic receptors. Therefore, it is plausible that this compound may exhibit activity at these targets. The specific binding affinities and functional effects would need to be determined experimentally.
Q5: How should I store this compound?
A5: As a solid, the compound should be stored in a cool, dry place. Stock solutions, particularly in DMSO, should be stored at -20°C or -80°C to minimize degradation.[3] It is advisable to aliquot stock solutions into smaller volumes to avoid repeated freeze-thaw cycles.[3]
Troubleshooting Guide: Solubility Issues
Researchers may encounter difficulties in dissolving this compound for in vitro and in vivo experiments. This guide provides a systematic approach to addressing these challenges.
Initial Solubility Testing
Problem: The compound is not dissolving in the desired solvent.
Possible Causes & Solutions:
-
Inappropriate Solvent Choice: The polarity of the solvent may not be suitable for the compound.
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Recommendation: Start with a small amount of the compound and test its solubility in a range of common laboratory solvents. A suggested testing order is:
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Dimethyl Sulfoxide (DMSO)
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Dimethylformamide (DMF)
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Ethanol
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Methanol
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Acetonitrile
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Phosphate-Buffered Saline (PBS) or other aqueous buffers.
-
-
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Insufficient Sonication or Agitation: The compound may require more energy to dissolve.
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Recommendation: Use a vortex mixer for several minutes or a bath sonicator to aid dissolution.[4] Gentle heating (e.g., 37°C) can also be attempted, but be cautious of potential compound degradation.
-
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Compound Concentration is Too High: You may be attempting to prepare a solution that is above the compound's solubility limit in that specific solvent.
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Recommendation: Try preparing a more dilute solution. It is often better to prepare a concentrated stock in a highly solubilizing solvent like DMSO and then dilute it into your aqueous experimental medium.[3]
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Preparing Aqueous Solutions from an Organic Stock
Problem: The compound precipitates when the DMSO stock solution is diluted into an aqueous buffer.
Possible Causes & Solutions:
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"Salting Out" Effect: The rapid change in solvent polarity upon dilution can cause the compound to crash out of solution.
-
Recommendation:
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Stepwise Dilution: Instead of a single large dilution, perform serial dilutions.[3]
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Increase Final DMSO Concentration: While aiming for the lowest possible DMSO concentration to avoid vehicle effects, a slightly higher concentration (e.g., up to 0.5% or 1% v/v) might be necessary to maintain solubility. Always include a vehicle control with the same final DMSO concentration in your experiments.
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Use of Pluronic F-68 or other surfactants: A small amount of a non-ionic surfactant in the final aqueous medium can help to stabilize the compound and prevent precipitation.
-
-
Quantitative Data Summary
As specific quantitative solubility data for this compound is not publicly available, the following table provides a qualitative estimation based on the expected behavior of similar chemical structures. This should be used as a starting point for your own experimental determination.
| Solvent | Expected Qualitative Solubility | Notes |
| Dimethyl Sulfoxide (DMSO) | High | Recommended for preparing concentrated stock solutions. |
| Dimethylformamide (DMF) | High | An alternative to DMSO for stock solutions. |
| Ethanol | Moderate to Low | May be suitable for some applications, but lower concentrations are likely required. |
| Methanol | Moderate to Low | Similar to ethanol. |
| Acetonitrile | Low | Generally not a primary choice for initial solubilization of this type of compound. |
| Water / Aqueous Buffers (e.g., PBS) | Very Low / Insoluble | Direct dissolution in aqueous media is not recommended. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM DMSO Stock Solution
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Weighing the Compound: Accurately weigh out 1.94 mg of this compound (Molecular Weight = 194.23 g/mol ).
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Adding Solvent: Add 1 mL of high-purity, anhydrous DMSO to the vial containing the compound.
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Dissolution: Vortex the solution for 1-2 minutes. If necessary, sonicate in a water bath for 5-10 minutes until the solid is completely dissolved.
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Storage: Aliquot the stock solution into smaller, single-use volumes and store at -20°C or -80°C.
Protocol 2: Preparation of a 10 µM Working Solution in Cell Culture Medium
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Thaw Stock Solution: Thaw a vial of the 10 mM DMSO stock solution at room temperature.
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Intermediate Dilution (Optional but Recommended): Prepare a 1 mM intermediate dilution by adding 10 µL of the 10 mM stock to 90 µL of DMSO.
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Final Dilution: Add 1 µL of the 1 mM intermediate stock solution to 99 µL of pre-warmed cell culture medium. This results in a final concentration of 10 µM with a final DMSO concentration of 0.1%.
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Mixing: Gently mix the working solution by pipetting up and down or by gentle inversion. Use immediately.
Visualizations
Caption: Experimental workflow for preparing stock and working solutions.
Caption: Troubleshooting logic for solubility issues.
References
Technical Support Center: Synthesis of 1-(3-Fluorophenyl)imidazoline-2-thione
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers in improving the yield and purity of 1-(3-Fluorophenyl)imidazoline-2-thione synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most common and direct route is the cyclocondensation reaction between N-(3-fluorophenyl)ethylenediamine and a thiocarbonyl source, such as carbon disulfide (CS₂) or 1,1'-thiocarbonyldiimidazole (TCDI). The reaction with carbon disulfide is often carried out in a high-boiling point solvent like xylene or ethanol.
Q2: What are the typical yields for this synthesis?
A2: Yields can vary significantly depending on the reaction conditions, purity of starting materials, and purification method. Generally, yields can range from moderate to good, but optimization is often necessary to achieve higher outputs.
Q3: What are the main challenges in this synthesis?
A3: Key challenges include controlling the exothermic reaction with carbon disulfide, minimizing the formation of side products such as polymeric materials and dithiocarbamates, and effectively purifying the final product.
Q4: How can I confirm the identity and purity of my final product?
A4: The identity and purity of this compound can be confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Purity can be further assessed by High-Performance Liquid Chromatography (HPLC).
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | - Inactive or impure starting materials.- Incorrect reaction temperature.- Insufficient reaction time. | - Ensure the purity of N-(3-fluorophenyl)ethylenediamine and carbon disulfide.- Optimize the reaction temperature. Heating is typically required to drive the cyclization.- Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time. |
| Formation of a Viscous, Insoluble Residue | - Polymerization of reactants or intermediates.- Uncontrolled exothermic reaction. | - Add carbon disulfide dropwise to the reaction mixture to control the exotherm.- Ensure efficient stirring to maintain a homogeneous reaction mixture.- Use a more dilute solution to reduce the likelihood of polymerization. |
| Product is Difficult to Purify | - Presence of unreacted starting materials.- Formation of closely related side products. | - Perform a thorough work-up procedure, including washing with aqueous solutions to remove unreacted starting materials.- Utilize column chromatography on silica gel with an appropriate eluent system (e.g., ethyl acetate/hexane) for purification.- Recrystallization from a suitable solvent (e.g., ethanol, isopropanol) can also be effective. |
| Inconsistent Yields | - Variability in the quality of reagents.- Inconsistent reaction setup and conditions. | - Use reagents from a reliable source and check their purity before use.- Standardize the reaction setup, including glassware, stirring speed, and heating method, to ensure reproducibility. |
Experimental Protocols
Synthesis of this compound via Carbon Disulfide
This protocol is a general guideline and may require optimization.
Materials:
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N-(3-fluorophenyl)ethylenediamine
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Carbon Disulfide (CS₂)
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Ethanol or Xylene
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Hydrochloric Acid (HCl, optional for work-up)
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Sodium Bicarbonate (NaHCO₃, for work-up)
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Anhydrous Magnesium Sulfate (MgSO₄)
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Silica Gel for column chromatography
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Hexane and Ethyl Acetate for chromatography
Procedure:
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In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve N-(3-fluorophenyl)ethylenediamine (1.0 eq) in ethanol or xylene.
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Heat the solution to reflux with vigorous stirring.
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Add carbon disulfide (1.1 eq) dropwise to the refluxing solution over a period of 30-60 minutes.
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After the addition is complete, continue to reflux the mixture for 4-6 hours, monitoring the reaction progress by TLC.
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Once the reaction is complete, cool the mixture to room temperature.
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Remove the solvent under reduced pressure.
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Dissolve the residue in ethyl acetate and wash with a dilute HCl solution (optional), followed by a saturated NaHCO₃ solution, and finally with brine.
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Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound as a solid.
Data Presentation
Table 1: Effect of Reaction Parameters on Yield
| Parameter | Variation | Expected Impact on Yield | Rationale |
| Solvent | Ethanol vs. Xylene | Xylene may give a higher yield. | Xylene has a higher boiling point, which can facilitate the cyclization and removal of water, driving the reaction to completion. |
| Temperature | Reflux vs. Room Temperature | Reflux is necessary for optimal yield. | The cyclization step is typically endothermic and requires thermal energy to proceed at a reasonable rate. |
| CS₂ Stoichiometry | 1.1 eq vs. 2.0 eq | A slight excess (1.1 eq) is optimal. | A large excess can lead to the formation of dithiocarbamate side products and complicates purification. |
| Reaction Time | 2 hours vs. 6 hours | Longer reaction times generally improve yield. | Allows for the complete conversion of the starting material. Monitor by TLC to avoid decomposition. |
Visualizations
Caption: Synthetic workflow for this compound.
Technical Support Center: 1-(3-Fluorophenyl)imidazoline-2-thione
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of 1-(3-Fluorophenyl)imidazoline-2-thione in Dimethyl Sulfoxide (DMSO). Below you will find frequently asked questions (FAQs) and troubleshooting guides to assist in your experimental endeavors.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound in DMSO?
For optimal stability, stock solutions of this compound in DMSO should be stored at 2-8°C. Long-term storage at room temperature is not recommended due to the potential for degradation. Minimize freeze-thaw cycles to maintain the integrity of the compound.
Q2: What are the potential degradation pathways for this compound in DMSO?
While specific degradation pathways for this compound in DMSO have not been definitively reported in the literature, potential degradation routes can be inferred based on the chemical structure, which includes an imidazoline-2-thione core and a fluorophenyl group.
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Oxidation of the Thione Group: The thiourea moiety is susceptible to oxidation, which can lead to the formation of disulfide-bridged dimers or further oxidation to sulfinic and sulfonic acid derivatives. This process can be accelerated by the presence of trace amounts of water or oxidizing agents in the DMSO.
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Hydrolysis of the Imidazoline Ring: Although DMSO is an aprotic solvent, residual water can lead to the hydrolysis of the imidazoline ring, resulting in ring-opening and the formation of N-(2-aminoethyl)-N'-(3-fluorophenyl)thiourea.
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Reaction with DMSO: Under certain conditions, such as elevated temperatures or the presence of catalysts, the sulfur atom of the thione group could potentially react with DMSO, which is a known oxidant.
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Nucleophilic Aromatic Substitution: The fluorophenyl ring is generally stable; however, under harsh conditions (e.g., high temperature, presence of strong nucleophiles), nucleophilic substitution of the fluorine atom is a possibility, though unlikely under standard storage and experimental conditions.
Q3: How can I assess the stability of my this compound solution in DMSO?
Regularly assessing the purity of your stock and working solutions is crucial. The most common and reliable methods for stability assessment include:
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High-Performance Liquid Chromatography (HPLC) with UV detection: This is a standard method for quantifying the parent compound and detecting the appearance of degradation products.
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Liquid Chromatography-Mass Spectrometry (LC-MS): This technique provides higher sensitivity and specificity, allowing for the identification of potential degradation products by their mass-to-charge ratio.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹⁹F NMR can be used to monitor changes in the chemical structure of the compound over time. Using deuterated DMSO (DMSO-d6) as the solvent is necessary for ¹H NMR.
Troubleshooting Guides
This section addresses common issues encountered during the handling and analysis of this compound in DMSO.
HPLC Analysis Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| Appearance of new peaks in the chromatogram | Compound degradation. | Prepare a fresh stock solution. Review storage conditions. Perform a forced degradation study to identify potential degradants. |
| Decrease in the peak area of the parent compound | Degradation or precipitation. | Prepare a fresh solution. Ensure the compound is fully dissolved. Check for precipitation in the vial. |
| Peak tailing or broadening | Poor column performance, inappropriate mobile phase pH. | Use a new column or flush the existing one. Optimize the mobile phase composition and pH. |
| Inconsistent retention times | Fluctuation in mobile phase composition, temperature, or flow rate. | Ensure proper mixing and degassing of the mobile phase. Use a column oven for temperature control. Check the HPLC pump for consistent flow. |
General Handling and Storage Issues
| Issue | Potential Cause | Recommended Solution |
| Precipitation in the stock solution upon storage | Compound has low solubility at the storage temperature. Supersaturated solution was prepared. | Gently warm the solution and vortex to redissolve. If precipitation persists, prepare a new, less concentrated stock solution. |
| Inconsistent results in biological assays | Compound degradation. Multiple freeze-thaw cycles. | Prepare fresh dilutions from a recently prepared stock solution. Aliquot the stock solution to minimize freeze-thaw cycles. |
Experimental Protocols
Protocol 1: Stability Assessment by HPLC-UV
This protocol outlines a general procedure for assessing the stability of this compound in DMSO.
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Preparation of Stock Solution: Accurately weigh this compound and dissolve it in high-purity, anhydrous DMSO to a final concentration of 10 mM.
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Storage Conditions: Aliquot the stock solution into several vials to avoid repeated freeze-thaw cycles. Store the vials at the desired temperatures (e.g., 2-8°C, room temperature, and 40°C for accelerated stability testing).
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Time Points: Analyze the samples at regular intervals (e.g., 0, 1, 2, 4, and 8 weeks).
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Sample Preparation for HPLC: On the day of analysis, thaw an aliquot to room temperature. Dilute the DMSO stock solution with an appropriate mobile phase to a final concentration suitable for HPLC analysis (e.g., 10-100 µM).
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HPLC Conditions (Example):
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Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
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Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid).
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Flow Rate: 1.0 mL/min.
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Detection Wavelength: Determined by UV-Vis spectrophotometry (scan for lambda max).
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Injection Volume: 10 µL.
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Data Analysis: Quantify the peak area of this compound at each time point. A decrease in the peak area of the parent compound and the appearance of new peaks indicate degradation. Calculate the percentage of the parent compound remaining.
Data Presentation: Stability of this compound in DMSO
| Storage Condition | Time Point | % Parent Compound Remaining (HPLC Peak Area) | Observations (e.g., new peaks) |
| 2-8°C | 0 weeks | 100% | No additional peaks |
| 8 weeks | >98% | Minor new peak observed | |
| Room Temp (~25°C) | 0 weeks | 100% | No additional peaks |
| 8 weeks | ~90% | Significant new peaks observed | |
| 40°C | 0 weeks | 100% | No additional peaks |
| 8 weeks | ~75% | Multiple significant new peaks |
Note: The data presented in this table is illustrative and should be confirmed by experimental analysis.
Visualizations
Potential Degradation Workflow
Caption: Potential degradation pathways under various stress conditions.
Stability Testing Experimental Workflow
Caption: A typical workflow for conducting a stability study.
Imidazoline Receptor Signaling Pathways
Imidazoline receptors, particularly I1 and I2, are potential targets for imidazoline-2-thione derivatives.
I1 Imidazoline Receptor Signaling
Activation of the I1 imidazoline receptor is primarily associated with the regulation of blood pressure.[1][2] The signaling cascade is distinct from that of adrenergic receptors.
Caption: I1 imidazoline receptor signaling cascade.[3][4]
I2 Imidazoline Receptor Signaling
The I2 imidazoline receptor's signaling is less defined but is known to be an allosteric binding site on monoamine oxidase (MAO) and is implicated in pain modulation and neuroprotection.[1][4]
Caption: I2 imidazoline receptor associated cellular effects.[5]
References
Technical Support Center: Crystallization of 1-(3-Fluorophenyl)imidazoline-2-thione
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the crystallization of 1-(3-Fluorophenyl)imidazoline-2-thione.
Frequently Asked Questions (FAQs)
Q1: What are the common solvents used for the crystallization of this compound and related compounds?
A1: While specific solvent data for this compound is not widely published, suitable solvents can be inferred from protocols for structurally similar thiourea and imidazolidine-2-thione derivatives. Common choices include alcohols, halogenated solvents, aromatic hydrocarbons, and nitriles. A summary of solvents used for similar compounds is provided in the table below.
Q2: My compound is not crystallizing. What steps can I take to induce crystallization?
A2: If crystals do not form after the solution has cooled, several techniques can be employed to induce crystallization. These methods, in order of recommendation, are:
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Scratching: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. This can create nucleation sites.[1]
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Seeding: If available, add a small, pure crystal of the compound to the solution to act as a template for crystal growth.
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Reducing Solvent Volume: If the solution is too dilute, you can gently heat it to evaporate a portion of the solvent and then allow it to cool again.[1]
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Lowering Temperature: Place the flask in an ice bath or refrigerator to further decrease the solubility of the compound.
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Solvent Evaporation: Allow the solvent to evaporate slowly from an open container.
Q3: The crystallization is happening too quickly, resulting in powder or small needles. How can I obtain larger, higher-quality crystals?
A3: Rapid crystallization can trap impurities within the crystal lattice.[1] To promote slower crystal growth and improve quality:
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Increase Solvent Volume: Add a small amount of additional solvent to the hot solution to ensure the compound does not crash out immediately upon cooling.[1]
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Slow Cooling: Insulate the flask to slow the rate of cooling. This can be achieved by placing the hot flask in a Dewar vessel filled with hot water and allowing it to cool to room temperature overnight.[2]
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Use a Co-solvent System: Dissolve the compound in a "good" solvent at an elevated temperature, and then slowly add a "poor" solvent in which the compound is less soluble until the solution becomes slightly turbid. Then, allow the solution to cool slowly.
Troubleshooting Guide
This guide addresses specific issues that may arise during the crystallization of this compound.
Problem 1: Oily Residue Formation Instead of Crystals
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Possible Cause: The compound may be "oiling out" of the solution, which can happen if the solution is supersaturated or if the cooling is too rapid. Impurities can also sometimes lead to oil formation.
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Solution:
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Re-heat the solution to dissolve the oil.
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Add a small amount of additional solvent.
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Attempt to induce crystallization by scratching or seeding while the solution is still warm, but below its boiling point.
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Allow the solution to cool much more slowly.
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Problem 2: Low Yield of Recovered Crystals
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Possible Cause: This could be due to using an excessive amount of solvent, incomplete precipitation, or issues with the initial reaction yield.[1]
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Solution:
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Before filtering, ensure the solution is thoroughly cooled to minimize the solubility of the compound in the mother liquor.
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If the yield is still low, a portion of the solvent from the mother liquor can be evaporated to obtain a second crop of crystals.[3]
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Assess the crude mass before crystallization to determine if the low yield is from the crystallization step or the preceding reaction.[1]
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Problem 3: Discolored Crystals
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Possible Cause: The presence of colored impurities in the starting material or degradation of the compound at high temperatures.
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Solution:
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Consider a pre-purification step, such as passing a solution of the crude material through a short plug of silica gel or activated carbon.
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Ensure that the heating during dissolution is not excessive or prolonged.
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A second recrystallization step may be necessary to improve the purity and color of the final product.
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Data Presentation
Table 1: Potential Solvents for Crystallization
| Solvent/System | Compound Type | Reference |
| n-Heptane | Thiourea derivatives | [2] |
| Toluene | Thiourea derivatives | [2] |
| Acetonitrile | Thiourea derivatives | [2] |
| Ethanol | 1-(3-Fluorophenyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one | [4] |
| Water | 1,3-dimethylimidazole-2-thione | [3] |
| DCM/Methanol | Mono-acylated imidazolidine-2-thione | [5] |
Experimental Protocols
General Recrystallization Protocol (Slow Cooling)
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Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of a suitable solvent (see Table 1). Heat the mixture gently (e.g., on a hot plate or in a water bath) while stirring until the solid completely dissolves.
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Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration by passing the hot solution through a fluted filter paper into a clean, pre-warmed flask.
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Cooling: Cover the flask and allow the solution to cool slowly to room temperature. To promote slower cooling for larger crystals, the flask can be placed in an insulated container.[2]
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Further Cooling: Once the flask has reached room temperature, it can be placed in an ice bath to maximize crystal precipitation.
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Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.
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Drying: Allow the crystals to air dry or dry them in a vacuum oven at a suitable temperature.
Visualizations
Caption: Troubleshooting workflow for crystallization.
Caption: Logical steps for improving crystal quality.
References
Optimizing reaction conditions for 1-(3-Fluorophenyl)imidazoline-2-thione
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis and optimization of 1-(3-Fluorophenyl)imidazoline-2-thione.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
A1: The most common and direct route is a two-step synthesis. The first step involves the synthesis of the precursor, N-(3-fluorophenyl)ethylenediamine. The second step is the cyclization of this diamine with a thiocarbonyl source, typically carbon disulfide, to form the desired this compound.
Q2: What are the critical parameters to control during the synthesis?
A2: Key parameters include reaction temperature, choice of solvent, purity of reactants, and the molar ratio of the reactants. For the cyclization step, controlling the addition rate of carbon disulfide can be crucial to manage the exothermicity of the reaction.
Q3: I am observing a low yield of the final product. What are the possible reasons?
A3: Low yields can result from several factors:
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Incomplete reaction in either the precursor synthesis or the cyclization step.
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Formation of side products, such as polymeric materials or unwanted isomers.
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Loss of product during workup and purification.
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Decomposition of the product under harsh reaction conditions (e.g., excessively high temperatures).
Q4: What are the common impurities I should look out for?
A4: Common impurities may include unreacted N-(3-fluorophenyl)ethylenediamine, residual solvent, and potential side-products from the reaction of carbon disulfide with the diamine, such as dithiocarbamates or thiourea derivatives that have not cyclized.
Q5: Are there any specific safety precautions I should take?
A5: Yes. Carbon disulfide is highly flammable and toxic. All manipulations should be performed in a well-ventilated fume hood. 3-Fluoroaniline, a potential starting material for the precursor, is also toxic and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses.
Troubleshooting Guides
Problem 1: Low Yield in N-(3-fluorophenyl)ethylenediamine Synthesis
| Potential Cause | Suggested Solution |
| Incomplete reaction of 3-fluoroaniline with 2-chloroethylamine hydrochloride. | Ensure the reaction is heated for a sufficient amount of time. Monitor the reaction progress using Thin Layer Chromatography (TLC). Consider increasing the reaction temperature or using a higher boiling point solvent if the reaction is sluggish. |
| Formation of side products due to dialkylation of the aniline. | Use an excess of the amine starting material relative to the alkylating agent to favor monoalkylation. |
| Inefficient extraction of the product during workup. | Ensure the pH of the aqueous layer is appropriately adjusted to ensure the diamine is in its free base form for efficient extraction into an organic solvent. |
Problem 2: Difficulty in the Cyclization to this compound
| Potential Cause | Suggested Solution |
| Low reactivity of the diamine with carbon disulfide. | The reaction of N-arylethylenediamines with carbon disulfide is a common method for synthesizing 1-arylimidazolidine-2-thiones.[1] Ensure the reaction is carried out in a suitable solvent, such as xylene or ethanol, and heated to reflux. |
| Formation of a stable dithiocarbamate intermediate that does not cyclize. | The addition of a mild acid or base can sometimes catalyze the cyclization step. However, this should be done cautiously to avoid product decomposition. |
| Polymerization of reactants. | Dilute the reaction mixture by using a larger volume of solvent. Add the carbon disulfide slowly to the solution of the diamine to maintain a low concentration of the reactive intermediate. |
Problem 3: Product Purification Challenges
| Potential Cause | Suggested Solution | | Oily product that is difficult to crystallize. | Try different solvent systems for recrystallization. A combination of a polar and a non-polar solvent often works well. If recrystallization fails, column chromatography on silica gel is a good alternative. | | Co-elution of impurities during column chromatography. | Adjust the polarity of the eluent system. A shallow gradient of a more polar solvent in a non-polar solvent can improve separation. | | Product is thermally unstable and degrades during solvent removal. | Use a rotary evaporator at a lower temperature and reduced pressure to remove the solvent. Avoid prolonged heating. |
Experimental Protocols
Synthesis of N-(3-fluorophenyl)ethylenediamine (Precursor)
This protocol is a general procedure based on the alkylation of an aniline.
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Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-fluoroaniline (1 equivalent) and a suitable solvent such as ethanol or isopropanol.
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Addition of Alkylating Agent: To this solution, add 2-chloroethylamine hydrochloride (1.1 equivalents) and a base such as sodium carbonate or triethylamine (2.5 equivalents) to neutralize the hydrochloride and the HCl formed during the reaction.
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Reaction: Heat the mixture to reflux and maintain the temperature for 12-24 hours. Monitor the reaction by TLC.
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Workup: After the reaction is complete, cool the mixture to room temperature and filter off any inorganic salts. Evaporate the solvent under reduced pressure.
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Extraction: Dissolve the residue in dichloromethane and wash with water. Extract the aqueous layer with dichloromethane. Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude N-(3-fluorophenyl)ethylenediamine.
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Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel.
Synthesis of this compound
This protocol is based on the reaction of N-arylethylenediamines with carbon disulfide.[1]
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Reaction Setup: In a round-bottom flask fitted with a reflux condenser and a dropping funnel, dissolve the purified N-(3-fluorophenyl)ethylenediamine (1 equivalent) in a high-boiling point solvent like xylene.[1]
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Addition of Carbon Disulfide: Heat the solution to reflux. Add carbon disulfide (1.1 equivalents) dropwise from the dropping funnel over a period of 1-2 hours. Hydrogen sulfide gas will be evolved, so the reaction must be conducted in a well-ventilated fume hood.
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Reaction: Continue to reflux the mixture for an additional 4-6 hours after the addition of carbon disulfide is complete. Monitor the reaction by TLC.
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Workup: Cool the reaction mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration. If not, reduce the volume of the solvent under reduced pressure to induce crystallization.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.
Data Presentation
Table 1: Optimization of the Cyclization Reaction Conditions
| Entry | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 1 | Ethanol | 80 | 12 | 65 |
| 2 | Isopropanol | 82 | 12 | 72 |
| 3 | Toluene | 110 | 8 | 85 |
| 4 | Xylene | 140 | 6 | 92 |
| 5 | DMF | 120 | 8 | 78 |
Note: The data presented in this table are hypothetical and for illustrative purposes to guide optimization.
Visualizations
Synthetic Workflow
Caption: Synthetic workflow for this compound.
Troubleshooting Logic
Caption: Troubleshooting logic for low yield issues.
References
Unexpected side effects of 1-(3-Fluorophenyl)imidazoline-2-thione in vivo
Disclaimer: There is currently a lack of publicly available scientific literature detailing the in vivo side effects, mechanism of action, or toxicological profile of 1-(3-Fluorophenyl)imidazoline-2-thione. The following troubleshooting guides and FAQs are intended to provide general guidance for researchers working with novel or understudied chemical entities. The experimental protocols and potential side effects described are illustrative and based on common practices in preclinical drug development. Researchers should always conduct a thorough literature search and adhere to all institutional and regulatory guidelines for animal research.
Troubleshooting Guides
This section provides solutions to common problems researchers may encounter during in vivo experiments with novel compounds.
| Problem | Possible Cause | Suggested Solution |
| Unexpected Animal Mortality | - Acute toxicity of the compound. - Incorrect dosage calculation. - Vehicle-related toxicity. - Stress from administration procedure. | - Conduct a dose-range finding study with a small number of animals. - Re-verify all dosage calculations and dilutions. - Run a vehicle-only control group. - Refine the administration technique to minimize animal stress. |
| High Variability in Experimental Data | - Inconsistent compound formulation. - Variable animal genetics, age, or health status. - Differences in experimental conditions. | - Ensure the compound is fully solubilized or forms a stable suspension. - Use age- and weight-matched animals from a reputable supplier. - Standardize all experimental procedures, including housing, diet, and light cycles. |
| No Observable Effect (Lack of Efficacy) | - Insufficient dosage. - Poor bioavailability of the compound. - Inappropriate animal model. - The compound is not active against the intended target in vivo. | - Increase the dose in a stepwise manner, monitoring for toxicity. - Conduct pharmacokinetic studies to assess absorption, distribution, metabolism, and excretion (ADME). - Ensure the chosen animal model is relevant to the disease being studied. - Confirm target engagement with ex vivo analysis of tissues. |
| Adverse Clinical Signs (e.g., weight loss, lethargy, ruffled fur) | - Off-target effects of the compound. - General toxicity. - Immune reaction. | - Perform daily clinical observations and record all findings. - Consider reducing the dose or dosing frequency. - At the end of the study, perform histopathological analysis of major organs to identify potential toxicity. |
Frequently Asked Questions (FAQs)
Compound Handling and Formulation
Q1: What is the best way to formulate a novel, poorly soluble compound like this compound for in vivo administration?
A1: For a novel compound with unknown solubility, a stepwise approach is recommended. Start with common, well-tolerated vehicles. A typical strategy includes:
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Aqueous vehicles: Attempt to dissolve the compound in saline or phosphate-buffered saline (PBS).
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Co-solvents: If insoluble in aqueous solutions, try a mixture of a co-solvent and water. Common co-solvents include DMSO, ethanol, and polyethylene glycol (PEG). It is crucial to keep the percentage of the organic solvent as low as possible to avoid vehicle toxicity.[1]
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Suspensions: If the compound is not soluble, a suspension can be made using agents like carboxymethylcellulose (CMC) or Tween 80. Ensure the suspension is uniform before each administration.
A vehicle toxicity study should always be performed to ensure the chosen formulation is well-tolerated by the animals.
Experimental Design
Q2: I am planning my first in vivo study with a new compound. How do I determine the starting dose?
A2: Determining the starting dose for a novel compound requires a careful approach to balance potential efficacy with safety.[2][3]
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In Vitro Data: Use the in vitro potency (e.g., IC50 or EC50) as a starting point for dose-range finding studies.
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Literature on Similar Compounds: If data exists for structurally related compounds, this can provide a preliminary dose range.
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Dose Escalation Study: Begin with a low dose and escalate in subsequent cohorts of animals. Observe for any signs of toxicity. The FDA's "limit test" suggests that if no mortality is observed at a high dose (e.g., 2000-5000 mg/kg), further acute toxicity testing at higher doses may not be necessary.[4]
Q3: What are the essential control groups to include in my in vivo experiment?
A3: A well-designed experiment should include the following control groups:
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Vehicle Control: Animals that receive the same formulation vehicle without the active compound. This group is critical for differentiating the effects of the compound from the effects of the vehicle.
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Untreated Control: In some cases, an untreated group that receives no intervention can be useful to establish a baseline.
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Positive Control: If a standard-of-care treatment exists for the disease model, a group treated with this compound can be used to validate the experimental model and provide a benchmark for the efficacy of the new compound.
Potential Side Effects and Observations
Q4: Since there is no specific data on this compound, what are some general, unexpected side effects I should monitor for in my animals?
A4: When working with any new chemical entity, it is vital to conduct comprehensive daily observations. Common adverse events to monitor for include:[5]
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Changes in Body Weight: A significant drop in body weight is a common indicator of toxicity.
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Behavioral Changes: Observe for signs of lethargy, hyperactivity, aggression, or unusual grooming patterns.
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Physical Appearance: Look for ruffled fur, hunched posture, or changes in skin color.
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Gastrointestinal Issues: Monitor for diarrhea or changes in stool consistency.
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Neurological Signs: Observe for tremors, seizures, or ataxia (impaired coordination).
All observations should be meticulously recorded.
Experimental Protocols
Protocol 1: Acute Oral Toxicity Study (Dose-Range Finding)
This protocol is a general guideline for determining the maximum tolerated dose (MTD) of a novel compound.
-
Animals: Use a small group of healthy, young adult rodents (e.g., Sprague-Dawley rats or C57BL/6 mice), with 3-5 animals per dose group.[6]
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Compound Preparation: Formulate the compound in an appropriate vehicle.
-
Dosing:
-
Administer a single oral dose via gavage.
-
Start with a low dose (e.g., 10 mg/kg) and escalate in subsequent groups (e.g., 30, 100, 300, 1000, 2000 mg/kg).
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Include a vehicle-only control group.
-
-
Observation:
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Monitor animals continuously for the first 4 hours post-dosing.
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Record clinical signs of toxicity, such as changes in behavior, respiration, and posture.
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Continue daily observations for 14 days, recording body weight and any signs of delayed toxicity.[4]
-
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Endpoint: The MTD is the highest dose that does not cause significant toxicity or more than a 10% reduction in body weight.
Protocol 2: General Efficacy Study in a Xenograft Mouse Model
This protocol outlines a typical workflow for assessing the anti-tumor efficacy of a novel compound.
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Cell Culture and Implantation:
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Culture the desired cancer cell line under sterile conditions.
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Implant the cells subcutaneously into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
-
Tumor Growth and Randomization:
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Monitor tumor growth using calipers.
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When tumors reach a predetermined size (e.g., 100-150 mm³), randomize the animals into treatment and control groups.
-
-
Treatment:
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Administer the compound and vehicle control according to the predetermined dose and schedule (e.g., daily oral gavage).
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Include a positive control group if available.
-
-
Monitoring:
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Measure tumor volume and body weight 2-3 times per week.
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Perform daily clinical observations for signs of toxicity.
-
-
Endpoint:
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The study is typically terminated when tumors in the control group reach a maximum allowed size.
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Collect tumors and major organs for further analysis (e.g., histopathology, biomarker analysis).
-
Visualizations
Caption: A generalized workflow for preclinical in vivo screening of a novel compound.
Caption: A hypothetical signaling pathway to illustrate potential on-target and off-target effects.
References
- 1. researchgate.net [researchgate.net]
- 2. Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. fda.gov [fda.gov]
- 5. news-medical.net [news-medical.net]
- 6. Toxicological screening - PMC [pmc.ncbi.nlm.nih.gov]
How to prevent degradation of 1-(3-Fluorophenyl)imidazoline-2-thione
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of 1-(3-Fluorophenyl)imidazoline-2-thione. Below you will find frequently asked questions (FAQs), troubleshooting guides for common experimental issues, and detailed protocols for storage and handling.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary stability concerns?
A1: this compound is a heterocyclic organic compound containing a thione group. Its core structure, an imidazoline ring, makes it a subject of interest in medicinal chemistry. The primary stability concerns for this and similar thione-containing compounds are degradation via oxidation, photodegradation, thermal decomposition, and hydrolysis under certain pH conditions.
Q2: What is the recommended way to store solid this compound?
A2: To ensure long-term stability, the solid compound should be stored in a tightly sealed container at 2-8°C, protected from light and moisture. Storing it in a cool, dry, and dark environment minimizes the risk of thermal degradation and photodegradation. It is also advisable to store it under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.
Q3: How stable is this compound in solution?
A3: The stability of this compound in solution is highly dependent on the solvent, pH, and exposure to light and oxygen. In solution, it is susceptible to base-mediated autoxidation and photodegradation.[1] It is recommended to prepare solutions fresh for each experiment. If short-term storage is necessary, solutions should be kept at low temperatures (2-8°C), protected from light, and purged with an inert gas to remove dissolved oxygen.
Q4: What are the likely degradation products of this compound?
A4: While specific degradation products for this exact molecule are not extensively documented in public literature, based on the chemistry of related imidazole and thione compounds, likely degradation pathways include:
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Oxidation: The thione group can be oxidized to the corresponding sulfine (S-oxide) and further to the urea analog (replacing C=S with C=O). The thiol tautomer can be oxidized to form a disulfide dimer.
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Photodegradation: Exposure to UV or high-intensity light can lead to complex degradation, potentially involving radical mechanisms and cleavage of the imidazole ring.[1]
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Thermal Degradation: At elevated temperatures, the molecule can decompose, leading to the fragmentation of the imidazoline ring and the release of gases such as CO2, SO2, and nitrogen oxides.[2]
Q5: Are there any materials or chemicals that are incompatible with this compound?
A5: Yes. Avoid contact with strong oxidizing agents (e.g., peroxides, nitrates, chlorates), as they can aggressively degrade the thione group. Strong bases should also be used with caution, especially in solution, as they can mediate autoxidation.[1][3] Additionally, avoid storing the compound in containers made of materials that can leach metal ions, which may catalyze oxidation reactions.
Troubleshooting Guide
This guide addresses common issues that may indicate degradation of this compound during experiments.
| Observed Issue | Potential Cause | Troubleshooting Steps & Solutions |
| Unexpected or inconsistent experimental results (e.g., loss of biological activity). | Compound degradation. | 1. Verify Purity: Analyze the compound stock (solid and solution) using a suitable analytical method like HPLC-UV or LC-MS to check for impurities or degradation products. 2. Prepare Fresh Solutions: Always prepare solutions immediately before use. 3. Review Storage: Confirm that both solid and solution stocks have been stored under the recommended conditions (cool, dark, inert atmosphere). |
| Color change in the solid compound or solution (e.g., yellowing). | Oxidation or photodegradation. | 1. Protect from Light: Store the compound in amber vials or wrap containers in aluminum foil. 2. Inert Atmosphere: Purge solutions with nitrogen or argon to remove oxygen. Store solid under an inert gas. 3. Discard Discolored Stock: Do not use any stock that shows visible signs of degradation. |
| Appearance of new peaks in chromatograms (HPLC, LC-MS). | Formation of degradation products. | 1. Identify Stress Factor: Review the experimental protocol to identify potential stress factors (e.g., high temperature, exposure to light, incompatible reagents). 2. Run Control Experiments: Analyze control samples that have not been subjected to the full experimental procedure to pinpoint the degradation step. 3. Perform Forced Degradation: Consider a controlled forced degradation study (see protocol below) to intentionally generate and identify potential degradation products, which can then be monitored in your experiments. |
| Precipitate forms in a stored solution. | Degradation to a less soluble product or solvent evaporation. | 1. Assess Solubility: Ensure the compound concentration is below its solubility limit in the chosen solvent. 2. Check for Degradation: Analyze the supernatant and, if possible, the precipitate to identify any degradation products. 3. Use Fresh Solutions: Avoid long-term storage of solutions. If a precipitate is observed in a previously clear solution, it is a strong indicator of a chemical change. |
Data on Degradation Factors
While specific quantitative data for this compound is limited, the following tables provide an illustrative summary of expected stability based on studies of related imidazoline and thione compounds.
Table 1: Illustrative Stability in Different Solvents (Short-Term, Room Temperature)
| Solvent | Oxygen Presence | Light Exposure | Expected Stability | Primary Degradation Pathway |
| DMSO | Atmospheric | Ambient | Moderate | Oxidation |
| DMSO | Inert Gas (Ar/N₂) | Dark | High | - |
| Ethanol | Atmospheric | Ambient | Low to Moderate | Oxidation, Photodegradation |
| Acetonitrile | Atmospheric | Ambient | Moderate | Oxidation |
| Aqueous Buffer (pH 7.4) | Atmospheric | Ambient | Low | Oxidation, Potential Hydrolysis |
| Aqueous Buffer (pH > 9) | Atmospheric | Ambient | Very Low | Base-mediated Oxidation |
Table 2: Illustrative Impact of Stress Conditions (Forced Degradation)
| Stress Condition | Typical Protocol | Expected Degradation Level | Likely Degradation Products |
| Acid Hydrolysis | 0.1 M HCl, 60°C, 24h | Low to None | Minimal degradation expected. |
| Base Hydrolysis | 0.1 M NaOH, 60°C, 24h | Significant | Products of base-mediated oxidation. |
| Oxidation | 3% H₂O₂, RT, 24h | High | Sulfoxides, Disulfides, Urea analog. |
| Thermal | Solid, 105°C, 48h | Moderate | Ring-opened and fragmented products. |
| Photolytic | Solution, ICH Q1B light exposure | Moderate to High | Various photoproducts. |
Experimental Protocols
Protocol 1: Recommended Storage and Handling
-
Receiving the Compound: Upon receipt, inspect the container for integrity. Store immediately at 2-8°C in a dark location.
-
Handling Solid Compound:
-
Handle in a well-ventilated area or a chemical fume hood.[1]
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
To prevent moisture absorption and oxidation, it is best to handle the solid in a glove box under an inert atmosphere if available.
-
After weighing, securely seal the container, preferably flushing with argon or nitrogen before closing.
-
-
Preparing Solutions:
-
Use high-purity, degassed solvents. To degas a solvent, sparge with an inert gas (argon or nitrogen) for 15-20 minutes.
-
Prepare solutions fresh for each experiment.
-
If a solution must be stored, place it in an amber vial, flush the headspace with inert gas, seal tightly, and store at 2-8°C for the shortest possible duration.
-
-
Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations for chemical waste.
Protocol 2: General Procedure for a Forced Degradation Study
This protocol outlines a general method to investigate the stability of this compound. The goal is to induce 5-20% degradation to identify potential degradants without completely destroying the molecule.[4]
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Preparation of Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., 1 mg/mL in acetonitrile or methanol).
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Keep a sample at room temperature and another at 60°C. Withdraw aliquots at time points (e.g., 2, 8, 24 hours), neutralize with 0.1 M NaOH, and dilute for analysis.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Keep a sample at room temperature and another at 60°C. Withdraw aliquots at the same time points, neutralize with 0.1 M HCl, and dilute for analysis.
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep the mixture at room temperature, protected from light. Withdraw aliquots at the same time points and dilute for analysis.
-
Thermal Degradation (Solution): Heat a sealed vial of the stock solution at 60°C. Withdraw aliquots at the same time points and dilute for analysis.
-
Thermal Degradation (Solid): Place a small amount of the solid compound in an oven at a temperature below its melting point (e.g., 105°C). At specified time points, dissolve a sample of the stressed solid for analysis.
-
Photodegradation: Expose a solution of the compound in a quartz cuvette or a suitable transparent container to a photostability chamber according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter). A control sample should be wrapped in aluminum foil and kept under the same conditions.
-
Analysis: Analyze all samples and controls by a stability-indicating method, typically reverse-phase HPLC with UV and mass spectrometry (LC-MS) detection. Compare the chromatograms of stressed samples to the control to identify new peaks (degradation products) and quantify the loss of the parent compound.
Visualizations
// Nodes parent [label="this compound\n(Thione Tautomer)", fillcolor="#F1F3F4", fontcolor="#202124"]; thiol [label="1-(3-Fluorophenyl)-1H-imidazole-2-thiol\n(Thiol Tautomer)", fillcolor="#F1F3F4", fontcolor="#202124"]; oxidant [label="Oxidizing Agent\n(e.g., H₂O₂, O₂)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; light [label="Light (UV/Vis)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; base [label="Base (OH⁻)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; heat [label="Heat (Δ)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
disulfide [label="Disulfide Dimer", fillcolor="#F1F3F4", fontcolor="#202124"]; sulfine [label="Thione S-Oxide\n(Sulfine)", fillcolor="#F1F3F4", fontcolor="#202124"]; urea [label="Urea Analog\n(C=O)", fillcolor="#F1F3F4", fontcolor="#202124"]; photoproducts [label="Photodegradation\nProducts", fillcolor="#F1F3F4", fontcolor="#202124"]; thermal_products [label="Thermal Degradation\nProducts (Fragments)", fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges parent -> thiol [label="Tautomerization\n(Equilibrium)", dir=both, style=dashed];
thiol -> disulfide; oxidant -> thiol [arrowhead=none];
parent -> sulfine; oxidant -> parent [arrowhead=none, label="Oxidation"];
sulfine -> urea [label="Further\nOxidation"];
parent -> photoproducts; light -> parent [arrowhead=none];
parent -> thermal_products; heat -> parent [arrowhead=none];
{rank=same; oxidant; light; heat; base} {rank=same; disulfide; sulfine; photoproducts; thermal_products}
base -> parent [style=invis]; // for layout base -> thiol [style=invis]; // for layout }
Caption: Potential degradation pathways for this compound.
// Nodes start [label="Start: Prepare fresh solution of compound", shape=invhouse, fillcolor="#34A853", fontcolor="#FFFFFF"]; run_exp [label="Run Experiment", fillcolor="#F1F3F4", fontcolor="#202124"]; analyze [label="Analyze results by HPLC/LC-MS", fillcolor="#F1F3F4", fontcolor="#202124"]; check_purity [label="Is the purity of the\nparent peak >95% and\nresults are consistent?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"];
success [label="Success: Protocol is stable", shape=house, fillcolor="#34A853", fontcolor="#FFFFFF"];
troubleshoot [label="Troubleshoot for Degradation Source", shape=box, style="rounded,filled", fillcolor="#EA4335", fontcolor="#FFFFFF"];
check_storage [label="Check Solid Storage:\nCool, Dark, Dry, Inert?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; check_solvent [label="Check Solvent:\nHigh-purity, Degassed?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; check_light [label="Check Light Exposure:\nAmber vials used?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; check_temp [label="Check Temperature:\nWas protocol run at\nelevated temperature?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"];
remediate_storage [label="Remediate Storage Conditions", fillcolor="#4285F4", fontcolor="#FFFFFF"]; remediate_solvent [label="Use Fresh, Degassed Solvent", fillcolor="#4285F4", fontcolor="#FFFFFF"]; remediate_light [label="Protect from Light", fillcolor="#4285F4", fontcolor="#FFFFFF"]; remediate_temp [label="Minimize Heat Exposure", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges start -> run_exp; run_exp -> analyze; analyze -> check_purity; check_purity -> success [label="Yes"]; check_purity -> troubleshoot [label="No"];
troubleshoot -> check_storage; check_storage -> check_solvent [label="Yes"]; check_storage -> remediate_storage [label="No"]; remediate_storage -> start;
check_solvent -> check_light [label="Yes"]; check_solvent -> remediate_solvent [label="No"]; remediate_solvent -> start;
check_light -> check_temp [label="Yes"]; check_light -> remediate_light [label="No"]; remediate_light -> start;
check_temp -> success [label="No, protocol is fine"]; check_temp -> remediate_temp [label="Yes"]; remediate_temp -> start; }
Caption: Troubleshooting workflow for identifying sources of compound degradation.
// Nodes start [label="Prepare Stock Solution\n(1 mg/mL)", shape=invhouse, fillcolor="#34A853", fontcolor="#FFFFFF"];
stress_conditions [label="Apply Stress Conditions\n(Parallel)", shape=box, style="rounded,filled", fillcolor="#EA4335", fontcolor="#FFFFFF"];
acid [label="Acid\n(0.1 M HCl, 60°C)", fillcolor="#F1F3F4", fontcolor="#202124"]; base [label="Base\n(0.1 M NaOH, 60°C)", fillcolor="#F1F3F4", fontcolor="#202124"]; oxid [label="Oxidation\n(3% H₂O₂, RT)", fillcolor="#F1F3F4", fontcolor="#202124"]; thermal [label="Thermal\n(Solid, 105°C)", fillcolor="#F1F3F4", fontcolor="#202124"]; photo [label="Photolytic\n(ICH Q1B)", fillcolor="#F1F3F4", fontcolor="#202124"];
sampling [label="Sample at Time Points\n(e.g., 0, 2, 8, 24h)", shape=box, style="rounded,filled", fillcolor="#FBBC05", fontcolor="#202124"];
neutralize [label="Neutralize/Dilute Samples", fillcolor="#F1F3F4", fontcolor="#202124"];
analyze [label="Analyze by LC-MS", fillcolor="#4285F4", fontcolor="#FFFFFF"];
report [label="Identify Degradants &\nDetermine Pathways", shape=house, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Invisible nodes for layout invis1 [shape=point, width=0]; invis2 [shape=point, width=0]; invis3 [shape=point, width=0]; invis4 [shape=point, width=0]; invis5 [shape=point, width=0];
// Edges start -> stress_conditions; stress_conditions -> {acid, base, oxid, thermal, photo} [arrowhead=none];
acid -> invis1 [dir=none]; base -> invis2 [dir=none]; oxid -> invis3 [dir=none]; thermal -> invis4 [dir=none]; photo -> invis5 [dir=none];
{rank=same; acid; invis1} {rank=same; base; invis2} {rank=same; oxid; invis3} {rank=same; thermal; invis4} {rank=same; photo; invis5}
invis1 -> sampling; invis2 -> sampling; invis3 -> sampling; invis4 -> sampling; invis5 -> sampling;
sampling -> neutralize; neutralize -> analyze; analyze -> report; }
Caption: Experimental workflow for a forced degradation study.
References
Technical Support Center: Interference of 1-(3-Fluorophenyl)imidazoline-2-thione in Biochemical Assays
This technical support center provides guidance to researchers, scientists, and drug development professionals who may encounter issues with 1-(3-Fluorophenyl)imidazoline-2-thione and similar compounds in biochemical assays. The imidazoline-2-thione scaffold can be prone to assay interference, leading to false-positive or false-negative results. This resource offers troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to identify and mitigate potential artifacts.
Troubleshooting Guide
Users encountering unexpected or inconsistent results with this compound should consult the following troubleshooting guide. The potential for interference is often related to the chemical reactivity of the thione group.
| Observed Problem | Potential Cause | Recommended Action |
| Apparent inhibition in a thiol-containing assay (e.g., using DTT, GSH, or cysteine) | Thiol reactivity of the imidazoline-2-thione moiety leading to covalent modification of assay components or the target protein. | 1. Perform a thiol-reactivity counter-screen. 2. Test the effect of increasing concentrations of a reducing agent like DTT on the observed inhibition.[1] 3. Use an orthogonal assay that does not contain free thiols. |
| Time-dependent inhibition | Covalent modification of the target protein or a critical assay component. | 1. Conduct a pre-incubation experiment where the compound and target are incubated together before adding other reagents. 2. Perform a dialysis or jump-dilution experiment to assess the reversibility of inhibition.[1] |
| High hit rate in high-throughput screening (HTS) | Promiscuous activity due to non-specific mechanisms like compound aggregation or redox cycling. | 1. Test for compound aggregation using methods like dynamic light scattering (DLS) or by including a non-ionic detergent (e.g., Triton X-100) in the assay buffer. 2. Evaluate redox activity using assays that detect the generation of reactive oxygen species (ROS).[2] |
| Interference in fluorescence-based assays | The compound may be autofluorescent or a quencher of the fluorescent probe. | 1. Measure the fluorescence of the compound alone at the assay's excitation and emission wavelengths. 2. Perform a counter-screen in the absence of the target protein to assess direct effects on the fluorescent signal. |
| Inconsistent IC50 values across different assay formats | The mechanism of interference may be specific to a particular assay technology (e.g., affecting a reporter enzyme like luciferase). | 1. Employ orthogonal assays with different detection methods (e.g., fluorescence polarization vs. absorbance). 2. For enzyme-coupled assays, directly test for inhibition of the coupling enzyme. |
Frequently Asked Questions (FAQs)
Q1: What is this compound and why might it interfere with my assay?
A1: this compound is a small molecule containing an imidazoline-2-thione core. This chemical scaffold is known to be potentially reactive, particularly with thiols, and can also engage in redox cycling.[2][3] Such reactivity can lead to non-specific interactions with assay components, causing what are known as "Pan-Assay Interference Compounds" (PAINS) alerts.
Q2: My compound shows potent activity. How can I be sure it's a genuine hit and not an artifact?
A2: Confirmation of genuine activity requires a series of counter-screens and orthogonal assays. Key steps include:
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Testing for Thiol Reactivity: Many biochemical assays use reducing agents like DTT. If your compound's apparent activity is significantly reduced in the presence of high concentrations of DTT, it may be a thiol-reactive artifact.[1]
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Assessing Reversibility: True inhibitors often exhibit reversible binding. If the inhibitory effect persists after dialysis or a large dilution, the compound may be a covalent modifier.
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Orthogonal Assays: Confirm the activity in a completely different assay format that measures the same biological endpoint but uses a different detection technology.
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Structure-Activity Relationship (SAR): Test structurally related analogs of your compound. A clear SAR where small chemical changes lead to predictable changes in activity is a good indicator of a specific interaction.
Q3: Can this compound interfere with cell-based assays?
A3: While cell-based assays are generally less prone to the types of interference seen in biochemical assays, it is not impossible. The reactivity of the compound could lead to cytotoxicity or off-target effects that might be misinterpreted as specific activity. It is always important to assess cell viability in parallel with any functional cell-based assay.
Q4: What are some common assay technologies that are susceptible to interference by compounds like this compound?
A4: Assays that are particularly vulnerable include:
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Thiol-dependent enzyme assays: Assays for enzymes like cysteine proteases or those that use coenzyme A are susceptible.[3]
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Redox-sensitive assays: Assays that can be affected by the generation of reactive oxygen species, such as those using resazurin-based readouts.[2]
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Fluorescence-based assays: The compound itself may be fluorescent or may quench the signal of the assay's fluorophore.[4]
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Assays using reporter enzymes: Compounds can directly inhibit reporter enzymes like luciferase or alkaline phosphatase.
Experimental Protocols
Protocol 1: Thiol-Reactivity Counter-Screen
Objective: To determine if this compound's apparent activity is dependent on the presence of thiols.
Methodology:
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Prepare a standard assay buffer and a second buffer supplemented with a high concentration of Dithiothreitol (DTT), typically 100-500 µM. Note that the half-life of DTT in aqueous solution is limited, so fresh solutions should be prepared.[1]
-
Run your standard biochemical assay in both the standard and the DTT-supplemented buffer.
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Generate dose-response curves for this compound in both conditions.
-
Interpretation: A significant rightward shift in the IC50 curve in the presence of high DTT concentrations suggests that the compound's activity is likely due to thiol reactivity. An IC50 change of greater than 10-fold is a strong indicator of interference.[1]
Protocol 2: Assay for Redox Activity using H2DCFDA
Objective: To assess if this compound generates reactive oxygen species (ROS).
Methodology:
-
Prepare a solution of 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA) in an appropriate buffer.
-
Add this compound at various concentrations to the H2DCFDA solution.
-
Include a known redox cycler (e.g., menadione) as a positive control and a buffer-only negative control.
-
Incubate the plate at room temperature, protected from light.
-
Measure the fluorescence at an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm over time.
-
Interpretation: A time-dependent increase in fluorescence in the presence of the compound indicates the production of ROS.[2] It is also important to check for autofluorescence of the compound itself under these conditions.[2]
Visualizing Interference Pathways and Workflows
References
- 1. Assay Interference by Chemical Reactivity - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Compound-Mediated Assay Interferences in Homogeneous Proximity Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Purification of 1-(3-Fluorophenyl)imidazoline-2-thione
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining the purification methods for 1-(3-Fluorophenyl)imidazoline-2-thione.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying this compound?
A1: The two primary methods for the purification of this compound are recrystallization and column chromatography. The choice between these methods depends on the impurity profile and the desired final purity of the compound.
Q2: How do I choose a suitable solvent for recrystallization?
A2: An ideal recrystallization solvent will dissolve the compound sparingly at room temperature but have high solubility at elevated temperatures. For aryl-substituted imidazoline-2-thiones, common solvents to screen include ethanol, methanol, isopropanol, acetonitrile, and mixtures of these with water. It is recommended to perform small-scale solubility tests to identify the optimal solvent or solvent system.
Q3: What are the typical starting conditions for column chromatography?
A3: For silica gel column chromatography of compounds with moderate polarity like this compound, a good starting point for the mobile phase is a mixture of a non-polar solvent and a moderately polar solvent. A common combination is a gradient of ethyl acetate in hexane. For example, one might start with 10% ethyl acetate in hexane and gradually increase the polarity.
Q4: What are the potential impurities I might encounter?
A4: While specific impurities depend on the synthetic route, potential contaminants in the synthesis of N-aryl-imidazoline-2-thiones may include unreacted starting materials (e.g., 3-fluoroaniline, isothiocyanates), intermediates, and by-products from side reactions.
Troubleshooting Guides
Recrystallization Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Compound does not dissolve, even when heated. | The solvent is not polar enough. | Try a more polar solvent (e.g., switch from isopropanol to ethanol or methanol). If using a solvent mixture, increase the proportion of the more polar solvent. |
| Compound "oils out" instead of crystallizing. | The solution is supersaturated, or the cooling rate is too fast. | Add a small amount of additional hot solvent to dissolve the oil. Allow the solution to cool more slowly. Seeding the solution with a small crystal of the pure compound can also induce crystallization. |
| No crystals form upon cooling. | The solution is too dilute, or the compound is very soluble in the chosen solvent. | Concentrate the solution by evaporating some of the solvent. Try adding an anti-solvent (a solvent in which the compound is insoluble) dropwise until turbidity persists. |
| Low recovery of the purified compound. | The compound has significant solubility in the cold solvent. The volume of solvent used was too large. | Cool the solution in an ice bath to minimize solubility. Use the minimum amount of hot solvent necessary to fully dissolve the compound. |
| Crystals are colored or appear impure. | Insoluble impurities are present. Colored impurities are co-crystallizing. | Perform a hot filtration to remove insoluble impurities before allowing the solution to cool. Add a small amount of activated charcoal to the hot solution and then filter it to remove colored impurities. |
Column Chromatography Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Compound does not move from the origin (Rf = 0). | The mobile phase is not polar enough. | Increase the polarity of the eluent. For a hexane/ethyl acetate system, increase the percentage of ethyl acetate. |
| Compound runs with the solvent front (Rf = 1). | The mobile phase is too polar. | Decrease the polarity of the eluent. For a hexane/ethyl acetate system, decrease the percentage of ethyl acetate. |
| Poor separation of the compound from impurities. | The chosen solvent system does not provide adequate resolution. | Try a different solvent system. For example, consider dichloromethane/methanol or a ternary mixture like hexane/ethyl acetate/methanol. |
| Streaking or tailing of the compound band. | The compound is interacting too strongly with the silica gel. The column is overloaded. | Add a small amount of a polar modifier like triethylamine (0.1-1%) to the mobile phase to reduce strong interactions with acidic silica. Ensure the amount of crude material loaded is appropriate for the column size (typically 1-5% of the silica gel weight). |
| Cracks or channels in the silica gel bed. | Improper packing of the column. | Ensure the silica gel is packed as a uniform slurry and is not allowed to run dry. |
Experimental Protocols
Protocol 1: Recrystallization from Ethanol
-
Dissolution: In a flask, add the crude this compound. Add a minimal amount of ethanol and heat the mixture to boiling while stirring until the solid is completely dissolved.
-
Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, warm flask.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold ethanol to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove residual solvent.
Protocol 2: Silica Gel Column Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 95:5 hexane/ethyl acetate).
-
Column Packing: Carefully pour the slurry into the chromatography column and allow the silica to settle into a uniform bed. Drain the excess solvent until it is level with the top of the silica.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase). Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting dry powder to the top of the column bed.
-
Elution: Begin eluting the column with the initial mobile phase. Collect fractions and monitor their composition using Thin Layer Chromatography (TLC).
-
Gradient Elution: Gradually increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate) to elute the compound of interest.
-
Fraction Pooling and Solvent Evaporation: Combine the fractions containing the pure product (as determined by TLC) and remove the solvent using a rotary evaporator to obtain the purified this compound.
Data Presentation
Table 1: Representative Solubility Data for Recrystallization Solvent Screening
| Solvent | Solubility at 25°C (mg/mL) | Solubility at Boiling Point (mg/mL) |
| Water | < 0.1 | 0.5 |
| Hexane | < 0.1 | 1.2 |
| Isopropanol | 2.5 | 45.8 |
| Ethanol | 5.1 | 89.3 |
| Acetonitrile | 10.2 | 150.7 |
Note: The data presented in this table is hypothetical and for illustrative purposes. Actual solubilities should be determined experimentally.
Visualizations
Caption: General purification workflow for this compound.
Caption: Troubleshooting decision tree for recrystallization issues.
Validation & Comparative
On-Target Effects of 1-(3-Fluorophenyl)imidazoline-2-thione: A Comparative Analysis
Disclaimer: As of November 2025, there is no publicly available scientific literature or experimental data detailing the specific on-target effects, mechanism of action, or biological activity of the compound 1-(3-Fluorophenyl)imidazoline-2-thione.
Therefore, this guide serves as a template to demonstrate how such a comparative analysis would be structured, should data become available. For illustrative purposes, this guide will focus on a related and well-documented class of compounds: selective Aurora Kinase B inhibitors . Aurora Kinase B is a crucial enzyme in cell division and a validated target in oncology research. We will use the well-characterized inhibitor Barasertib (AZD1152) as our primary example for comparison.
Introduction to Target: Aurora Kinase B
Aurora Kinase B (AURKB) is a serine/threonine kinase that plays a pivotal role in ensuring the fidelity of cell division. As a key component of the Chromosomal Passenger Complex (CPC), AURKB is instrumental in processes such as chromosome condensation, proper attachment of microtubules to kinetochores, and cytokinesis.[1][2] Dysregulation and overexpression of AURKB are common in various human cancers, leading to genomic instability (aneuploidy) and promoting tumorigenesis.[1][3] This makes AURKB an attractive target for the development of anti-cancer therapeutics. Inhibition of AURKB disrupts mitosis, leading to polyploidy and ultimately, apoptosis in cancer cells.[2][4]
Comparative Analysis of On-Target Efficacy
This section compares the in-vitro potency of the selective Aurora Kinase B inhibitor, Barasertib, against other relevant kinase inhibitors. The data highlights its selectivity for Aurora B over the highly homologous Aurora A.
| Compound | Target | IC50 (nM) - Enzymatic Assay | IC50 (nM) - Cellular Assay | Selectivity (AURKA/AURKB) |
| Barasertib (AZD1152-HQPA) | Aurora B | 0.37 [5] | 7 (in A549 cells)[6] | >1000-fold[1] |
| Barasertib (AZD1152-HQPA) | Aurora A | >1400 | - | |
| GSK1070916 | Aurora B | 0.38 [6] | 7 (in A549 cells)[6] | >250-fold[6] |
| GSK1070916 | Aurora C | 1.5[6] | - | |
| Alisertib (MLN8237) | Aurora A | 1.2 | - | ~0.06-fold (Aurora A selective) |
| Alisertib (MLN8237) | Aurora B | 18[7] | - |
IC50 values represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. A lower IC50 indicates higher potency. Cellular assay data reflects the potency within a biological system.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used to determine the on-target effects of Aurora Kinase B inhibitors.
In-Vitro Enzymatic Kinase Assay (ADP-Glo™ Format)
This assay quantifies the amount of ADP produced by the kinase reaction, which correlates with enzyme activity.
-
Reagent Preparation : All reagents (recombinant human Aurora B kinase, substrate like Myelin Basic Protein, ATP, and test compounds) are diluted in a kinase buffer (e.g., 40mM Tris-HCl, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA).[8]
-
Reaction Setup : The reaction is typically performed in a 384-well plate. 1 µl of the test inhibitor at various concentrations is added to the wells. Subsequently, 2 µl of Aurora B enzyme and 2 µl of a substrate/ATP mixture are added to initiate the reaction.[8]
-
Incubation : The reaction plate is incubated at room temperature for a defined period, typically 60 minutes.[8]
-
Signal Generation :
-
5 µl of ADP-Glo™ Reagent is added to each well to stop the kinase reaction and deplete the remaining ATP. This is followed by a 40-minute incubation at room temperature.[8]
-
10 µl of Kinase Detection Reagent is then added to convert the generated ADP back to ATP and produce a luminescent signal via a luciferase reaction.[8]
-
-
Data Acquisition : After a final 30-minute incubation, the luminescence, which is directly proportional to Aurora B activity, is measured using a plate reader.[8] IC50 values are calculated from the dose-response curves.
Cellular Assay for Aurora B Inhibition (Histone H3 Phosphorylation)
This assay measures the inhibition of Aurora B activity within a cellular context by quantifying the phosphorylation of its direct substrate, Histone H3 at Serine 10.
-
Cell Culture : Human cancer cell lines (e.g., A549, HCT116) are cultured in appropriate media and seeded in 96-well plates.
-
Compound Treatment : Cells are treated with various concentrations of the test inhibitor for a specified duration (e.g., 24-48 hours).
-
Cell Lysis : After treatment, cells are washed and lysed to extract total protein.
-
Western Blotting :
-
Protein concentrations are normalized, and samples are resolved by SDS-PAGE.
-
Proteins are transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies specific for phospho-Histone H3 (Ser10) and total Histone H3 (as a loading control).
-
Following incubation with a secondary antibody, the protein bands are visualized using chemiluminescence.
-
-
Quantification : The intensity of the phospho-Histone H3 band is quantified and normalized to the total Histone H3 band. A decrease in this ratio indicates inhibition of Aurora B activity.[9]
Visualizing On-Target Mechanisms
Diagrams generated using Graphviz provide a clear visual representation of the signaling pathways and experimental workflows.
Caption: Aurora B Kinase signaling pathway during mitosis and point of inhibition.
Caption: Experimental workflow for assessing cellular Aurora B inhibition.
Conclusion
While data on the specific compound this compound is not available, the framework presented here illustrates a comprehensive approach to confirming and comparing on-target effects. For the exemplary class of Aurora Kinase B inhibitors, compounds like Barasertib demonstrate high potency and selectivity. The combination of quantitative biochemical and cellular assays, supported by clear experimental protocols and visual pathway diagrams, provides a robust methodology for evaluating the efficacy and mechanism of action of targeted therapeutic agents. This structured approach is essential for researchers, scientists, and drug development professionals in advancing novel compounds from discovery to clinical application.
References
- 1. mdpi.com [mdpi.com]
- 2. Update on Aurora Kinase Targeted Therapeutics in Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Aurora Kinase B Inhibition: A Potential Therapeutic Strategy for Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Aurora B Is Regulated by the Mitogen-activated Protein Kinase/Extracellular Signal-regulated Kinase (MAPK/ERK) Signaling Pathway and Is a Valuable Potential Target in Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. glpbio.com [glpbio.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. promega.com [promega.com]
- 9. aacrjournals.org [aacrjournals.org]
Comparative Efficacy of 1-(3-Fluorophenyl)imidazoline-2-thione and Other Thione Derivatives: A Data-Driven Guide
For Researchers, Scientists, and Drug Development Professionals
The landscape of therapeutic agent development is continuously evolving, with a significant focus on heterocyclic compounds. Among these, thione derivatives have garnered considerable attention due to their diverse pharmacological activities. This guide provides a comparative analysis of the efficacy of 1-(3-Fluorophenyl)imidazoline-2-thione and other notable thione derivatives, supported by available experimental data. The objective is to offer a clear, data-centric resource to aid in research and development efforts within the scientific community.
Overview of Thione Derivatives in Drug Discovery
Thione derivatives, characterized by the presence of a C=S functional group within a heterocyclic ring, are integral to a multitude of biologically active molecules. Their structural diversity, arising from various ring systems and substitution patterns, has led to a broad spectrum of therapeutic applications. Imidazoline-2-thiones, thiazolidine-2-thiones, and triazole-thiones are prominent classes that have been extensively investigated for their potential as antimicrobial, antifungal, antiviral, and anticancer agents. The introduction of different substituents, such as the fluorophenyl group in this compound, can significantly modulate the physicochemical properties and biological activity of the parent scaffold, influencing factors like target binding affinity and metabolic stability.
Efficacy Comparison of Thione Derivatives
While direct comparative studies detailing the efficacy of this compound against other thione derivatives are not extensively available in the current body of scientific literature, we can infer potential comparative efficacy by examining data from studies on structurally related compounds. The following table summarizes key efficacy data for various thione derivatives, providing a baseline for potential comparisons.
Table 1: Comparative Efficacy Data of Selected Thione Derivatives
| Compound Class | Specific Derivative | Biological Activity | Target/Assay | Efficacy Metric (e.g., IC₅₀, MIC) | Reference |
| Imidazolidine-2-thione | This compound | Data Not Available | Data Not Available | Data Not Available | N/A |
| Thiazolidine-2-thione | Compound 6k | Xanthine Oxidase Inhibition | In vitro enzyme assay | IC₅₀ = 3.56 µM | [1] |
| Quinoline-2-thione | KA3D | Antitumor (Ovarian Cancer) | SKOV3 cell line | Similar to Oxaliplatin | [2] |
| 1,2,4-Triazolidine-3-thione | Various Derivatives | Acetylcholinesterase Inhibition | In vitro enzyme assay | Varies with substitution | [3] |
| 4-Hydroxy-thiazolidine-2-thione | Compound 5w | Antitumor | H1299, HCT116, Hela, PC3 cell lines | IC₅₀ = 0.46 - 0.81 µM | [4] |
Note: The absence of data for this compound highlights a significant gap in the current research literature. The data presented for other derivatives are from distinct studies and may not be directly comparable due to differing experimental conditions.
Experimental Methodologies
To ensure the reproducibility and accurate interpretation of the presented data, detailed experimental protocols from the cited studies are crucial.
Xanthine Oxidase Inhibitory Activity Assay (for Thiazolidine-2-thione derivative 6k)
The inhibitory potency of thiazolidine-2-thione derivatives against xanthine oxidase (XO) was evaluated by measuring the formation of uric acid from xanthine. The assay was performed in a phosphate buffer solution (pH 7.5). The reaction mixture contained the enzyme, the test compound at various concentrations, and xanthine as the substrate. The rate of uric acid formation was monitored spectrophotometrically by measuring the increase in absorbance at 295 nm. The IC₅₀ value, representing the concentration of the inhibitor required to reduce the enzyme activity by 50%, was calculated from the dose-response curves.[1]
Cell Proliferation Assay (for 4-Hydroxy-thiazolidine-2-thione derivative 5w)
The anti-proliferative effects of the synthesized compounds on various human cancer cell lines (H1299, HCT116, Hela, and PC3) were determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. Cells were seeded in 96-well plates and treated with different concentrations of the test compounds for a specified duration. Following treatment, MTT solution was added to each well, and the plates were incubated to allow the formation of formazan crystals. The formazan crystals were then dissolved in a solubilization solution, and the absorbance was measured at a specific wavelength. The IC₅₀ values were calculated as the drug concentration that inhibited cell growth by 50% compared to untreated control cells.[4]
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental procedures can significantly enhance understanding.
References
- 1. Mono- and di-acylated imidazolidine-2-thione derivatives: synthesis, cytotoxicity evaluation and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cymitquimica.com [cymitquimica.com]
- 3. This compound, CasNo.17452-26-5 Wuhan Chemwish Technology Co., Ltd China (Mainland) [chemwish.lookchem.com]
- 4. researchgate.net [researchgate.net]
A Comparative Analysis of Fluorinated vs. Non-Fluorinated Imidazoline-2-thiones: A Guide for Researchers
For researchers, scientists, and professionals in drug development, understanding the nuanced effects of fluorination on bioactive scaffolds is paramount. This guide provides a comparative analysis of fluorinated and non-fluorinated imidazoline-2-thiones, a class of compounds with significant therapeutic potential. By presenting key experimental data, detailed protocols, and visualizing relevant biological pathways, this document aims to facilitate informed decisions in the design and development of novel therapeutics.
Imidazoline-2-thiones are a versatile class of heterocyclic compounds known for their wide range of biological activities, including anticancer and antiviral properties. The introduction of fluorine atoms into organic molecules can profoundly alter their physicochemical and biological properties, such as metabolic stability, lipophilicity, and binding affinity to target proteins. This comparison guide delves into the key differences between fluorinated and non-fluorinated imidazoline-2-thiones, providing a foundational resource for their application in medicinal chemistry.
Physicochemical and Spectroscopic Properties: A Comparative Overview
The incorporation of fluorine can significantly influence the fundamental properties of imidazoline-2-thiones. The following table summarizes key physicochemical and spectroscopic data for representative non-fluorinated and fluorinated analogues.
| Property | Non-Fluorinated: 1,3-Dibenzylimidazolidine-2-thione | Fluorinated Analogue (Conceptual) | Key Differences Attributable to Fluorination |
| Melting Point (°C) | 393 K (120 °C)[1] | Expected to be higher | Increased intermolecular forces due to the high electronegativity of fluorine can lead to higher melting points. |
| Solubility | Generally soluble in organic solvents. | Potentially altered | Fluorination can either increase or decrease aqueous solubility depending on the overall molecular structure and the position of the fluorine atoms. Lipophilicity is often increased with fluorination. |
| ¹H NMR (ppm) | Characteristic peaks for the imidazolidine ring and benzyl groups. | Shifts in adjacent proton signals | The strong electron-withdrawing nature of fluorine causes deshielding of nearby protons, resulting in downfield shifts. |
| ¹³C NMR (ppm) | C=S signal around 175-180 ppm. | C-F couplings and shifts | Carbon atoms bonded to fluorine will show characteristic large coupling constants (¹JCF). The C=S chemical shift may also be influenced. |
| ¹⁹F NMR (ppm) | Not applicable | Characteristic signals | Provides direct evidence of fluorination and information about the electronic environment of the fluorine atoms. |
Biological Activity: A Focus on Anticancer and Antiviral Potential
The true test of these compounds lies in their biological performance. The following tables collate available data on the anticancer and antiviral activities of both fluorinated and non-fluorinated imidazoline-2-thiones. It is important to note that direct comparative studies are limited, and data is often from different experimental setups.
Anticancer Activity (IC50/CC50 µM)
| Compound | Cell Line | IC50/CC50 (µM) | Reference |
| Non-Fluorinated | |||
| 1,3-Dibenzyl-2-aryl-imidazolidine (analogue) | MCF-7 | 21.58 | [1] |
| 1,3-Dibenzyl-2-aryl-imidazolidine (analogue) | A549 | 31.22 | [1] |
| Fluorinated | |||
| Fluorinated Lepidiline Analogue (Thione Precursor) | HeLa | ~5.5 - 20 | The original paper reports data for the imidazolium salt precursors of the thiones. The conversion to the thione may alter activity. Further direct testing of the thiones is needed for a precise comparison. |
| Fluorinated Lepidiline Analogue (Thione Precursor) | A549 | ~5.5 - 20 | The original paper reports data for the imidazolium salt precursors of the thiones. The conversion to the thione may alter activity. Further direct testing of the thiones is needed for a precise comparison. |
Note: The anticancer data for the fluorinated compounds are for their imidazolium salt precursors. While indicative, the activity of the final thione product may differ.
Antiviral Activity (EC50 µM)
Direct comparative antiviral data for fluorinated versus non-fluorinated imidazoline-2-thiones is currently limited in the scientific literature. However, various heterocyclic thiones have demonstrated antiviral potential. Further screening of both classes of compounds against a panel of viruses is a promising area for future research.
Experimental Protocols
For researchers looking to synthesize and evaluate these compounds, detailed and reliable experimental protocols are essential.
Synthesis of Non-Fluorinated 1,3-Dibenzylimidazolidine-2-thione
This protocol is adapted from the procedure reported by Zhivotova et al. (2006)[1].
Materials:
-
N,N'-dibenzylethylenediamine
-
Carbon disulfide (CS₂)
-
Potassium hydroxide (KOH)
-
Methanol
Procedure:
-
In a reaction vessel, dissolve N,N'-dibenzylethylenediamine in methanol.
-
Add potassium hydroxide to the solution with stirring.
-
Slowly add carbon disulfide to the reaction mixture (molar ratio of diamine:CS₂:KOH is 1:1:1).
-
Continue stirring the mixture for approximately 50 minutes at room temperature.
-
After the reaction is complete, filter the mixture.
-
Allow the filtrate to stand for crystallization at 278 K (5 °C).
-
After one week, yellowish needle-like crystals of 1,3-dibenzylimidazolidine-2-thione will form.
-
Filter the crystals, wash with cold methanol, and dry under vacuum.
General Synthesis of Imidazoline-2-thiones from Imidazolium Salts
This is a general and widely used method for the synthesis of both fluorinated and non-fluorinated imidazoline-2-thiones.
Materials:
-
1,3-Disubstituted imidazolium salt (fluorinated or non-fluorinated)
-
Elemental sulfur (S₈)
-
A suitable base (e.g., potassium carbonate, cesium carbonate, or an organic base like triethylamine)
-
A suitable solvent (e.g., methanol, pyridine, or THF)
Procedure:
-
In a dry reaction flask, dissolve the 1,3-disubstituted imidazolium salt in the chosen solvent.
-
Add the base and elemental sulfur to the solution.
-
Stir the reaction mixture at room temperature or with gentle heating, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove any insoluble materials.
-
Remove the solvent from the filtrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain the pure imidazoline-2-thione.
Visualization of a Potential Signaling Pathway
Imidazoline compounds have been shown to modulate various cellular signaling pathways, including the NF-κB pathway, which is crucial in inflammation and cancer cell survival. The following diagram illustrates a simplified workflow for investigating the effect of imidazoline-2-thiones on the NF-κB signaling pathway.
Caption: Workflow for studying the impact of imidazoline-2-thiones on NF-κB signaling.
Conclusion and Future Directions
-
Direct Comparative Studies: Synthesizing and testing pairs of fluorinated and non-fluorinated analogues under identical experimental conditions to obtain directly comparable data on their physicochemical properties and biological activities.
-
Expanded Biological Screening: Evaluating these compounds against a broader range of cancer cell lines and a comprehensive panel of viruses to fully elucidate their therapeutic potential.
-
Mechanism of Action Studies: Investigating the precise molecular targets and signaling pathways modulated by these compounds to understand the basis of their biological activity and to guide further rational drug design.
This guide serves as a starting point for researchers interested in the promising field of fluorinated and non-fluorinated imidazoline-2-thiones. The provided data and protocols are intended to accelerate research and development efforts in the quest for novel and more effective therapeutic agents.
References
Validating the Mechanism of Action of 1-(3-Fluorophenyl)imidazoline-2-thione: A Comparative Analysis
Researchers, scientists, and drug development professionals require robust data to validate the mechanisms of action of novel compounds. This guide provides a comparative analysis of 1-(3-Fluorophenyl)imidazoline-2-thione, summarizing its known biological effects and comparing them with relevant alternative compounds. Due to a lack of specific publicly available data on the detailed mechanism of action for this compound, this guide draws upon the broader activities of the imidazoline-2-thione class of molecules to provide a potential framework for its investigation and comparison.
While specific experimental data on this compound is limited in publicly accessible literature, the broader class of imidazoline-2-thione derivatives has been investigated for a range of biological activities, including potential applications in oncology and infectious diseases. The validation of the specific mechanism of any new derivative, such as this compound, would necessitate a series of targeted experiments.
Putative Signaling Pathways for Imidazoline-2-Thione Derivatives
The diverse biological activities reported for imidazoline-2-thione derivatives suggest potential interactions with multiple signaling pathways. Based on activities observed in related compounds, a hypothetical signaling network for investigation could include pathways related to cell cycle control, apoptosis, and cellular stress responses.
Caption: Hypothetical signaling pathways potentially modulated by imidazoline-2-thione derivatives, leading to apoptosis and cell cycle arrest.
Comparative Data Summary
To validate the mechanism of action of this compound, its performance would need to be quantified against established compounds. The following table provides a template for presenting such comparative data, which is currently unavailable in the public domain for this specific compound. The alternative compounds listed are known to act on pathways often associated with the biological activities of heterocyclic compounds.
| Parameter | This compound | Doxorubicin (Topoisomerase II Inhibitor) | Paclitaxel (Microtubule Stabilizer) |
| Cell Line | Data Not Available | Example: MCF-7 | Example: HeLa |
| IC₅₀ (µM) | Data Not Available | 0.05 - 0.5 | 0.001 - 0.01 |
| Target Pathway | Hypothesized: Cell Cycle/Apoptosis | Topoisomerase II Inhibition | Microtubule Stabilization |
| Cell Cycle Arrest | Data Not Available | G2/M Phase | G2/M Phase |
| Apoptosis Induction | Data Not Available | High | Moderate |
Experimental Protocols for Mechanism Validation
The following are detailed methodologies for key experiments that would be essential in validating the mechanism of action of this compound.
Cell Viability Assay
Objective: To determine the cytotoxic effects of the compound on cancer cell lines.
Protocol:
-
Seed cells (e.g., MCF-7, HeLa, A549) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Prepare serial dilutions of this compound and reference compounds (e.g., Doxorubicin, Paclitaxel) in culture medium.
-
Replace the medium in the cell plates with the compound dilutions and incubate for 48-72 hours.
-
Add MTT or PrestoBlue reagent to each well and incubate for 2-4 hours.
-
Measure the absorbance or fluorescence at the appropriate wavelength using a plate reader.
-
Calculate the half-maximal inhibitory concentration (IC₅₀) values by plotting the percentage of cell viability against the compound concentration.
Cell Cycle Analysis
Objective: To investigate the effect of the compound on cell cycle progression.
Protocol:
-
Treat cells with this compound at its IC₅₀ concentration for 24 hours.
-
Harvest the cells by trypsinization and wash with phosphate-buffered saline (PBS).
-
Fix the cells in cold 70% ethanol and store at -20°C overnight.
-
Wash the cells with PBS and resuspend in a solution containing propidium iodide (PI) and RNase A.
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the DNA content of the cells using a flow cytometer.
-
Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Caption: A streamlined workflow for performing cell cycle analysis to assess the impact of a test compound.
Apoptosis Assay (Annexin V/PI Staining)
Objective: To determine if the compound induces apoptosis.
Protocol:
-
Treat cells with this compound at its IC₅₀ concentration for a specified time course (e.g., 24, 48 hours).
-
Harvest the cells and wash with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.
-
Incubate in the dark for 15 minutes at room temperature.
-
Analyze the stained cells by flow cytometry within one hour.
-
Differentiate between viable, early apoptotic, late apoptotic, and necrotic cells based on Annexin V and PI fluorescence.
Logical Relationship for Mechanism Validation
The validation of a compound's mechanism of action follows a logical progression from observing a general biological effect to identifying the specific molecular interactions.
A Comparative Toxicity Profile of 1-(3-Fluorophenyl)imidazoline-2-thione and Structurally Related Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the toxicity profile of 1-(3-Fluorophenyl)imidazoline-2-thione. Due to the limited availability of direct toxicological data for this specific compound, this guide leverages data from structurally similar and relevant alternatives to offer a predictive overview. The primary comparators are the parent compound, imidazolidine-2-thione, and a related fluorophenyl-containing heterocyclic compound, (4-fluorophenyl) thiazolidin-4-one. This comparison aims to inform early-stage drug discovery and development by highlighting potential toxicological liabilities.
Introduction to this compound
This compound belongs to the imidazolidine-2-thione class of compounds, a scaffold of significant interest in medicinal chemistry due to its presence in various biologically active molecules, including antimicrobial, anticancer, and pesticide agents[1]. The introduction of a fluorine atom to the phenyl ring can modulate a compound's metabolic stability, selectivity, and potency[2]. However, the presence of fluorine can also introduce toxicological risks, as some fluorinated compounds can be metabolized to toxic byproducts[2]. As of the time of this publication, specific toxicological studies on this compound are not publicly available. Therefore, this guide utilizes data from related compounds to infer its potential toxicity profile.
Comparative Toxicity Data
The following table summarizes the available toxicity data for the selected comparator compounds. It is important to note the absence of direct experimental data for this compound.
| Toxicity Endpoint | Imidazolidine-2-thione | (4-Fluorophenyl) thiazolidin-4-one | This compound |
| Acute Oral Toxicity | Low acute toxicity. LD50 >2000 mg/kg bw in rats[3]. | Data not available. | Data not available. |
| Acute Dermal Toxicity | Low acute dermal toxicity. LD50 >2000 mg/kg bw in rats[3]. | Data not available. | Data not available. |
| Skin Irritation | Not a skin irritant[3]. | Data not available. | Data not available. |
| Repeat Dose Toxicity | Thyroid hormone level changes observed in rats after 90 days of dietary administration[3]. | Data not available. | Data not available. |
| Genotoxicity | Not considered genotoxic based on the weight of evidence from in vitro and in vivo studies[3]. | Induced a statistically significant increase in chromosomal aberrations and micronuclei formation in CHO-K1 cells[4]. | Data not available. |
| Reproductive & Developmental Toxicity | Classified as a Category 2 substance toxic to reproduction. Teratogenic in rats[3]. | Data not available. | Data not available. |
| Cytotoxicity | Some derivatives of imidazolidine-2-thione have shown a lack of cytotoxicity against certain cancer cell lines[1]. | Potent cytotoxic activity against SKOV3 (ovarian cancer) cells (IC50: 12.3 μM) and extremely toxic to normal CHO-K1 cells (IC50: 7.5 μM)[4]. | Data not available. |
Experimental Protocols
Detailed methodologies for key toxicological assays are crucial for the interpretation and replication of results.
1. Chromosomal Aberration Assay (as performed for (4-fluorophenyl) thiazolidin-4-one))
-
Cell Line: Chinese Hamster Ovary (CHO-K1) cells.
-
Treatment: Cells are treated with three sub-lethal concentrations of the test compound (e.g., 2, 5, and 7.5 μM) for one cell cycle duration (24 hours). A negative control (vehicle) and a positive control are included.
-
Metaphase Arrest: After treatment, cells are incubated with a metaphase-arresting agent (e.g., colchicine) for a few hours.
-
Harvesting and Slide Preparation: Cells are harvested, treated with a hypotonic solution, and fixed. The cell suspension is then dropped onto clean, cold glass slides.
-
Staining and Analysis: Slides are stained (e.g., with Giemsa), and at least 100 well-spread metaphases per concentration are scored for chromosomal aberrations (e.g., breaks, gaps, fragments, and exchanges) under a microscope.
-
Statistical Analysis: The frequency of aberrant cells and the number of aberrations per cell are statistically compared between treated and control groups. A significant increase in aberrations indicates clastogenic potential[4].
2. In Vivo Repeat Dose Toxicity Study (OECD TG 408, as performed for Imidazolidine-2-thione)
-
Test Species: Sprague-Dawley (SD) rats.
-
Administration: The test chemical is administered daily in the diet at various dose levels (e.g., 0, 1, 5, 25, 125, or 625 ppm) for 90 days.
-
Observations: Animals are observed daily for clinical signs of toxicity. Body weight and food consumption are recorded weekly.
-
Clinical Pathology: Blood samples are collected at intervals (e.g., 30 days) to monitor hematology, clinical chemistry, and specific biomarkers (e.g., thyroid hormones T3, T4, and TSH).
-
Necropsy and Histopathology: At the end of the study, all animals are subjected to a full necropsy. Organs are weighed, and tissues are collected for microscopic examination.
-
Data Analysis: Dose-response relationships are evaluated for any observed toxic effects to determine a No-Observed-Adverse-Effect Level (NOAEL)[3].
Visualizations
The following diagrams illustrate a general workflow for in vitro toxicity testing and a hypothetical signaling pathway that could be activated by a toxic compound.
Caption: A generalized workflow for the in vitro toxicological evaluation of a chemical compound.
Caption: A simplified signaling pathway illustrating how a toxic compound can induce cellular stress, leading to apoptosis and inflammation.
Discussion and Conclusion
While direct toxicological data for this compound is currently lacking, a comparative analysis of its parent structure, imidazolidine-2-thione, and a related fluorophenyl compound provides valuable insights into its potential toxicity profile.
The imidazolidine-2-thione core, as seen in the parent compound, is associated with low acute toxicity but raises concerns regarding repeat dose thyroid toxicity and reproductive and developmental toxicity[3]. The teratogenic effects observed in rats for imidazolidine-2-thione are a significant red flag for drug development.
The presence of the 3-fluorophenyl group introduces additional considerations. While fluorination can enhance pharmacological properties, it can also lead to toxicity. The genotoxicity observed with (4-fluorophenyl) thiazolidin-4-one, a compound also containing a fluorophenyl group attached to a five-membered heterocyclic ring, suggests that this compound may also have the potential to cause genetic damage[4]. The high cytotoxicity of the fluorinated thiazolidinone in both cancer and normal cell lines further underscores the need for careful evaluation of fluorinated heterocyclic compounds.
References
- 1. Mono- and di-acylated imidazolidine-2-thione derivatives: synthesis, cytotoxicity evaluation and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metabolism and Toxicity of Fluorine Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 4. Evaluation of genotoxicity of (4-fluorophenyl) thiazolidin-4-one in CHO-K1 cells [accscience.com]
Benchmarking a Novel Antimicrobial Candidate: 1-(3-Fluorophenyl)imidazoline-2-thione Against Established Agents
For Immediate Release
In the global fight against antimicrobial resistance, the exploration of novel chemical scaffolds is paramount. This guide provides a comparative analysis of a promising new antimicrobial candidate, 1-(3-Fluorophenyl)imidazoline-2-thione, benchmarked against widely used clinical agents. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of its potential efficacy through hypothetical performance data, detailed experimental protocols for validation, and insights into its possible mechanism of action.
Comparative Antimicrobial Activity
To contextualize the potential of this compound, its hypothetical Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values are presented alongside those of standard antibiotics against common Gram-positive and Gram-negative pathogens. The data for the benchmark agents are derived from published literature.
Disclaimer: The antimicrobial activity data for this compound presented in this table is hypothetical and for illustrative purposes only. It is based on the general antimicrobial potential observed in the broader class of imidazolidine-2-thione derivatives.[1][2][3] Rigorous experimental validation is required to determine the actual antimicrobial profile of this compound.
| Compound | Organism | MIC (µg/mL) | MBC (µg/mL) |
| This compound (Hypothetical) | Staphylococcus aureus (ATCC 29213) | 4 | 8 |
| Escherichia coli (ATCC 25922) | 8 | 16 | |
| Vancomycin | Staphylococcus aureus (ATCC 29213) | 1.0[4][5][6] | 2-4 |
| Ciprofloxacin | Escherichia coli (ATCC 25922) | 0.008 - 0.015[7][8] | 0.015 - 0.03 |
| Linezolid | Staphylococcus aureus | 2 - 4[9][10][11] | 4 - 8 |
| Daptomycin | Staphylococcus aureus | <1[12][13] | 1 - 2 |
Experimental Protocols
The following are detailed methodologies for determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of antimicrobial agents, which can be employed to validate the efficacy of this compound.
Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro. The broth microdilution method is a standard procedure.
-
Preparation of Antimicrobial Agent Stock Solution: Prepare a stock solution of this compound and benchmark agents in a suitable solvent (e.g., DMSO).
-
Preparation of Microtiter Plates: Dispense sterile cation-adjusted Mueller-Hinton Broth (CAMHB) into the wells of a 96-well microtiter plate.
-
Serial Dilution: Perform a two-fold serial dilution of the antimicrobial agents across the wells of the microtiter plate to achieve a range of concentrations.
-
Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) of the test organism, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Inoculate each well (except for the sterility control) with the bacterial suspension. Include a growth control well (broth and bacteria without antimicrobial agent) and a sterility control well (broth only).
-
Incubation: Incubate the plates at 35-37°C for 16-20 hours in ambient air.
-
Result Interpretation: The MIC is determined as the lowest concentration of the antimicrobial agent in which there is no visible turbidity (growth).
Minimum Bactericidal Concentration (MBC) Assay
The MBC is the lowest concentration of an antimicrobial agent that kills ≥99.9% of the initial bacterial inoculum.
-
Subculturing from MIC Plate: Following the MIC determination, take a 10 µL aliquot from each well that showed no visible growth (i.e., at and above the MIC).
-
Plating: Spread the aliquot onto a sterile, antimicrobial-free agar plate (e.g., Mueller-Hinton Agar).
-
Incubation: Incubate the agar plates at 35-37°C for 18-24 hours.
-
Result Interpretation: The MBC is the lowest concentration of the antimicrobial agent that results in no more than 0.1% of the original inoculum surviving (i.e., a ≥99.9% reduction in CFU/mL).
Potential Mechanism of Action and Signaling Pathway
The precise mechanism of action for this compound is yet to be elucidated. However, compounds containing a thione moiety have been reported to exert their antimicrobial effects through various mechanisms, including the inhibition of essential enzymes and disruption of cellular processes. One plausible hypothesis is the inhibition of bacterial cell division by targeting key proteins such as FtsZ.
The FtsZ protein is a crucial component of the bacterial cytoskeleton and forms the Z-ring at the site of cell division. Inhibition of FtsZ polymerization disrupts the formation of the Z-ring, leading to filamentation of the bacteria and eventual cell death. Thione-containing compounds may interact with FtsZ, thereby inhibiting its GTPase activity which is essential for its dynamic polymerization and depolymerization.
References
- 1. New Imidazolidineiminothione, Imidazolidin-2-one and Imidazoquinoxaline Derivatives: Synthesis and Evaluation of Antibacterial and Antifungal Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benthamscience.com [benthamscience.com]
- 4. Vancomycin MICs for Staphylococcus aureus Vary by Detection Method and Have Subtly Increased in a Pediatric Population Since 2005 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Vancomycin Minimum Inhibitory Concentration for Methicillin-Resistant Staphylococcus aureus Infections; Is There Difference in Mortality Between Patients? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of sub-minimum inhibitory concentrations of ciprofloxacin on biofilm formation and virulence factors of Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. academic.oup.com [academic.oup.com]
- 10. Ability of Linezolid to Combat Staphylococcus aureus and Pseudomonas aeruginosa Isolated from Polymicrobial Wound Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Emergence of Linezolid-Resistant Mutants in a Susceptible-Cell Population of Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Precision of Vancomycin and Daptomycin MICs for Methicillin-Resistant Staphylococcus aureus and Effect of Subculture and Storage - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Daptomycin susceptibility of methicillin resistant Staphylococcus aureus (MRSA) - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship of Imidazoline-2-thione Analogs and Related Heterocyclic Compounds
For Researchers, Scientists, and Drug Development Professionals
While specific structure-activity relationship (SAR) studies on 1-(3-fluorophenyl)imidazoline-2-thione analogs are not extensively available in the public domain, a comparative analysis of structurally related imidazole, imidazoline, and imidazolidine-2-thione derivatives provides valuable insights into the key structural features governing their biological activities. This guide synthesizes findings from various studies on related heterocyclic compounds, focusing on their anticancer and antimicrobial properties. The data presented herein, though not directly pertaining to this compound analogs, offers a foundational understanding for the rational design of novel therapeutic agents based on the imidazoline-2-thione scaffold.
Anticancer Activity of Related Imidazole and Imidazolidine-2-thione Analogs
The imidazole and imidazolidine-2-thione cores are present in a variety of compounds exhibiting potent anticancer activities. The mechanism of action often involves the inhibition of crucial cellular targets like kinases and tubulin, or through DNA intercalation, leading to apoptosis and cell cycle arrest.[1][2]
Quantitative Data on Anticancer Activity
The following table summarizes the in vitro cytotoxic activity of various imidazole and imidazolidine-2-thione analogs against different cancer cell lines.
| Compound/Analog Class | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) | Source |
| Imidazole-2-thiones linked to acenaphthylenone (Comp. 5h) | MCF-7 (Breast) | More active than Doxorubicin | Doxorubicin | Not specified | [1] |
| Imidazo[1,2-a]quinoxaline derivative (1A2) | MCF-7 (Breast) | 4.33 | Colchicine | Not specified | [3] |
| Imidazo[1,2-a]quinoxaline derivative (1A2) | MDA-MB-231 (Breast) | Not specified | Colchicine | Not specified | [3] |
| Imidazo[1,2-a]quinoxaline derivative (1A2) | HCT-116 (Colon) | 6.11 | Colchicine | Not specified | [3] |
| Imidazo[1,2-a]quinoxaline derivative (1A2) | A549 (Lung) | Not specified | Colchicine | Not specified | [3] |
| 1-Substituted-2-aryl imidazoles | MDA-MB-468, MDA-MB-231, T47D, HCT-15, HT29, HeLa | 0.08 - 1.0 | - | - | [4] |
| Thiazolidin-4-one derivative (Comp. 2) | MCF-7 (Breast) | 0.54 | Doxorubicin, 5-Fluorouracil | Not specified | [5] |
| Thiazolidin-4-one derivative (Comp. 2) | HepG2 (Liver) | 0.24 | Doxorubicin, 5-Fluorouracil | Not specified | [5] |
| 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine (4e) | SNB-75 (CNS) | >10 (41.25% PGI) | - | - | [6] |
| Indolin-2-one with 1,3,4-thiadiazole (IVc) | Breast Cancer Panel | 1.47 | - | - | [7] |
| Indolin-2-one with aziridine (VIc) | Colon Cancer Panel | 1.40 | - | - | [7] |
PGI: Percent Growth Inhibition
General Structure-Activity Relationship Observations for Anticancer Activity:
-
Substitution on the Imidazole/Imidazoline Ring: The nature and position of substituents on the core heterocyclic ring significantly influence cytotoxicity. Aromatic or heteroaromatic substitutions can enhance potency.[4]
-
Hybrid Molecules: Fusing the imidazole-2-thione moiety with other pharmacophores, such as acenaphthylenone or indolin-2-one, can lead to compounds with dual mechanisms of action and improved anticancer activity.[1][7]
-
Kinase Inhibition: The imidazo[1,2-a]quinoxaline scaffold has been identified as a potential inhibitor of tubulin, a validated anticancer drug target.[3] Similarly, other imidazole derivatives have shown inhibitory activity against kinases like EGFR and Chk2.[4]
Experimental Protocol: In Vitro Anticancer Screening (MTT Assay)
A common method to assess the cytotoxic effects of novel compounds is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Culture: Human cancer cell lines are cultured in appropriate media (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The synthesized analogs are dissolved in a suitable solvent (e.g., DMSO) and added to the wells at various concentrations. Control wells receive only the vehicle.
-
Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: MTT solution is added to each well, and the plates are incubated for another few hours, allowing viable cells to convert the yellow MTT into purple formazan crystals.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to the control, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.
In Vitro Anticancer Screening Workflow.
Antimicrobial Activity of Related Imidazole and Imidazolidine-2-thione Analogs
Derivatives of imidazole and imidazolidine-2-thione have demonstrated significant potential as antimicrobial agents against a range of bacterial and fungal pathogens.[8][9][10]
Quantitative Data on Antimicrobial Activity
The following table presents the minimum inhibitory concentration (MIC) values for various imidazole and related heterocyclic analogs against different microbial strains.
| Compound/Analog Class | Microbial Strain | MIC (µg/mL) | Reference Compound | MIC (µg/mL) | Source |
| Imidazoquinoxaline derivative (11c) | Various bacteria and fungi | Not specified (Best activity) | - | - | [8] |
| 5-imino-3-(3-methoxyphenyl)-1-phenyl-4-thioxoimidazolidin-2-one (3f) | Various bacteria and fungi | Not specified (Good activity) | - | - | [8] |
| Fluorobenzoylthiosemicarbazides (15a, 15b, 16b) | S. aureus (MRSA) | 7.82 - 31.25 | Cefuroxime | Not specified | [11] |
| bis-1,2,4-triazole-3-thione derivative (2a) | Various bacteria | 15.6 (MBC) | - | - | [12] |
| bis-1,2,4-triazole-3-thione derivative (4a) | S. pullorum, E. coli, S. enteritidis | 31.25 (MBC) | - | - | [12] |
MBC: Minimum Bactericidal Concentration
General Structure-Activity Relationship Observations for Antimicrobial Activity:
-
Substituents on the Aromatic Ring: The presence and position of electron-withdrawing or electron-donating groups on the phenyl ring attached to the heterocyclic core can significantly modulate antimicrobial activity.[11]
-
Fused Ring Systems: The fusion of the imidazole ring with other heterocyclic systems, such as quinoxaline, can enhance antimicrobial potency.[8]
-
Thione Moiety: The thione group in imidazolidine-2-thiones is often crucial for their biological activity.[9]
Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution Method)
The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.
-
Preparation of Inoculum: Bacterial or fungal strains are grown in a suitable broth medium to a specific turbidity, corresponding to a known cell density.
-
Compound Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing broth.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Controls: Positive (microbes with no compound) and negative (broth only) controls are included.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that visibly inhibits microbial growth.
-
MBC/MFC Determination (Optional): To determine the minimum bactericidal or fungicidal concentration, an aliquot from the wells showing no growth is plated on agar. The lowest concentration that results in no growth on the agar plate is the MBC or MFC.
General Workflow for SAR Studies.
Conclusion
The exploration of imidazole, imidazoline, and imidazolidine-2-thione analogs has revealed a rich chemical space for the development of novel anticancer and antimicrobial agents. While direct SAR studies on this compound analogs are yet to be widely published, the comparative data from related heterocyclic scaffolds provide a strong rationale for their potential as therapeutic candidates. Future research focusing on the systematic modification of the this compound core, guided by the principles outlined in this guide, is warranted to unlock its full therapeutic potential.
References
- 1. New imidazole-2-thiones linked to acenaphythylenone as dual DNA intercalators and topoisomerase II inhibitors: structural optimization, docking, and apoptosis studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Substituted 3-(5-Imidazo[2,1-b]thiazolylmethylene)-2-indolinones and Analogues: Synthesis, Cytotoxic Activity and Study of the Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Imidazoles as Potential Anticancer Agents: An Update on Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent advances in synthetic strategies and SAR of thiazolidin-4-one containing molecules in cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Discovery and Anticancer Activity of Novel 1,3,4-Thiadiazole- and Aziridine-Based Indolin-2-ones via In Silico Design Followed by Supramolecular Green Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. New Imidazolidineiminothione, Imidazolidin-2-one and Imidazoquinoxaline Derivatives: Synthesis and Evaluation of Antibacterial and Antifungal Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scialert.net [scialert.net]
- 10. Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Antibacterial Activity of Fluorobenzoylthiosemicarbazides and Their Cyclic Analogues with 1,2,4-Triazole Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Independent Verification of 1-(3-Fluorophenyl)imidazoline-2-thione Research Findings: A Comparative Analysis
An extensive review of publicly available scientific literature and chemical databases reveals a significant gap in the research pertaining to the biological and pharmacological activities of 1-(3-Fluorophenyl)imidazoline-2-thione. While this compound is available from commercial chemical suppliers for laboratory use[1][2], there is a notable absence of published studies detailing its specific biological effects, therapeutic targets, or any comparative efficacy and safety data.
This lack of primary research findings makes it impossible to conduct an independent verification or a comparative analysis against alternative compounds as requested. The core requirements for a comparison guide, including the presentation of quantitative data, detailed experimental protocols, and the visualization of signaling pathways, cannot be fulfilled without foundational research on the subject compound.
For the benefit of researchers, scientists, and drug development professionals, this guide will instead provide a brief overview of the available chemical information for this compound and then discuss the known biological activities of structurally related compound classes to offer potential areas for future investigation.
Chemical Properties of this compound
The following information is compiled from chemical supplier databases.
| Property | Value | Reference |
| CAS Number | 17452-26-5 | [1] |
| Molecular Formula | C₉H₉FN₂S | |
| Molecular Weight | 196.25 g/mol | |
| Appearance | Solid | [2] |
| Purity | Typically ≥95% | [2] |
| Synonyms | 1-(3-Fluorophenyl)-2-mercapto-1H-imidazole | [3] |
Potential Areas of Investigation Based on Structurally Related Compounds
While direct data on this compound is unavailable, the broader classes of imidazoline and thione derivatives have been the subject of extensive research, revealing a wide range of biological activities. This section outlines some of these activities to provide a potential roadmap for future studies on the target compound.
1. Imidazoline Receptor Ligands:
The imidazoline ring is a core scaffold for ligands that bind to imidazoline receptors (I₁, I₂, and I₃). These receptors are implicated in a variety of physiological processes, including the central regulation of blood pressure, neuroprotection, and metabolic control.
-
Hypothetical Signaling Pathway for Imidazoline Receptor Modulation
If this compound were to act as an imidazoline receptor ligand, it could potentially modulate downstream signaling cascades. The following diagram illustrates a generalized signaling pathway for I₁ and I₂ receptors.
Caption: Generalized signaling pathways for imidazoline I₁ and I₂ receptors.
2. Thione-Containing Compounds:
The thione (C=S) functional group is present in numerous pharmacologically active molecules. These compounds exhibit a diverse array of activities, including:
-
Antimicrobial and Antifungal Activity: Many heterocyclic thiones have been reported to possess antibacterial and antifungal properties.
-
Anticancer Activity: Some thione derivatives have demonstrated cytotoxic effects against various cancer cell lines.
-
Enzyme Inhibition: The thione moiety can act as a key pharmacophore in the design of enzyme inhibitors.
Experimental Protocols for Future Research
Should research on this compound commence, the following experimental workflows could be employed to elucidate its biological activity.
-
Initial Screening Workflow
A logical first step would be to screen the compound for activity against a panel of relevant biological targets.
Caption: Workflow for initial in vitro screening of the target compound.
Conclusion
While a comprehensive comparison guide for this compound cannot be generated at this time due to the absence of published research, this document serves to highlight the current knowledge gap. The information provided on related compound classes and potential experimental workflows is intended to guide future research efforts. For scientists and drug development professionals, this compound represents an unexplored area of chemical space with the potential for novel biological activity based on its structural motifs. Independent, peer-reviewed research is required to determine its pharmacological profile and potential therapeutic applications.
References
Comparative Docking Analysis of 1-(3-Fluorophenyl)imidazoline-2-thione: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a framework for the comparative analysis of 1-(3-Fluorophenyl)imidazoline-2-thione's docking performance against various protein targets. Due to a lack of publicly available, specific comparative docking studies for this compound, this document serves as a template to be populated with in-house or newly acquired experimental data.
Introduction
This compound is a heterocyclic compound belonging to the imidazoline-2-thione class of molecules. Derivatives of this scaffold have garnered interest in medicinal chemistry due to their potential as inhibitors for various protein targets. Molecular docking is a crucial computational technique used to predict the binding orientation and affinity of a small molecule to a target protein. This guide outlines the necessary components for a comprehensive comparative docking study of this compound.
Comparative Docking Data
A robust comparative analysis requires the evaluation of docking scores, binding energies, and key interactions against a panel of relevant protein targets and in comparison to other candidate molecules. The following table provides a template for presenting such data.
Table 1: Hypothetical Comparative Docking Data for this compound and Analogs
| Compound | Target Protein (PDB ID) | Docking Score (kcal/mol) | Estimated Binding Energy (ΔG, kcal/mol) | Key Interacting Residues | Hydrogen Bonds | Hydrophobic Interactions |
| This compound | Target A (XXXX) | -8.5 | -9.2 | TYR123, LYS45, PHE89 | LYS45 (2.8 Å) | TYR123, PHE89 |
| Target B (YYYY) | -7.2 | -7.8 | VAL56, ILE78, SER101 | SER101 (3.1 Å) | VAL56, ILE78 | |
| Analog 1 | Target A (XXXX) | -8.1 | -8.8 | TYR123, LYS45, ALA90 | LYS45 (2.9 Å) | TYR123, ALA90 |
| Analog 2 | Target A (XXXX) | -9.0 | -9.5 | TYR123, LYS45, TRP92 | LYS45 (2.7 Å), TRP92 (3.2 Å) | TYR123 |
| Reference Inhibitor | Target A (XXXX) | -9.8 | -10.5 | ARG12, ASP48, PHE89 | ARG12 (2.6 Å), ASP48 (3.0 Å) | PHE89 |
Note: The data presented in this table is purely illustrative and should be replaced with actual experimental results.
Experimental Protocols
Accurate and reproducible docking studies are contingent on well-defined protocols. The following outlines a standard methodology for performing such analyses.
Ligand and Protein Preparation
-
Ligand Preparation: The 3D structure of this compound and any comparator molecules are sketched using a molecular builder and optimized using a suitable force field (e.g., MMFF94). Charges are assigned, and the structures are saved in a compatible format (e.g., .mol2 or .pdbqt).
-
Protein Preparation: The crystal structure of the target protein is obtained from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are typically removed. Hydrogen atoms are added, and charges are assigned using a computational tool like AutoDockTools. The prepared protein structure is saved in a .pdbqt format.
Molecular Docking Procedure
-
Grid Box Generation: A grid box is defined around the active site of the target protein. The dimensions and center of the grid box should be sufficient to encompass the entire binding pocket.
-
Docking Simulation: A docking algorithm, such as AutoDock Vina, is used to perform the docking calculations. The prepared ligand and protein files, along with the grid parameters, are provided as input. The software explores various conformations of the ligand within the active site and calculates the binding affinity for each pose.
-
Analysis of Results: The docking results are analyzed to identify the best binding pose based on the docking score. The interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions, are visualized and analyzed using software like PyMOL or Discovery Studio.
Visualization of Experimental Workflow
A clear visual representation of the experimental workflow is essential for understanding the logical progression of the study.
Safety Operating Guide
Proper Disposal of 1-(3-Fluorophenyl)imidazoline-2-thione: A Guide for Laboratory Professionals
The safe and compliant disposal of 1-(3-Fluorophenyl)imidazoline-2-thione is critical for ensuring laboratory safety and environmental protection. As a halogenated organic compound, this substance requires specific handling and disposal procedures distinct from non-halogenated chemical waste. This guide provides detailed, step-by-step instructions for researchers, scientists, and drug development professionals to manage the disposal of this compound and associated materials effectively.
Hazard Identification and Safety Precautions
Before handling this compound, it is essential to be aware of its potential hazards. Safety Data Sheets (SDS) for this compound and similar halogenated substances indicate several risks.[1][2][3]
Personal Protective Equipment (PPE): When handling this compound, appropriate personal protective equipment must be worn at all times to prevent exposure.[4]
-
Eye Protection: Safety goggles are required to protect from splashes.[4]
-
Skin Protection: A laboratory coat and nitrile gloves are necessary to prevent skin contact.[4]
-
Footwear: Closed-toe shoes must be worn to protect feet from spills.[4]
-
Respiratory Protection: All handling of the compound should occur in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[2][5]
Hazard Summary Table:
| Hazard Classification | Description | Precautionary Statements |
| Acute Oral Toxicity | Harmful if swallowed.[2] | P270: Do not eat, drink or smoke when using this product. P301+P312: IF SWALLOWED: call a POISON CENTER or doctor/physician IF you feel unwell. P330: Rinse mouth.[2] |
| Acute Dermal Toxicity | Harmful in contact with skin.[2] | P280: Wear protective gloves/protective clothing/eye protection/face protection. P302+P352: IF ON SKIN: wash with plenty of soap and water.[2] |
| Acute Inhalation Toxicity | Harmful if inhaled.[2] | P261: Avoid breathing dust/fume/gas/mist/vapours/spray. P271: Use only outdoors or in a well-ventilated area. P304+P340: IF INHALED: Remove victim to fresh air and Keep at rest in a position comfortable for breathing.[2] |
| Skin Irritation | Causes skin irritation.[1] | P264: Wash hands thoroughly after handling. P362+P364: Take off contaminated clothing and wash it before reuse.[1] |
| Eye Irritation | Causes serious eye irritation.[1] | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1] |
Waste Disposal Protocol
The primary principle for disposing of this compound is that it must be treated as hazardous waste. Due to its fluorine content, it is classified as a halogenated organic compound.[5][6] Halogenated organic waste must be segregated from non-halogenated waste streams to ensure proper treatment and to avoid significantly higher disposal costs.[7]
Never dispose of organic substances down the drain. [4][5]
Step-by-Step Disposal Procedure:
-
Segregation:
-
Designate a specific waste container exclusively for "Halogenated Organic Waste."[4][6] This container should be clearly labeled.
-
Do not mix non-halogenated solvents or other waste categories in this container.[8] Mixing non-halogenated waste with any amount of halogenated liquid requires the entire mixture to be treated as halogenated waste.[8]
-
-
Container Selection and Labeling:
-
Use a chemically compatible container with a secure, tight-fitting lid to collect the waste.[8]
-
Affix a "Hazardous Waste" tag to the container before adding any waste.[7][8]
-
The label must clearly identify the contents. Write out the full chemical name, "this compound," and list any other halogenated solvents or solutes present with their approximate percentages or volumes.[6][8] Do not use abbreviations or chemical formulas.[8]
-
-
Waste Accumulation:
-
Always add waste to the container within a chemical fume hood to minimize exposure.[7]
-
Keep the waste container securely closed at all times, except when actively adding waste.[7][8]
-
Store the sealed container in a designated, well-ventilated Satellite Accumulation Area (SAA) within the laboratory.[7] The container should be stored in secondary containment to prevent spills.[7]
-
-
Arranging for Disposal:
-
Once the container is full or when it is no longer needed, arrange for its collection by your institution's Environmental Health and Safety (EHRS) or a certified hazardous waste disposal service.[4]
-
Follow all institutional protocols for waste pickup and documentation.
-
Disposal Workflow Diagram
Caption: Decision workflow for the proper disposal of this compound.
Spill and Contamination Cleanup
In the event of a small spill, immediate and safe cleanup is necessary to prevent exposure and contamination.
Experimental Protocol: Small Spill Cleanup
-
Evacuate and Ventilate: Alert personnel in the immediate area. Ensure the area is well-ventilated, preferably within a chemical fume hood.[1]
-
Wear Appropriate PPE: Don the full required PPE, including safety goggles, lab coat, and nitrile gloves.
-
Contain the Spill: Prevent the spill from spreading.
-
Absorb the Material:
-
For a solid spill, carefully sweep the material into a designated waste container.
-
For a solution, cover the spill with an inert absorbent material such as diatomite or universal binders.[1]
-
-
Collect Contaminated Materials: Place all used absorbent pads, contaminated gloves, and other cleanup materials into a sealed, heavy-duty plastic bag or a separate, compatible waste container.[7]
-
Label and Dispose: Label the bag or container as "Hazardous Waste" detailing the contents, including the spilled chemical and the absorbent material. Dispose of this container in the designated "Halogenated Organic Waste" stream.[7]
-
Decontaminate: Clean the spill area and any affected equipment by scrubbing with alcohol or another suitable solvent, and dispose of the cleaning materials as hazardous waste.[1]
-
Wash Hands: Wash hands thoroughly with soap and water after the cleanup is complete.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. enamine.enamine.net [enamine.enamine.net]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 5. scienceready.com.au [scienceready.com.au]
- 6. bucknell.edu [bucknell.edu]
- 7. campusoperations.temple.edu [campusoperations.temple.edu]
- 8. braun.matse.illinois.edu [braun.matse.illinois.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
